molecular formula C10H10O4 B1665426 (S)-2-Acetoxy-2-phenylacetic Acid CAS No. 7322-88-5

(S)-2-Acetoxy-2-phenylacetic Acid

Cat. No.: B1665426
CAS No.: 7322-88-5
M. Wt: 194.18 g/mol
InChI Key: OBCUSTCTKLTMBX-VIFPVBQESA-N
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Description

Acetylmandelic acid, (+)- is a chiral derivatizing agent for NMR determination of enantiomeric purity of α-deuterated carboxylic acids, alcohols, and amines.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-acetyloxy-2-phenylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O4/c1-7(11)14-9(10(12)13)8-5-3-2-4-6-8/h2-6,9H,1H3,(H,12,13)/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBCUSTCTKLTMBX-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC(C1=CC=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@@H](C1=CC=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50872032
Record name (+)-Acetylmandelic acid
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Molecular Weight

194.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7322-88-5
Record name Acetylmandelic acid, (+)-
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Record name (+)-Acetylmandelic acid
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Record name (+)-O-Acetyl-L-mandelic Acid
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ACETYLMANDELIC ACID, (+)-
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

(S)-2-Acetoxy-2-phenylacetic Acid chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(S)-2-Acetoxy-2-phenylacetic acid (also known as (S)-O-Acetylmandelic acid) is a critical chiral auxiliary and building block in pharmaceutical process chemistry. Distinguished by its acetylated hydroxyl group at the chiral center, this molecule offers a distinct solubility and crystallization profile compared to its parent compound, (S)-mandelic acid.

Its primary utility lies in optical resolution —specifically the separation of racemic amines via diastereomeric salt formation—and as a starting material for semi-synthetic penicillins and cephalosporins. This guide provides a comprehensive technical analysis of its properties, synthesis protocols, and application methodologies.

Chemical Identity & Physiochemical Profile[1][2][3][4][5][6][7][8][9]

The acetylation of the


-hydroxyl group eliminates a hydrogen bond donor, significantly altering the crystal lattice energy and solubility of the resulting diastereomeric salts. This modification is often the deciding factor when (S)-mandelic acid fails to resolve a specific amine.
Datasheet
PropertySpecification
IUPAC Name (2S)-2-Acetyloxy-2-phenylacetic acid
Common Name (S)-(+)-O-Acetylmandelic acid
CAS Registry 7322-88-5
Molecular Formula

Molecular Weight 194.18 g/mol
Appearance White to off-white crystalline powder
Melting Point 96 – 99 °C (Purified)
Specific Rotation

+152° to +154° (c=2, Acetone)
Solubility Soluble in chloroform, ethyl acetate, acetone; sparingly soluble in water.[1][2][3]
pKa ~2.76 (Predicted)

Critical Note on Stereochemistry: The acetylation of (S)-(+)-mandelic acid proceeds with retention of configuration because the reaction occurs at the oxygen atom, not the chiral carbon center. Therefore, (S)-mandelic acid yields (S)-O-acetylmandelic acid.

Synthetic Routes & Process Chemistry

While enzymatic routes exist (lipase-catalyzed kinetic resolution), the chemical acetylation of (S)-mandelic acid remains the standard for scale-up due to cost-efficiency and high enantiomeric excess (ee) retention.

Chemical Synthesis Protocol

Reaction Type: O-Acetylation via Nucleophilic Acyl Substitution Reagents: Acetic Anhydride (


), Catalytic DMAP (4-Dimethylaminopyridine) or Pyridine.
Step-by-Step Methodology
  • Charge: In a clean, dry reactor, suspend 1.0 eq of (S)-(+)-Mandelic acid in dichloromethane (DCM) or use neat acetic anhydride if solvent-free conditions are preferred.

  • Activation: Add 1.2 – 1.5 eq of Acetic Anhydride.

  • Catalysis: Add 1-2 mol% DMAP. Caution: Exothermic reaction.

  • Reaction: Stir at room temperature (20-25°C) for 4–6 hours. Monitor via TLC or HPLC until starting material is <0.5%.

  • Quench: Add water carefully to hydrolyze excess acetic anhydride.

  • Extraction: Extract the organic phase. Wash with 1N HCl (to remove DMAP/Pyridine) followed by brine.

  • Isolation: Dry over

    
    , filter, and concentrate in vacuo.
    
  • Crystallization: Recrystallize from a mixture of Benzene/Hexane or Ethyl Acetate/Heptane to achieve the target melting point (>96°C).

Synthesis Workflow Diagram

SynthesisWorkflow Start (S)-Mandelic Acid (Solid) Reaction Acylation (RT, 4-6 hrs) Start->Reaction Reagent Acetic Anhydride + cat. DMAP Reagent->Reaction Quench Hydrolysis Quench (Water) Reaction->Quench Workup Phase Separation & Acid Wash Quench->Workup Product (S)-O-Acetylmandelic Acid (>98% ee) Workup->Product Crystallization

Figure 1: Process flow for the chemical synthesis of (S)-2-Acetoxy-2-phenylacetic acid with retention of stereochemistry.

Applications in Chiral Resolution

The defining application of (S)-2-Acetoxy-2-phenylacetic acid is its use as a Resolving Agent .

Mechanism of Action

When a racemic amine (


) reacts with (S)-Acid, two diastereomeric salts are formed:
  • 
     (Salt A)
    
  • 
     (Salt B)
    

Unlike enantiomers, these diastereomers have different physical properties (solubility, lattice energy).[4] The acetyl group on the mandelic backbone removes the hydroxyl H-bond donor, often creating a sharper solubility difference between Salt A and Salt B compared to non-acetylated mandelic acid. This is particularly effective for resolving 1-phenylethylamine derivatives and amino alcohols.

Resolution Protocol
  • Dissolution: Dissolve 1.0 eq of racemic amine and 1.0 eq of (S)-2-Acetoxy-2-phenylacetic acid in a hot solvent (typically Ethanol or Isopropanol).

  • Nucleation: Allow the solution to cool slowly. The less soluble diastereomeric salt will crystallize first.

  • Filtration: Isolate the crystals (Salt A). The mother liquor contains the enriched Salt B.

  • Liberation: Treat the isolated salt with aqueous NaOH and extract the free amine with an organic solvent (e.g., Ether, DCM).

  • Recycling: The resolving agent (Acid) remains in the aqueous layer as the sodium salt. It can be recovered by acidification with HCl and extraction.

Resolution Logic Diagram

ResolutionLogic Racemate Racemic Amine (±) Mix Salt Formation (in hot Ethanol) Racemate->Mix Agent (S)-O-Acetylmandelic Acid Agent->Mix Cryst Fractional Crystallization Mix->Cryst Solid Precipitate: (S)-Acid • (R)-Amine Salt Cryst->Solid Less Soluble Liquor Mother Liquor: (S)-Acid • (S)-Amine Salt Cryst->Liquor More Soluble Base1 Alkaline Hydrolysis (NaOH) Solid->Base1 Base2 Alkaline Hydrolysis (NaOH) Liquor->Base2 FinalR Pure (R)-Amine Base1->FinalR FinalS Enriched (S)-Amine Base2->FinalS

Figure 2: Workflow for the optical resolution of a racemic amine using (S)-O-Acetylmandelic acid.

Analytical Methodologies

To ensure the integrity of the chiral auxiliary, rigorous testing is required.

High-Performance Liquid Chromatography (HPLC)
  • Column: Chiralcel OD-H or AD-H (Daicel).

  • Mobile Phase: Hexane : Isopropanol (90:10) with 0.1% TFA.

  • Detection: UV @ 254 nm.

  • Purpose: To determine enantiomeric excess (ee%). The (S)-enantiomer should exceed 99% purity for effective resolution.

Nuclear Magnetic Resonance (NMR)
  • 1H NMR (

    
    ):  Look for the diagnostic singlet of the acetyl methyl group at 
    
    
    
    ppm and the methine proton at
    
    
    ppm.
  • Purity Check: Absence of the hydroxyl proton signal (broad singlet often seen in mandelic acid) confirms complete acetylation.

Stability & Handling

Hydrolysis Risk

The ester bond is susceptible to hydrolysis under strongly acidic or basic conditions, or in the presence of moisture over time.

  • Storage: Store in a tightly sealed container at 2–8°C.

  • Handling: Avoid prolonged exposure to humid air.

Safety Profile (GHS Classifications)
  • H315: Causes skin irritation.[3]

  • H319: Causes serious eye irritation.[3]

  • H335: May cause respiratory irritation.[3]

  • PPE: Wear nitrile gloves and safety goggles. Handle in a fume hood to avoid dust inhalation.

References

  • ChemicalBook. (2025).[1][5] (S)-(+)-O-Acetyl-L-mandelic acid Properties and Synthesis. Retrieved from [1]

  • PubChem. (2025).[3] (R)-2-Acetoxy-2-phenylacetic acid Compound Summary (Analogous Structure Data). Retrieved from

  • Organic Syntheses. (1928). Acetylmandelic Acid Synthesis Protocol. Org. Syn. Coll. Vol. 1, p.12. Retrieved from

  • BenchChem. (2025). Application Notes: (R)-2-Acetoxy-2-phenylacetic Acid in Pharmaceuticals. Retrieved from

  • Smolecule. (2025).[1] Physiochemical Properties of (S)-2-Acetoxy-2-phenylacetic Acid. Retrieved from

Sources

An In-depth Technical Guide to the Mechanism of Action of (S)-2-Acetoxy-2-phenylacetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

(S)-2-Acetoxy-2-phenylacetic acid, also known as (S)-(+)-O-Acetylmandelic acid, is a chiral molecule of significant interest in the fields of pharmaceutical sciences and organic chemistry. While its enantiomer, the (R)-form, is widely recognized as a crucial chiral building block in the synthesis of pharmaceuticals like the DPP-4 inhibitor Linagliptin, the (S)-enantiomer possesses its own distinct biological activities that warrant in-depth investigation. This technical guide provides a comprehensive overview of the current understanding of the mechanism of action of (S)-2-Acetoxy-2-phenylacetic acid, with a focus on its established antibacterial properties and potential anti-inflammatory and antioxidant activities. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this compound's pharmacological profile.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of (S)-2-Acetoxy-2-phenylacetic acid is fundamental to interpreting its biological activity and designing relevant experimental protocols.

PropertyValueReference
Molecular Formula C₁₀H₁₀O₄[1]
Molecular Weight 194.18 g/mol [1]
Appearance White to light yellow crystal powder[2]
Melting Point 97-99 °C[1]
Optical Rotation [α]28/D +153° (c = 2 in acetone)[2]
Solubility Soluble in methanol and acetone[2]

Primary Mechanism of Action: Antibacterial Activity

The most well-documented therapeutic action of (S)-2-Acetoxy-2-phenylacetic acid is its antibacterial effect, particularly in the context of urinary tract infections[2][3]. This activity is largely attributed to its parent compound, mandelic acid, and its derivatives.

Disruption of Bacterial Cell Membrane Integrity

The lipophilic nature of the phenyl group allows (S)-2-Acetoxy-2-phenylacetic acid to penetrate the bacterial cell membrane[4]. This penetration disrupts the membrane's structural integrity, leading to increased permeability. The influx and efflux of ions and small molecules are consequently dysregulated, ultimately resulting in bacterial cell death.

Inhibition of Bacterial Metabolic Pathways

(S)-2-Acetoxy-2-phenylacetic acid can interfere with essential bacterial metabolic processes. By acidifying the cytoplasm, it can inhibit the activity of key enzymes involved in cellular respiration and energy production. This metabolic disruption deprives the bacteria of the necessary resources for growth and proliferation.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The following protocol outlines a standard broth microdilution method to determine the MIC of (S)-2-Acetoxy-2-phenylacetic acid against a target bacterial strain[5].

Materials:

  • (S)-2-Acetoxy-2-phenylacetic acid

  • Bacterial strain (e.g., Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Spectrophotometer

  • Sterile pipette tips and tubes

Procedure:

  • Prepare Stock Solution: Dissolve (S)-2-Acetoxy-2-phenylacetic acid in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

  • Serial Dilutions: Perform a two-fold serial dilution of the stock solution in CAMHB in the wells of a 96-well plate to achieve a range of concentrations.

  • Bacterial Inoculum Preparation: Culture the bacterial strain overnight in CAMHB. Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Inoculation: Add the bacterial inoculum to each well of the microtiter plate containing the serially diluted compound. Include a positive control (bacteria in broth without the compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria, as determined by visual inspection or by measuring the optical density at 600 nm.

MIC_Workflow A Prepare Stock Solution of (S)-2-Acetoxy-2-phenylacetic Acid B Perform Serial Dilutions in 96-well plate A->B D Inoculate wells with bacteria B->D C Prepare Bacterial Inoculum C->D E Incubate at 37°C for 18-24h D->E F Determine MIC (Lowest concentration with no visible growth) E->F

Figure 1: Workflow for Determining Minimum Inhibitory Concentration (MIC).

Hypothesized Mechanisms of Action

While less substantiated with direct evidence for the (S)-enantiomer specifically, plausible mechanisms of action can be inferred from the behavior of related phenylacetic acid derivatives and chiral non-steroidal anti-inflammatory drugs (NSAIDs).

Anti-inflammatory Activity via Cyclooxygenase (COX) Inhibition

Many phenylacetic acid derivatives exhibit anti-inflammatory properties through the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of pro-inflammatory prostaglandins[6][7]. For many chiral NSAIDs, the (S)-enantiomer is the more potent inhibitor of COX enzymes[8][9]. It is therefore hypothesized that (S)-2-Acetoxy-2-phenylacetic acid may also act as a COX inhibitor.

COX_Inhibition_Pathway Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins (e.g., PGE2) COX_Enzymes->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation SA2PAA (S)-2-Acetoxy-2-phenylacetic Acid SA2PAA->COX_Enzymes Inhibition (Hypothesized)

Figure 2: Hypothesized COX Inhibition Pathway by (S)-2-Acetoxy-2-phenylacetic Acid.

Experimental Protocol: In Vitro Cyclooxygenase (COX) Inhibitory Assay

This protocol describes a method to assess the inhibitory activity of (S)-2-Acetoxy-2-phenylacetic acid on COX-1 and COX-2 enzymes[10][11].

Materials:

  • (S)-2-Acetoxy-2-phenylacetic acid

  • Purified ovine COX-1 and human recombinant COX-2 enzymes

  • Arachidonic acid (substrate)

  • Colorimetric or fluorometric detection kit

  • 96-well plates

  • Plate reader

Procedure:

  • Enzyme Preparation: Prepare solutions of COX-1 and COX-2 enzymes in a suitable buffer.

  • Inhibitor Preparation: Prepare serial dilutions of (S)-2-Acetoxy-2-phenylacetic acid and a reference inhibitor (e.g., celecoxib for COX-2, SC-560 for COX-1).

  • Reaction Mixture: In a 96-well plate, add the enzyme, the inhibitor (or vehicle control), and a cofactor solution.

  • Pre-incubation: Incubate the plate for a short period to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Add arachidonic acid to each well to start the reaction.

  • Detection: After a set incubation time, stop the reaction and measure the product formation using a colorimetric or fluorometric probe.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme activity).

Antioxidant Activity via Keap1-Nrf2 Pathway Activation

The Keap1-Nrf2 pathway is a critical cellular defense mechanism against oxidative stress. Activation of this pathway leads to the transcription of antioxidant and cytoprotective genes. Phenylacetic acid derivatives have been shown to modulate this pathway. It is plausible that (S)-2-Acetoxy-2-phenylacetic acid could activate the Nrf2 pathway, contributing to an antioxidant effect.

Mechanism of Nrf2 Activation: Under basal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its degradation. Upon exposure to electrophiles or reactive oxygen species, Keap1 undergoes a conformational change, releasing Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of target genes, initiating their transcription[12].

Nrf2_Activation_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1_Nrf2 Keap1-Nrf2 Complex Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto Release Keap1 Keap1 Keap1_Nrf2->Keap1 Release Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc Translocation SA2PAA (S)-2-Acetoxy-2-phenylacetic Acid SA2PAA->Keap1_Nrf2 Potential Induction (Hypothesized) ROS Oxidative Stress ROS->Keap1_Nrf2 Induces dissociation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds to Antioxidant_Genes Transcription of Antioxidant Genes ARE->Antioxidant_Genes

Figure 3: Hypothesized Activation of the Keap1-Nrf2 Pathway.

Experimental Protocol: Nrf2 Nuclear Translocation Assay

This immunofluorescence-based assay can be used to visualize and quantify the translocation of Nrf2 from the cytoplasm to the nucleus[13][14][15].

Materials:

  • Human cell line (e.g., HaCaT keratinocytes)

  • (S)-2-Acetoxy-2-phenylacetic acid

  • Primary antibody against Nrf2

  • Fluorescently labeled secondary antibody

  • DAPI (nuclear stain)

  • Fluorescence microscope

Procedure:

  • Cell Culture and Treatment: Seed cells on coverslips in a multi-well plate. Treat the cells with various concentrations of (S)-2-Acetoxy-2-phenylacetic acid for a specified time. Include a positive control (e.g., sulforaphane) and a vehicle control.

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.

  • Immunostaining: Block non-specific binding sites and then incubate with the primary anti-Nrf2 antibody. After washing, incubate with the fluorescently labeled secondary antibody.

  • Nuclear Staining: Stain the cell nuclei with DAPI.

  • Imaging: Mount the coverslips on microscope slides and visualize using a fluorescence microscope.

  • Analysis: Capture images and quantify the fluorescence intensity of Nrf2 in the nucleus and cytoplasm to determine the extent of nuclear translocation.

Pharmacokinetics: The Role of Chiral Inversion

A critical aspect of the pharmacology of (S)-2-Acetoxy-2-phenylacetic acid is its potential for in vivo chiral inversion to its (R)-enantiomer. This phenomenon is well-documented for its parent compound, (S)-mandelic acid, and is a common feature of many 2-arylpropionic acid NSAIDs[9][16]. The unidirectional conversion of the (S)-enantiomer to the (R)-enantiomer can significantly impact the overall therapeutic effect and side-effect profile of the administered drug[16][17].

The mechanism of chiral inversion is thought to involve the formation of a coenzyme A (CoA) thioester intermediate[9]. This metabolic process highlights the importance of considering the pharmacokinetics of both enantiomers when evaluating the biological activity of a chiral drug.

Conclusion

(S)-2-Acetoxy-2-phenylacetic acid presents a multifaceted pharmacological profile. Its primary, established mechanism of action is as an antibacterial agent, likely through the disruption of bacterial cell membranes and metabolic pathways. Furthermore, based on the behavior of structurally related compounds, it is plausible that this molecule also possesses anti-inflammatory and antioxidant properties, potentially mediated by the inhibition of COX enzymes and activation of the Keap1-Nrf2 pathway, respectively. The in vivo chiral inversion to its (R)-enantiomer is a key pharmacokinetic feature that must be considered in any therapeutic application. Further research is warranted to fully elucidate the specific molecular targets and to quantify the potency of (S)-2-Acetoxy-2-phenylacetic acid in these hypothesized pathways. The experimental protocols provided in this guide offer a framework for such future investigations.

References

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  • Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. (2024). Molecules, 29(6), 1349. [Link]

  • Infections of the Urinary Tract. (1938). Cleveland Clinic Quarterly, 5(4), 285-291. [Link]

  • PathHunter® eXpress Keap1-NRF2 Nuclear Translocation Assay. (n.d.). Eurofins DiscoverX. [Link]

  • Mandelic acid derived ionic liquids: synthesis, toxicity and biodegradability. (2017). Green Chemistry, 19(4), 1037-1046. [Link]

  • Antibacterial Activity and Mechanism of Madecassic Acid against Staphylococcus aureus. (2022). Molecules, 27(19), 6634. [Link]

  • Stereoselective inhibition of inducible cyclooxygenase by chiral nonsteroidal antiinflammatory drugs. (1996). The Journal of Pharmacology and Experimental Therapeutics, 276(1), 211-217. [Link]

  • The treatment of urinary infections with mandelamine (methenamine mandelate); a clinical study of 200 cases. (1946). The Journal of Urology, 55(6), 674-681. [Link]

  • The metabolic chiral inversion and dispositional enantioselectivity of the 2-arylpropionic acids and their biological consequences. (1986). Journal of Pharmacy and Pharmacology, 38(4), 241-249. [Link]

  • Human NRF2 Transcription Factor Activity Assay Kit. (n.d.). RayBiotech. [Link]

  • Immunofluorescence assays of nuclear localization of Nrf2 protein using fluorescence microscope. (n.d.). ResearchGate. [Link]

  • Facile conversion of nonsteroidal antiinflammatory drugs to potent and highly selective COX-2 inhibitors. (1999). Proceedings of the National Academy of Sciences, 96(13), 7563-7568. [Link]

  • In vitro COX-1, COX-2, and 5-LOX enzyme inhibition data for N-substituted (OH, Me, CHF2, H) 1,2-dihydropyrid-2-one derivatives of phenylacetic acid. (n.d.). ResearchGate. [Link]

  • Nrf2 activation through the inhibition of Keap1-Nrf2 protein-protein interaction. (2019). Journal of Medicinal Chemistry, 62(15), 6803-6821. [Link]

  • In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. (n.d.). ResearchGate. [Link]

  • Study on the metabolic mechanism of chiral inversion of S-mandelic acid in vitro. (2012). Chirality, 24(1), 86-95. [Link]

  • Evaluation of 2 celecoxib derivatives: analgesic effect and selectivity to cyclooxygenase-2/11. (2004). Acta Pharmacologica Sinica, 25(9), 1148-1153. [Link]

  • Ex vivo assay to determine the cyclooxygenase selectivity of non-steroidal anti-inflammatory drugs. (1998). British Journal of Pharmacology, 124(4), 715-722. [Link]

  • IC50 Values for COX-1 and COX-2 Enzymes. (n.d.). ResearchGate. [Link]

  • [Nonsteroidal anti-inflammatory agents. 19. Synthesis and activity of stereomeric phenylacetic homologues]. (1988). Pharmazie, 43(11), 764-767. [Link]

  • Minimal Inhibitory Concentration (MIC). (n.d.). Protocols.io. [Link]

  • (S)-(+)-O-Acetyl-L-mandelic acid. (n.d.). Chongqing Chemdad Co., Ltd. [Link]

  • Antimicrobial Properties of Mandelic Acid, Gallic Acid and their Derivatives. (2021). Mini-Reviews in Medicinal Chemistry, 21(16), 2236-2247. [Link]

  • Enhanced bioproduction and processing of mandelic acid enantiomers: towards a sustainable platform for high-value pharmaceutical and polymer applications. (2025). Biotechnology for Biofuels and Bioproducts, 18(1), 1-16. [Link]

  • Unlocking the potential of mandelic acid derivatives: chemical and biological applications – a comprehensive review. (2026). RSC Medicinal Chemistry, 17(1), 1-25. [Link]

  • Structural basis for selective inhibition of Cyclooxygenase-1 (COX-1) by diarylisoxazoles mofezolac and 3-(5-chlorofuran-2-yl)-5-methyl-4-phenylisoxazole (P6). (2017). Journal of Medicinal Chemistry, 60(13), 5589-5602. [Link]

  • Determination of Minimum Inhibitory Concentrations. (2006). Journal of Antimicrobial Chemotherapy, 57(3), 585-586. [Link]

  • O-Acetyl-D-mandelic acid. (n.d.). Natural Micron Pharm Tech. [Link]

  • Metabolic chiral inversion of 2-arylpropionic acid derivatives (profens). (2017). Medical Research Journal, 2(1), 1-5. [Link]

  • Enantioselectivity in Drug Pharmacokinetics and Toxicity: Pharmacological Relevance and Analytical Methods. (2020). Molecules, 25(22), 5296. [Link]

  • New Celecoxib Derivatives as Anti-Inflammatory Agents. (2008). Journal of Medicinal Chemistry, 51(15), 4567-4571. [Link]

  • Alternative Therapeutic Options to Antibiotics for the Treatment of Urinary Tract Infections. (2020). Frontiers in Microbiology, 11, 161. [Link]

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Sources

(S)-2-Acetoxy-2-phenylacetic Acid: A Critical Chiral Synthon & Resolving Agent

[1]

Executive Summary

(S)-2-Acetoxy-2-phenylacetic acid (also known as (S)-(+)-O-Acetylmandelic acid ) is a high-purity chiral building block essential for asymmetric synthesis and enantiomeric resolution in pharmaceutical development.[1] Unlike its (R)-enantiomer—often associated with cephalosporin antibiotics and Linagliptin—the (S)-variant serves a distinct role as a robust chiral resolving agent for racemic amines and alcohols and as a specialized derivatizing agent for NMR spectroscopy.[1] This guide details its physicochemical profile, validated synthesis protocols, and application in producing enantiopure APIs.[1]

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9][10][11]

Crucial Distinction: Researchers must rigorously distinguish between the (S)- and (R)-enantiomers. The (S)-enantiomer is derived from L-(+)-Mandelic acid and retains a positive optical rotation.[1] Confusion with the (R)-isomer (CAS 51019-43-3) is a common source of error in early-stage route scouting.[1]

Table 1: Core Identifiers and Properties[1][3]
ParameterSpecificationNotes
Common Name (S)-2-Acetoxy-2-phenylacetic acidAlso: (S)-(+)-O-Acetylmandelic acid
CAS Number 7322-88-5 (R)-isomer is 51019-43-3
Chemical Formula C₁₀H₁₀O₄MW: 194.18 g/mol
Optical Rotation

(c=1, Acetone)
Melting Point 96 – 99 °CCrystalline solid
Solubility Soluble in MeOH, EtOH, CHCl₃, AcetoneSparingly soluble in water
InChI Key OBCUSTCTKLTMBX-VIFPVBQESA-NIsomer specific
SMILES CC(=O)OC1=CC=CC=C1Defines (S)-stereocenter

Synthesis & Manufacturing Protocols

Method A: Chemical Acetylation (Standard Laboratory Scale)

This protocol describes the conversion of (S)-(+)-Mandelic acid to the O-acetyl derivative with high retention of configuration.[1] The reaction relies on kinetic control to prevent racemization at the benzylic position.

  • Precursor: (S)-(+)-Mandelic Acid (CAS 17199-29-0).[1]

  • Reagents: Acetyl Chloride, Pyridine (or catalytic DMAP), Dichloromethane (DCM).[1]

Step-by-Step Protocol:

  • Dissolution: Charge a 3-neck round-bottom flask with (S)-Mandelic Acid (1.0 eq) and dry DCM (10 mL/g).

  • Activation: Cool the solution to 0°C under N₂ atmosphere. Add Pyridine (1.2 eq) dropwise to scavenge HCl.[1]

  • Acetylation: Add Acetyl Chloride (1.1 eq) slowly over 30 minutes, maintaining temperature < 5°C. The exotherm is significant.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4 hours. Monitor by TLC (faint UV spot vs. strong starting material spot) or HPLC.[1]

  • Workup: Quench with cold water. Wash organic layer with 1M HCl (to remove pyridine), then Brine.[1] Dry over Na₂SO₄.

  • Crystallization: Concentrate in vacuo. Recrystallize the crude solid from Ethyl Acetate/Hexane to yield white needles.

Scientific Rationale: Acetyl chloride is preferred over acetic anhydride for milder temperature conditions, reducing the risk of thermal racemization.[1]

Method B: Enzymatic Resolution (Industrial Scale)

For large-scale manufacturing where enantiopure starting material is cost-prohibitive, Lipase-catalyzed Kinetic Resolution is employed.[1]

GRacemicRacemic O-Acetylmandelic Acid(Substrate)HydrolysisSelective HydrolysisRacemic->HydrolysisInputLipaseLipase PS (Pseudomonas cepacia)Buffer pH 7.0Lipase->HydrolysisCatalystSeparationAcid/Base ExtractionHydrolysis->SeparationMixtureS_Ester(S)-O-Acetylmandelic Acid(Unreacted)R_Alcohol(R)-Mandelic Acid(Hydrolyzed)Separation->S_EsterOrganic Phase (Extraction)Separation->R_AlcoholAqueous Phase

Figure 1: Enzymatic Kinetic Resolution Workflow.[1] The lipase selectively hydrolyzes the (R)-ester, leaving the desired (S)-2-Acetoxy-2-phenylacetic acid intact for isolation.[1]

Applications in Drug Development[1][10]

Chiral Resolving Agent

(S)-2-Acetoxy-2-phenylacetic acid is a premium resolving agent used to separate racemic amines and alcohols via Diastereomeric Salt Formation .[1]

  • Mechanism: The acid protonates the racemic amine, forming two diastereomeric salts: [(S)-Acid[1] · (R)-Amine] and [(S)-Acid[1][2] · (S)-Amine].[1][3][4][5]

  • Separation: These salts possess different lattice energies and solubilities, allowing separation by fractional crystallization.[1]

  • Example Case: Resolution of (S)-Naproxen intermediates and Isoquinoline derivatives .

Chiral Solvating Agent (NMR)

In analytical chemistry, this compound serves as a cost-effective alternative to Mosher's Acid (MTPA).[1]

  • Protocol: React the analyte (chiral alcohol/amine) with (S)-2-Acetoxy-2-phenylacetic acid (using DCC/DMAP).

  • Analysis: Analyze ¹H NMR. The anisotropic shielding effect of the phenyl ring induces chemical shift differences (

    
    ) between diastereomers, allowing precise calculation of Enantiomeric Excess (ee).
    
Precursor for Bioactive Scaffolds

The (S)-mandelic core is a direct progenitor for:

  • (S)-Clopidogrel derivatives (via stereoconservative substitution).[1]

  • Vorozole (Aromatase inhibitor): The (S)-(+) configuration is critical for binding affinity to the CYP19A1 enzyme.

Quality Control & Analytical Methods

To ensure data integrity in clinical applications, the following quality attributes must be verified.

TestMethodAcceptance Criteria
Assay HPLC (C18 Column)> 98.5% w/w
Enantiomeric Purity Chiral HPLC (Chiralcel OD-H)> 99.0% ee
Specific Rotation Polarimetry (589 nm)

Residual Solvent GC-Headspace< 500 ppm (DCM/Acetone)

HPLC Method for EE Determination:

  • Column: Daicel Chiralcel OD-H (250 x 4.6 mm).[1]

  • Mobile Phase: Hexane : Isopropanol : TFA (90 : 10 : 0.1).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm.

  • Retention Times: (R)-isomer elutes first; (S)-isomer elutes second (verify with standards).

Safety & Handling

  • Hazards: Causes skin irritation (H315) and serious eye irritation (H319).[2]

  • Storage: Store at +2°C to +8°C. Hydrolysis occurs upon prolonged exposure to ambient moisture. Keep under inert gas (Argon/Nitrogen) for long-term storage.[1]

References

  • Sigma-Aldrich. (S)-(+)-O-Acetylmandelic acid Product Specification & CAS Data. [1]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 2733814: (R)-2-Acetoxy-2-phenylacetic acid (for isomer comparison). [1]

  • BenchChem. (S)-2-Acetoxy-2-phenylacetic Acid Application Notes and Chemical Properties.

  • Google Patents. Process for the resolution of isoquinoline derivatives using (S)-O-Acetylmandelic acid. Patent US20100298570A1.[6]

  • LookChem. (R)- vs (S)-2-Acetoxy-2-phenylacetic acid: Suppliers and Isomer Distinction.

Technical Guide: Spectral Characterization of (S)-2-Acetoxy-2-phenylacetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound: (S)-2-Acetoxy-2-phenylacetic Acid Synonyms: (S)-O-Acetylmandelic acid; (S)-α-Acetoxyphenylacetic acid CAS: 7322-88-5 Molecular Formula: C₁₀H₁₀O₄ Molecular Weight: 194.18 g/mol [1][2][3][4]

(S)-2-Acetoxy-2-phenylacetic acid is a critical chiral synthon and resolving agent used extensively in the pharmaceutical industry. It serves as a derivatizing agent for the determination of enantiomeric purity in alcohols and amines via NMR spectroscopy (Mosher's acid analog principle) and acts as a key intermediate in the synthesis of semi-synthetic penicillins and cephalosporins.

This guide provides a definitive reference for the spectroscopic identification (NMR, IR, MS) and quality control of this compound, emphasizing the distinction between the (S)-enantiomer and its racemic or (R)-counterparts.

Structural Logic & Stereochemistry

The molecule consists of a phenyl group attached to a chiral center (C2), which bears a carboxylic acid moiety and an acetoxy group. The (S)-configuration is defined by the spatial arrangement of these groups.

  • Stereochemical Integrity: The (S)-enantiomer is dextrorotatory (+). The preservation of the chiral center during synthesis (acetylation of (S)-mandelic acid) is critical.

  • Conformational Locking: In solution (CDCl₃), the acetoxy group induces a specific anisotropic environment, which is the basis for its utility as a chiral shift reagent.

Synthesis & Purification Workflow

To understand the spectral impurities, one must understand the genesis of the compound. The standard synthesis involves the acetylation of (S)-mandelic acid.

SynthesisWorkflow Start (S)-Mandelic Acid (Solid) Reaction Acetylation (20-25°C, 4-16h) Start->Reaction Reagent Acetic Anhydride + Cat. (Pyridine/DMAP) Reagent->Reaction Quench Quench (Water/Ice) Reaction->Quench Hydrolysis of excess Ac2O Workup Extraction (EtOAc) & Acid Wash (HCl) Quench->Workup Removal of Pyridine Product (S)-O-Acetylmandelic Acid (White Crystalline Solid) Workup->Product Recrystallization (Benzene/Hexane)

Figure 1: Synthesis workflow for (S)-2-Acetoxy-2-phenylacetic acid. Critical control points include temperature control to prevent racemization and acid washing to remove pyridine catalysts.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

The NMR data presented below is calibrated for CDCl₃ (Deuterated Chloroform).

1H NMR (Proton)

The spectrum is characterized by a distinct singlet for the chiral methine proton, which is significantly deshielded compared to the parent mandelic acid due to the electron-withdrawing acetoxy group.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentStructural Context
10.50 - 11.50 Broad Singlet1H-COOH Carboxylic acid proton. Shift varies with concentration and water content.
7.35 - 7.50 Multiplet5HAr-H Phenyl ring protons.[5] Often appears as two overlapping sets (ortho vs meta/para).
5.95 Singlet1HAr-CH -OAcChiral center proton. Deshielded (downfield) relative to mandelic acid (~5.2 ppm).
2.20 Singlet3H-COCHAcetyl methyl group.

Application Note: Trace acetic acid (impurity) appears at ~2.10 ppm. If the integration of the signal at 2.20 ppm is >3.0 relative to the methine proton, solvent trapping or free acetic acid contamination is present.

13C NMR (Carbon)

The 13C spectrum confirms the presence of two distinct carbonyl environments.

Chemical Shift (δ, ppm)AssignmentTypeNotes
174.5 -C OOHAcid CarbonylMost downfield signal.
170.2 -OC OCH₃Ester CarbonylDistinct from acid carbonyl.
133.5 Ar-C (Ipso)QuaternaryConnection point to chiral center.
129.3, 128.8, 127.5 Ar-C CH (Aromatic)Ortho, meta, and para carbons.
74.1 Ar-C H-OAcCH (Chiral)Diagnostic peak for substitution at the alpha position.
20.6 -COC H₃CH₃Acetyl methyl carbon.
Infrared Spectroscopy (FT-IR)

IR analysis is the primary method for confirming the esterification of the hydroxyl group.

Wavenumber (cm⁻¹)Vibration ModeFunctional GroupDiagnostic Value
2800 - 3200 O-H Stretch (Broad)Carboxylic AcidIndicates free acid moiety (distinct from alcohol OH which is sharper).
1745 - 1755 C=O StretchEsterCritical: Confirms acetylation. Absent in starting mandelic acid.
1715 - 1725 C=O[5][6] StretchCarboxylic AcidOverlaps slightly with ester but usually resolvable as a shoulder or distinct peak.
1230 - 1250 C-O StretchAcetate EsterStrong "C-O-C" asymmetric stretch.
690 - 750 C-H BendingMono-sub. BenzeneCharacteristic "out-of-plane" bending for monosubstituted aromatic rings.
Mass Spectrometry (MS)

Ionization Mode: Electron Impact (EI, 70 eV) Molecular Ion (M+): 194 m/z

The fragmentation pattern is driven by the stability of the benzyl/tropylium cation and the facile loss of the acetyl group.

MassSpecFragmentation M_Ion Molecular Ion (M+) m/z 194 Frag1 [M - COOH]⁺ m/z 149 M_Ion->Frag1 - COOH (45) Frag2 [M - CH3COOH]⁺ (Styrene/Phenylketene type) m/z 134 M_Ion->Frag2 - AcOH (60) (McLafferty-like) Frag4 Acetyl Cation [CH3CO]⁺ m/z 43 M_Ion->Frag4 Alpha cleavage Frag3 Tropylium Ion [C7H7]⁺ m/z 91 Frag2->Frag3 - CO/Ketene loss Frag5 Phenyl Cation [C6H5]⁺ m/z 77 Frag3->Frag5 - C2H2

Figure 2: Proposed fragmentation pathway for (S)-O-Acetylmandelic acid. The base peak is typically m/z 91 (Tropylium) or m/z 134 depending on ionization energy.

Quality Control & Optical Purity

For researchers using this compound as a chiral resolving agent, chemical purity is insufficient; optical purity is paramount.

Polarimetry (Specific Rotation)

This is the "Go/No-Go" test for stereochemistry.

  • Standard Value:

    
     (
    
    
    
    , Acetone) [1].
  • Note: The (R)-enantiomer exhibits a rotation of

    
    .[3] A rotation value significantly lower than +150° (e.g., +100°) indicates partial racemization during synthesis or storage.
    
Chiral HPLC Method

To quantify Enantiomeric Excess (ee%), use the following parameters:

  • Column: Chiralcel OD-H or AD-H (Daicel).

  • Mobile Phase: Hexane : Isopropanol (90:10 to 95:5) with 0.1% TFA (Trifluoroacetic acid).

    • Why TFA? The acidic additive suppresses the ionization of the carboxylic acid, preventing peak tailing and ensuring sharp resolution.

  • Detection: UV @ 254 nm.

References

  • Sigma-Aldrich.[3] (S)-(+)-O-Acetylmandelic acid Product Specification. Retrieved from

  • National Institute of Standards and Technology (NIST). Mass Spectrum of Phenylacetic acid, 2-methylbutyl ester (Analogous Fragmentation Logic). Retrieved from

  • ChemicalBook.[5] (S)-(+)-O-Acetyl-L-mandelic acid NMR and Spectral Data. Retrieved from [7]

  • PubChem.[2][3][4] Compound Summary: O-Acetylmandelic acid.[2][3][4][5] Retrieved from

  • BenchChem. Protocols for Enzymatic Synthesis of (S)-Mandelic Acid (Precursor). Retrieved from

Sources

An In-depth Technical Guide to the Biological Activity of (S)-2-Acetoxy-2-phenylacetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Chirality is a cornerstone of modern drug design, with the stereochemistry of a molecule often dictating its pharmacological profile. (S)-2-Acetoxy-2-phenylacetic acid, the acetylated form of (S)-mandelic acid, represents a versatile chiral scaffold. While its enantiomer, the (R)-form, is a known intermediate in the synthesis of anticancer and anti-obesity drugs, derivatives of the (S)-enantiomer are primarily explored for their potential as nonsteroidal anti-inflammatory agents (NSAIDs)[1][2]. This guide provides a comprehensive exploration of the synthesis, potential biological activities, and structure-activity relationships of novel derivatives based on the (S)-2-acetoxy-2-phenylacetic acid core. We will delve into the mechanistic rationale for their proposed anti-inflammatory and anticancer effects, supported by detailed, field-proven experimental protocols and predictive data models.

The Strategic Importance of the (S)-Chiral Center

The biological activity of chiral molecules is intrinsically linked to their three-dimensional structure, which governs their interaction with stereospecific biological targets like enzymes and receptors. For derivatives of mandelic acid, the orientation of substituents around the chiral alpha-carbon is critical. Literature strongly suggests a stereochemical divergence in the therapeutic applications of its enantiomers, with the (S)-form being a promising starting point for developing anti-inflammatory compounds[1][2]. This guide focuses on leveraging this (S)-chirality to design and evaluate novel therapeutic candidates.

Synthetic Strategy: Derivatization of the Carboxylic Acid Moiety

The carboxylic acid group of (S)-2-acetoxy-2-phenylacetic acid is the primary site for chemical modification to generate a library of diverse derivatives, primarily amides and esters. These modifications are crucial for modulating the compound's physicochemical properties, such as lipophilicity and hydrogen bonding capacity, which in turn influence pharmacokinetic and pharmacodynamic profiles.

General Synthesis Workflow

A robust and versatile method for synthesizing amide and ester derivatives involves a two-step process starting from the commercially available (S)-2-acetoxy-2-phenylacetic acid. The initial step is the activation of the carboxylic acid, typically by converting it to an acyl chloride, followed by reaction with a desired amine or alcohol.

G cluster_synthesis Synthesis of (S)-2-Acetoxy-2-phenylacetic Acid Derivatives start (S)-2-Acetoxy-2-phenylacetic Acid acyl_chloride Acyl Chloride Formation (e.g., SOCl2, Oxalyl Chloride) start->acyl_chloride Activation intermediate Activated (S)-2-Acetoxy-2-phenylacetyl Chloride acyl_chloride->intermediate amide Amide Derivative intermediate->amide Amination ester Ester Derivative intermediate->ester Esterification amine Primary/Secondary Amine (R1R2NH) amine->amide alcohol Alcohol (R3OH) alcohol->ester G cluster_pathway Arachidonic Acid Cascade and COX Inhibition membrane Membrane Phospholipids pla2 Phospholipase A2 membrane->pla2 aa Arachidonic Acid pla2->aa Cellular Stimuli cox COX-1 / COX-2 aa->cox pgg2 Prostaglandin G2 (PGG2) cox->pgg2 pgh2 Prostaglandin H2 (PGH2) pgg2->pgh2 pgs Prostaglandin Synthases pgh2->pgs prostaglandins Prostaglandins (PGE2, etc.) pgs->prostaglandins inflammation Inflammation, Pain, Fever prostaglandins->inflammation inhibitor (S)-Derivative inhibitor->cox Inhibition

Sources

A Comprehensive Technical Guide to the Physical Properties of (S)-2-Acetoxy-2-phenylacetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Physicochemical Properties in Scientific Advancement

In the realms of chemical research and pharmaceutical development, a thorough understanding of a compound's physical properties is not merely academic; it is a fundamental prerequisite for innovation and application. Properties such as melting point and solubility govern a substance's behavior in various environments, influencing everything from reaction kinetics and purification strategies to bioavailability and formulation of therapeutic agents. This guide provides an in-depth exploration of the key physical characteristics of (S)-2-Acetoxy-2-phenylacetic acid, a chiral building block of significant interest.

As a Senior Application Scientist, it is my experience that a precise grasp of these properties is indispensable for designing robust experimental protocols and predicting a compound's performance in complex biological systems. This document is structured to provide not only the established data for (S)-2-Acetoxy-2-phenylacetic acid but also the practical, validated methodologies for determining these properties in a laboratory setting.

Section 1: Melting Point of (S)-2-Acetoxy-2-phenylacetic Acid

The melting point of a crystalline solid is a sensitive indicator of its purity. For a pure compound, the melting range is typically narrow. The presence of impurities generally leads to a depression and broadening of the melting point range.

It is a well-established principle in stereochemistry that enantiomers, such as the (S) and (R) forms of 2-Acetoxy-2-phenylacetic acid, possess identical physical properties in an achiral environment. This includes melting point, boiling point, and solubility[1][2][3][4]. The primary distinction between enantiomers lies in their interaction with plane-polarized light and other chiral molecules[3][4].

Available data for the melting point of 2-Acetoxy-2-phenylacetic acid is presented in the table below. The close agreement between the values for the (S) and (R) enantiomers corroborates the aforementioned principle.

EnantiomerReported Melting Point (°C)
(S)-2-Acetoxy-2-phenylacetic acid98
(R)-2-Acetoxy-2-phenylacetic acid97-99[5]
Experimental Protocol for Melting Point Determination: The Capillary Method

The capillary method is a widely adopted and reliable technique for determining the melting point of a solid. The underlying principle involves heating a small, packed sample in a capillary tube and observing the temperature range over which the solid transitions to a liquid.

Step-by-Step Methodology:

  • Sample Preparation:

    • Ensure the sample of (S)-2-Acetoxy-2-phenylacetic acid is completely dry, as residual solvent can act as an impurity and affect the melting range[6][7].

    • If the solid is in large crystals, gently pulverize it into a fine powder using a mortar and pestle. This ensures uniform packing in the capillary tube.

  • Capillary Tube Loading:

    • Take a capillary tube sealed at one end.

    • Press the open end of the tube into the powdered sample. A small amount of the solid will enter the tube.

    • Invert the tube and gently tap it on a hard surface to cause the solid to fall to the sealed end[6][7].

    • The packed sample height should be between 2-3 mm to avoid an artificially broad melting range[6].

  • Melting Point Apparatus Setup:

    • Insert the loaded capillary tube into the sample holder of a melting point apparatus.

    • Place a calibrated thermometer in the designated port.

  • Determination:

    • If the approximate melting point is known, heat the apparatus at a medium rate until the temperature is about 20°C below the expected melting point[6].

    • Then, decrease the heating rate to approximately 1-2°C per minute to allow for thermal equilibrium between the sample, the heating block, and the thermometer[8].

    • Record the temperature at which the first droplet of liquid appears.

    • Continue heating slowly and record the temperature at which the entire sample has completely melted.

    • The recorded range between these two temperatures is the melting point of the sample.

Workflow for Melting Point Determination

MeltingPointWorkflow A Dry and Pulverize Sample B Load Capillary Tube (2-3 mm) A->B C Insert into Apparatus B->C D Heat Rapidly to ~20°C Below Expected M.P. C->D E Heat Slowly (1-2°C/min) D->E F Record Temperature of First Liquid Droplet E->F G Record Temperature of Complete Liquefaction F->G H Report Melting Point Range G->H

Caption: Workflow for determining the melting point of (S)-2-Acetoxy-2-phenylacetic acid using the capillary method.

Section 2: Solubility of (S)-2-Acetoxy-2-phenylacetic Acid

Solubility is a critical physicochemical property that influences a compound's suitability for various applications, from its use in synthesis to its absorption and distribution in biological systems. It is defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature to form a saturated solution.

Qualitative solubility data for (S)-2-Acetoxy-2-phenylacetic acid indicates its solubility in several common organic solvents.

SolventSolubility
Dimethyl Sulfoxide (DMSO)Soluble
MethanolSoluble[5]
AlcoholSoluble[9]
EtherSoluble[9]
Experimental Protocol for Solubility Determination: The Shake-Flask Method

The shake-flask method is considered the gold standard for determining the thermodynamic solubility of a compound due to its reliability and direct measurement of equilibrium solubility[10].

Step-by-Step Methodology:

  • Preparation of Saturated Solution:

    • Add an excess amount of (S)-2-Acetoxy-2-phenylacetic acid to a known volume of the desired solvent in a sealed vial or flask. The presence of undissolved solid is essential to ensure a saturated solution.

    • Agitate the mixture at a constant temperature for a prolonged period (e.g., 24-48 hours) to allow the system to reach equilibrium[11][12]. A shaker or magnetic stirrer can be used for this purpose.

  • Phase Separation:

    • After the equilibration period, allow the mixture to stand undisturbed to let the excess solid settle.

    • To separate the saturated solution from the undissolved solid, either centrifuge the sample or filter it through a syringe filter (e.g., 0.45 µm pore size). This step is crucial to prevent undissolved particles from interfering with the concentration analysis.

  • Concentration Analysis:

    • Accurately dilute an aliquot of the clear, saturated solution with a suitable solvent.

    • Determine the concentration of (S)-2-Acetoxy-2-phenylacetic acid in the diluted solution using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.

    • A calibration curve prepared with known concentrations of the compound should be used for accurate quantification.

  • Calculation:

    • Calculate the solubility of the compound in the chosen solvent based on the determined concentration and the dilution factor. The solubility is typically expressed in units such as mg/mL or mol/L.

Workflow for Solubility Determination

SolubilityWorkflow A Add Excess Solid to Solvent B Equilibrate with Agitation (24-48h) A->B C Separate Solid and Liquid Phases (Centrifugation/Filtration) B->C D Prepare Dilutions of the Saturated Solution C->D E Analyze Concentration (HPLC/UV-Vis) D->E F Calculate Solubility from Calibration Curve E->F

Caption: Workflow for determining the solubility of (S)-2-Acetoxy-2-phenylacetic acid using the shake-flask method.

Conclusion

The physical properties of (S)-2-Acetoxy-2-phenylacetic acid, namely its melting point and solubility, are pivotal for its effective application in research and development. This guide has presented the available data for these properties and provided detailed, field-proven protocols for their experimental determination. By adhering to these methodologies, researchers, scientists, and drug development professionals can ensure the generation of accurate and reliable data, thereby facilitating the progress of their scientific endeavors. The principles and techniques outlined herein are foundational to robust chemical and pharmaceutical research, enabling a deeper understanding of molecular behavior and fostering the development of novel applications.

References

  • LookChem. (n.d.). (R)-2-Acetoxy-2-phenylacetic acid. Retrieved from [Link]

  • Kaival Chemicals Pvt. Ltd. (n.d.). 2 Acetoxy 2 Phenyl acetic Acid Manufacturer in Padra, Gujarat. Retrieved from [Link]

  • ResearchGate. (n.d.). Physical properties and enantiomeric composition. Retrieved from [Link]

  • Saskoer.ca. (n.d.). 4.6. Physical Properties of Enantiomers vs. Diastereomers – Introduction to Organic Chemistry. Retrieved from [Link]

  • Research and Reviews. (n.d.). Enantiomers: Understanding their Physical and Chemical Properties | Open Access Journals. Retrieved from [Link]

  • Physics Wallah. (n.d.). Properties of Enantiomers and Distreiomers. Retrieved from [Link]

  • Pharmacy 180. (n.d.). Physical Properties of Enantiomers - Stereochemical and Conformational Isomerism | Organic Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, August 20). 4.3: Melting Point Determination Procedure. Retrieved from [Link]

  • University of Alberta. (n.d.). Melting point determination. Retrieved from [Link]

  • Japanese Pharmacopoeia. (n.d.). Melting Point Determination / General Tests. Retrieved from [Link]

  • BioAssay Systems. (n.d.). Shake Flask Method Summary. Retrieved from [Link]

  • Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

  • Protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

  • Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. Retrieved from [Link]

Sources

potential research areas for (S)-2-Acetoxy-2-phenylacetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Biocatalytic Synthesis & Pharmaceutical Applications[1][2]

Executive Summary

(S)-2-Acetoxy-2-phenylacetic acid (CAS: 51019-43-3), also known as (S)-O-Acetylmandelic acid, represents a critical chiral synthon in the pharmaceutical industry. Unlike its parent compound, (S)-mandelic acid, the acetylated derivative offers superior lipophilicity and specific reactivity profiles essential for the synthesis of DPP-4 inhibitors (e.g., Linagliptin) and semi-synthetic antibiotics.

This guide moves beyond basic characterization to address the two primary challenges in its utilization: achieving >99% enantiomeric excess (ee) via enzymatic kinetic resolution and integrating the moiety into complex API scaffolds without racemization.

Chemical Profile & Stereochemical Integrity[3][4]

The utility of (S)-2-Acetoxy-2-phenylacetic acid lies in its chiral center at the C2 position. The acetoxy group serves a dual purpose: it acts as a protecting group for the hydroxyl functionality during acylation reactions and enhances the crystallizability of diastereomeric salts during chiral resolution processes.

PropertySpecificationCritical Note for Process
CAS Number 51019-43-3Distinct from (R)-enantiomer (CAS 51019-45-5)
Molecular Weight 194.18 g/mol Stoichiometry calculations must account for hydrolysis potential
Melting Point 97–99 °CSharp mp indicates high optical purity; broad range suggests racemization
Solubility Soluble in MeOH, DCM, TolueneToluene is preferred for enzymatic resolutions to prevent non-specific hydrolysis
Optical Rotation

(c=1, Acetone)
Self-Validation: Check rotation prior to any coupling step.[1]
Research Area I: Biocatalytic Kinetic Resolution

The Challenge: Chemical synthesis often yields racemates. Separating them via classical crystallization is yield-limited (max 50%). The Solution: Enzymatic Kinetic Resolution (EKR) using Lipases.[2]

The most robust research area for this molecule involves the use of Candida antarctica Lipase B (CAL-B) to selectively hydrolyze the unwanted (R)-ester or acetylate the (S)-alcohol. The following protocol describes the hydrolytic resolution of racemic 2-acetoxy-2-phenylacetic acid esters.

Experimental Protocol: Lipase-Mediated Resolution

Context: This method uses the high enantioselectivity (E-value > 100) of immobilized CAL-B (e.g., Novozym 435) to hydrolyze the (R)-ester, leaving the desired (S)-ester intact.

Materials:

  • Substrate: Racemic Methyl 2-acetoxy-2-phenylacetate

  • Enzyme: Novozym 435 (Immobilized CAL-B)

  • Solvent: Phosphate Buffer (0.1 M, pH 7.0) / Toluene biphasic system (1:1 v/v)

Step-by-Step Methodology:

  • Preparation: Dissolve 10 mmol of racemic ester in 50 mL Toluene. Add 50 mL Phosphate buffer.

  • Initiation: Add 100 mg Novozym 435. Maintain temperature at 30°C with vigorous stirring (200 rpm).

  • Monitoring: Monitor the reaction via Chiral HPLC (Chiralcel OD-H column).

    • Mechanistic Insight: The enzyme preferentially hydrolyzes the (R)-enantiomer ester bond. The (S)-enantiomer remains as the ester.

  • Termination: Stop reaction when conversion reaches 50% (typically 4–6 hours).

  • Separation:

    • Filter the enzyme (recyclable).[2]

    • Separate phases. The Toluene layer contains the (S)-ester . The aqueous layer contains the (R)-acid .

  • Hydrolysis: Acidic hydrolysis of the isolated (S)-ester yields pure (S)-2-Acetoxy-2-phenylacetic acid.

Visualization: Biocatalytic Cycle

The following diagram illustrates the kinetic resolution pathway, highlighting the divergence point where the enzyme discriminates between enantiomers.

Biocatalysis Racemate Racemic Methyl O-Acetylmandelate Complex Enzyme-Substrate Complex Racemate->Complex Binding CALB CAL-B Lipase (Novozym 435) S_Ester (S)-Ester (Unreacted) CALB->S_Ester Remains Intact R_Acid (R)-Acid (Hydrolyzed Product) CALB->R_Acid Hydrolysis (Fast) Complex->CALB Stereoselection Final_Prod (S)-2-Acetoxy- 2-phenylacetic Acid S_Ester->Final_Prod Chemical Hydrolysis (HCl/H2O)

Figure 1: Kinetic resolution pathway of O-Acetylmandelic acid derivatives using CAL-B lipase. The enzyme selectively processes the (R)-enantiomer, allowing isolation of the high-purity (S)-enantiomer.

Research Area II: API Synthesis (Linagliptin & Beta-Lactams)

The Challenge: Incorporating the phenylacetic acid moiety into drug scaffolds without losing chiral information. The Application: (S)-2-Acetoxy-2-phenylacetic acid is a key intermediate for Linagliptin (a DPP-4 inhibitor) and various Cephalosporins.

In Linagliptin synthesis, the molecule provides the chiral benzyl architecture. The acetoxy group is often preferred over the free hydroxyl because it prevents side reactions (O-alkylation) during the coupling with the xanthine core.

Synthetic Workflow: Acid Chloride Activation

To couple this acid to an amine (e.g., the piperidine ring in Linagliptin precursors), it must be activated.

  • Activation: React (S)-2-Acetoxy-2-phenylacetic acid with Thionyl Chloride (

    
    ) or Oxalyl Chloride in DCM.
    
    • Caution: Avoid high temperatures (>40°C) to prevent racemization via ketene intermediate formation.

  • Coupling: React the resulting acid chloride with the amine nucleophile in the presence of a mild base (TEA or DIPEA).

  • Deprotection (Optional): If the final drug requires a free hydroxyl (as in some Mandelic acid drugs), the acetoxy group is removed via mild basic hydrolysis (

    
    /MeOH).
    

Linagliptin Start (S)-2-Acetoxy-2-phenylacetic Acid Activate Activation (SOCl2 / DMF cat.) Start->Activate Low Temp (<35°C) Intermediate Acid Chloride Species Activate->Intermediate -HCl, -SO2 Coupling Amine Coupling (Xanthine/Piperidine Core) Intermediate->Coupling Nucleophilic Attack Product Chiral Amide Intermediate (Linagliptin Precursor) Coupling->Product Amide Bond Formation

Figure 2: Activation and coupling workflow for incorporating the (S)-2-acetoxy-2-phenylacetic acid moiety into pharmaceutical scaffolds.

Research Area III: Chiral Resolving Agent Utility

(S)-2-Acetoxy-2-phenylacetic acid is chemically distinct from Mandelic acid due to the absence of the H-bond donating hydroxyl group. This alters its crystal packing, making it an excellent alternative Resolving Agent for racemic amines that fail to resolve with Mandelic acid or Tartaric acid.

Mechanism:



The acetoxy group increases the steric bulk, often leading to larger differences in solubility between the diastereomeric salts, facilitating sharper separation during fractional crystallization.

References
  • BenchChem. (2025).[2] Technical Support Center: (R)-2-acetoxy-2-phenylacetic acid Production.[2] Retrieved from [2]

  • PubChem. (2025).[1] (R)-2-acetoxy-2-phenylacetic acid | C10H10O4.[1][3][4] National Library of Medicine. Retrieved from [1]

  • Innospk. (2025).[1] Exploring (R)-2-Acetoxy-2-phenylacetic Acid: Properties and Applications. Retrieved from

  • Miyazawa, T., et al. (1992).[5] Resolution of mandelic acids by lipase-catalysed transesterifications in organic media.[5][6] Journal of the Chemical Society, Perkin Transactions 1.[5] Retrieved from

  • Der Pharma Chemica. (2012). An efficient and large scale synthesis of Clopidogrel.[7] (Contextual reference for Mandelic derivatives in antiplatelet synthesis). Retrieved from

Sources

Theoretical Characterization & Chiral Resolution of (S)-2-Acetoxy-2-phenylacetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper & Methodological Guide Subject: (S)-2-Acetoxy-2-phenylacetic Acid (CAS: 7322-88-5) Audience: Computational Chemists, Process Chemists, and Drug Development Scientists[1]

Executive Summary: The Chiral Scaffold

(S)-2-Acetoxy-2-phenylacetic acid (also known as (S)-O-Acetylmandelic acid) represents a critical chiral synthon in the synthesis of semi-synthetic antibiotics and dipeptidyl peptidase-4 (DPP-4) inhibitors.[1] While often derived via the kinetic resolution of racemic mandelic acid precursors, its theoretical characterization—specifically through Density Functional Theory (DFT) and Vibrational Circular Dichroism (VCD)—is paramount for establishing absolute configuration (AC) and understanding the atomistic drivers of its enzymatic recognition.

This guide outlines a rigorous theoretical framework for modeling the conformational landscape, spectroscopic signature, and enzymatic reactivity of this molecule. It moves beyond simple observation to establishing predictive models for its behavior in solvated and crystalline environments.[1]

Computational Framework: Conformational Landscape & DFT

To accurately predict physical properties and spectroscopic data, one must first map the potential energy surface (PES) of the molecule. (S)-2-Acetoxy-2-phenylacetic acid possesses three critical rotatable bonds that dictate its conformational ensemble.

The Conformational Search Protocol

The acetoxy group (-OCOCH3) and the carboxylic acid moiety (-COOH) create a complex intramolecular hydrogen-bonding network.[1]

Key Rotatable Dihedrals:

  • 
     (C
    
    
    
    -C
    
    
    -O-C
    
    
    ): Determines the orientation of the acetoxy group relative to the phenyl ring.[1]
  • 
     (C
    
    
    
    -C
    
    
    -O-H): Determines the carboxylic acid syn/anti conformation.[1]
  • 
     (C
    
    
    
    -C
    
    
    -C
    
    
    -H): Phenyl ring rotation.[1]

Theoretical Insight: In the gas phase, the syn-carboxylic acid conformer is generally stabilized by an intramolecular hydrogen bond between the carbonyl oxygen of the acetoxy group and the hydroxyl proton of the carboxylic acid (C=O...H-O). However, in polar solvents (DMSO, Methanol), this intramolecular bond competes with intermolecular solvation, necessitating the use of Implicit Solvation Models (PCM or SMD) during optimization.

DFT Methodology Standards

For pharmaceutical intermediates of this size (~20 atoms), the following level of theory is the industry standard for balancing accuracy with computational cost:

ParameterSpecificationRationale
Functional B3LYP or ωB97X-DB3LYP is standard for vibrational frequencies; ωB97X-D includes dispersion corrections critical for π-stacking in crystal packing.[1]
Basis Set 6-311++G(d,p)Diffuse functions (++) are essential for describing the lone pairs on oxygen atoms in the ester/acid groups.[1]
Solvation IEF-PCM (Solvent: CHCl

or H

O)
Matches experimental conditions for VCD (usually CDCl

) or enzymatic hydrolysis (Water).[1]
Frequency Calc HarmonicRequired to verify stationary points (0 imaginary frequencies) and generate IR/VCD intensities.[1]

Spectroscopic Validation: Vibrational Circular Dichroism (VCD)

VCD is the definitive self-validating method for determining the absolute configuration of (S)-2-Acetoxy-2-phenylacetic acid without growing a single crystal.[1]

The Theoretical-Experimental Feedback Loop

The (S)-enantiomer exhibits a distinct VCD signature in the carbonyl stretching region (


).[1]
  • Acetate C=O: Typically appears at higher wavenumbers (~1750 cm

    
    ).[1]
    
  • Acid C=O: Typically appears lower (~1720 cm

    
    ) due to dimerization or H-bonding.[1]
    

If the calculated VCD spectrum of the (S)-model matches the experimental spectrum of the unknown sample, the AC is confirmed. If the signs are opposite, the sample is the (R)-enantiomer.[1]

VCD_Workflow Start Unknown Sample Exp_IR Experimental FTIR/VCD (CDCl3 Solution) Start->Exp_IR Compare Compare Exp vs Calc (Sign & Intensity) Exp_IR->Compare Comp_Start Generate (S)-Model 3D Coordinates Conf_Search Conformational Search (Boltzmann Weighting) Comp_Start->Conf_Search DFT_Opt DFT Optimization B3LYP/6-311++G(d,p) Conf_Search->DFT_Opt Freq_Calc Frequency Calculation (Dipole & Rotational Strength) DFT_Opt->Freq_Calc Sim_Spec Simulate VCD Spectrum (Lorentzian Broadening) Freq_Calc->Sim_Spec Sim_Spec->Compare Decision Assign Absolute Configuration Compare->Decision

Figure 1: Workflow for the absolute configuration determination of (S)-2-Acetoxy-2-phenylacetic acid using VCD.

Reaction Modeling: Enzymatic Kinetic Resolution (EKR)

The industrial production of (S)-2-Acetoxy-2-phenylacetic acid often involves the lipase-catalyzed hydrolysis of racemic esters or the acetylation of mandelic acid.[1][2] Understanding the "Bi Bi Ping-Pong" mechanism is crucial for process optimization.[1]

Mechanistic Insight

In a typical Kinetic Resolution, a lipase (e.g., Candida antarctica Lipase B, CALB) selectively hydrolyzes the (R)-ester, leaving the (S)-ester intact, or conversely, selectively acetylates the (S)-alcohol.[1]

Theoretical Transition State (TS) Analysis: The selectivity is governed by the energy difference between the diastereomeric transition states (


) formed in the enzyme's active site.
  • Tetrahedral Intermediate: The nucleophilic serine residue attacks the carbonyl carbon of the substrate.[1]

  • Oxyanion Hole: The resulting negative charge on oxygen is stabilized by H-bonds in the oxyanion hole (Thr40/Gln106 in CALB).[1]

  • Stereocontrol: For (S)-2-Acetoxy-2-phenylacetic acid precursors, the bulky phenyl group must fit into the large hydrophobic pocket of the enzyme.[1] If the (R)-enantiomer forces the phenyl group into the sterically restricted medium pocket, the reaction is disfavored.

Kinetic Modeling (The Ping-Pong Bi-Bi)

The reaction rate (


) for the enzymatic resolution is modeled using the Ping-Pong Bi-Bi equation, modified for competitive inhibition by the wrong enantiomer.[1]


  • [A]: Concentration of Acyl Donor (e.g., Vinyl Acetate).[1]

  • [B]: Concentration of (S)-Mandelic Acid substrate.

  • Km: Michaelis constants derived from Lineweaver-Burk plots.

Experimental Validation Protocols

To ensure the theoretical models translate to physical reality, the following validation steps are mandatory.

Protocol A: VCD Sample Preparation & Measurement

Objective: Obtain high-quality spectra for comparison with DFT data.

  • Concentration: Prepare a 0.1 M solution of (S)-2-Acetoxy-2-phenylacetic acid in CDCl

    
    .
    
    • Why CDCl

      
      ? It is transparent in the carbonyl region (1700 cm
      
      
      
      ) and non-polar enough to prevent solvent H-bonding from masking intramolecular features.[1]
  • Cell Path Length: Use a BaF

    
     cell with a 100 
    
    
    
    m spacer.[1]
    • Why BaF

      
      ? Transmits IR down to 800 cm
      
      
      
      without water solubility issues.[1]
  • Collection: Acquire 2000-4000 scans at 4 cm

    
     resolution.
    
  • Baseline Correction: Subtract the solvent spectrum (CDCl

    
     only) to remove artifacts.
    
Protocol B: Crystallographic Confirmation

If the sample crystallizes, X-ray diffraction is the ultimate validation.

  • Space Group: (S)-2-Acetoxy-2-phenylacetic acid typically crystallizes in orthorhombic space groups (e.g.,

    
    ).[1]
    
  • Packing: Look for "catemer" motifs where the acid proton H-bonds to the carbonyl of a neighboring molecule, forming infinite chains. This differs from the gas-phase "monomer" calculated in DFT, explaining shifts in the C=O stretch frequency.[1]

References

  • Cirbes, C., & Tanski, J. M. (2016).[1] Crystallographic and spectroscopic characterization of (R)-O-acetylmandelic acid. Acta Crystallographica Section E: Crystallographic Communications, 72(7), 901–903.[1] [Link]

  • Stephens, P. J., Devlin, F. J., Chabalowski, C. F., & Frisch, M. J. (1994).[1] Ab Initio Calculation of Vibrational Absorption and Circular Dichroism Spectra Using Density Functional Force Fields. Journal of Physical Chemistry, 98(45), 11623–11627.[1] [Link][1]

  • Ghanem, A. (2007).[1] Trends in Lipase-Catalyzed Asymmetric Access to Enantiomerically Pure/Enriched Mandelic Acid and Its Derivatives. Tetrahedron: Asymmetry, 18(12), 1363–1393.[1] [Link][1]

  • Frisch, M. J., et al. (2016).[1] Gaussian 16 Rev. C.01. Wallingford, CT: Gaussian, Inc.[1] (Standard software citation for DFT protocols). [Link]

Sources

Safety and Handling Precautions for (S)-2-Acetoxy-2-phenylacetic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Chemical Identity

(S)-2-Acetoxy-2-phenylacetic acid (also known as (+)-O-Acetyl-L-mandelic acid ) is a critical chiral building block and resolving agent in pharmaceutical synthesis. Unlike its racemic counterpart, the value of this compound lies entirely in its stereochemical integrity. Improper handling not only poses safety risks but can lead to hydrolytic degradation or racemization , rendering the material useless for enantioselective applications such as chiral resolution or NMR derivatization.

This guide moves beyond basic safety data to provide a self-validating protocol for maintaining the chemical and optical purity of this substance.

Physicochemical Profile
ParameterSpecification
CAS Number 7322-88-5
Synonyms (+)-O-Acetyl-L-mandelic acid; (S)-(+)-

-Acetoxyphenylacetic acid
Molecular Formula C

H

O

Molecular Weight 194.18 g/mol
Appearance White to off-white crystalline powder
Melting Point 97–99 °C
Optical Rotation

(

, acetone)
Solubility Soluble in methanol, acetone, chloroform; sparingly soluble in water (hydrolyzes)

Hazard Identification (The "Why")

While not classified as acutely toxic or carcinogenic, (S)-2-Acetoxy-2-phenylacetic acid presents specific hazards related to tissue irritation and chemical reactivity.

GHS Classification & Signal Word: WARNING[4][5][6]
Hazard ClassCodeHazard StatementMechanism of Action
Skin Irritation H315 Causes skin irritation.[]Acidic hydrolysis on skin surface releases acetic acid and mandelic acid, causing local pH drop and inflammation.
Eye Irritation H319 Causes serious eye irritation.Direct acidic attack on corneal epithelium; high risk of micro-abrasion from crystalline dust.
STOT-SE H335 May cause respiratory irritation.Inhalation of fine dust irritates mucous membranes; hydrolysis in the respiratory tract exacerbates irritation.

Stability & Reactivity: The Silent Risks

The primary technical challenge with (S)-2-Acetoxy-2-phenylacetic acid is not flammability, but degradation . Two primary pathways threaten the material's integrity:

  • Hydrolysis: The ester bond is susceptible to moisture. Exposure to ambient humidity converts the compound back to (S)-Mandelic acid and Acetic acid.

  • Racemization: The

    
    -proton is acidic. Under basic conditions or elevated temperatures (>40°C), the chiral center can invert via an enolate intermediate, destroying the enantiomeric excess (ee).
    
Degradation Pathway Diagram

The following diagram illustrates the chemical fate of the substance under improper storage conditions.

DegradationPathways cluster_0 Critical Control Points Compound (S)-2-Acetoxy-2- phenylacetic Acid (Active) Enolate Enolate Intermediate Compound->Enolate Base / Heat (Deprotonation) Hydrolysis (S)-Mandelic Acid + Acetic Acid Compound->Hydrolysis Moisture / H2O (Ester Hydrolysis) Racemic Racemic Mixture (Loss of Chirality) Enolate->Racemic Reprotonation

Figure 1: Degradation pathways showing susceptibility to moisture (hydrolysis) and base/heat (racemization).

Operational Handling Protocols

To ensure both operator safety and product integrity, follow this "Self-Validating" workflow.

A. Personal Protective Equipment (PPE) Matrix
  • Respiratory: NIOSH N95 or P100 respirator required if handling open powder outside a fume hood.

  • Hands: Nitrile gloves (minimum thickness 0.11 mm). Note: Change immediately if splashed; acetic acid byproducts can permeate thin nitrile over time.

  • Eyes: Chemical safety goggles. Face shield recommended for quantities >100g.

B. Transfer & Weighing Protocol

Objective: Prevent moisture ingress and dust generation.

  • Environment: Handle only in a dehumidified room or inside a biosafety cabinet/fume hood with low humidity.

  • Equilibration: Allow the container to reach room temperature before opening to prevent condensation.

  • Transfer: Use anti-static weighing boats. Plastic spatulas are preferred over metal to minimize static charge which disperses dust.

  • Validation Step: Before use in synthesis, check the appearance. If the powder is clumpy or smells strongly of vinegar (acetic acid), hydrolysis has occurred. Do not use.

C. Storage Requirements
  • Temperature: Store at 2–8°C (Refrigerated).

  • Atmosphere: Store under inert gas (Argon or Nitrogen) .

  • Container: Tightly sealed glass or HDPE container. Use parafilm or electrical tape around the cap to ensure a moisture barrier.

  • Incompatibility: Keep strictly separated from strong bases (causes rapid racemization/hydrolysis) and oxidizing agents .

Emergency Response

ScenarioImmediate ActionTechnical Rationale
Skin Contact Wash with soap and water for 15 mins.Neutralizes acidic residue; prevents chemical burns.
Eye Contact Rinse cautiously with water for 15 mins. Remove contact lenses.Dilutes acid immediately; prevents corneal opacity.
Inhalation Move to fresh air. If breathing is difficult, give oxygen.Clears respiratory tract of acidic dust.
Spill Cleanup Sweep up without creating dust. Place in a dry, closed container.Wetting the spill generates acetic acid fumes immediately.

Waste Disposal & Environmental Fate

(S)-2-Acetoxy-2-phenylacetic acid is harmful to aquatic life due to pH shifts.

  • Protocol: Dissolve in a combustible solvent (e.g., acetone) and burn in a chemical incinerator equipped with an afterburner and scrubber.

  • Prohibition: Do NOT flush down drains. Hydrolysis releases acetic acid, which increases BOD (Biological Oxygen Demand) in water systems.

Application Workflow: Chiral Resolution

The following diagram illustrates the logical flow for using this compound as a resolving agent, highlighting the critical decision points where safety and quality intersect.

ResolutionWorkflow Start Start: Racemic Amine + (S)-2-Acetoxy-2-phenylacetic Acid Solvent Select Solvent (Avoid Alcohols if heating) Start->Solvent Heat Heat to Dissolve (Max 60°C to prevent racemization) Solvent->Heat Crystallize Fractional Crystallization Heat->Crystallize Filter Filtration Crystallize->Filter Check Check Optical Purity (ee) Filter->Check Recrystallize Recrystallize Check->Recrystallize Low ee Success Pure Diastereomeric Salt Check->Success High ee Recrystallize->Filter

Figure 2: Workflow for chiral resolution, emphasizing temperature control to prevent racemization.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 6923379, (+)-O-Acetyl-L-mandelic Acid. Retrieved January 30, 2026 from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier: 2-Acetoxy-2-phenylacetic acid.[2][3] Retrieved January 30, 2026 from [Link]

Sources

Methodological & Application

Application Notes and Protocols: Enantiomeric Resolution of Racemic Amines and Alcohols using (S)-2-Acetoxy-2-phenylacetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Chirality in Modern Chemistry

In the landscape of pharmaceutical development and fine chemical synthesis, the control of stereochemistry is not merely an academic exercise but a critical determinant of biological activity, safety, and efficacy. Enantiomers, non-superimposable mirror-image isomers, can exhibit profoundly different pharmacological and toxicological profiles. Consequently, the efficient separation of racemic mixtures—a process known as chiral resolution—remains a cornerstone of synthetic chemistry.[1][2]

This document provides an in-depth technical guide on the application of (S)-2-Acetoxy-2-phenylacetic acid, also known as (S)-(+)-O-Acetylmandelic acid, as a versatile and highly effective chiral resolving agent. We will explore the underlying principles of diastereomeric salt formation, provide detailed, field-proven protocols for the resolution of chiral amines and alcohols, and offer expert insights into optimization and troubleshooting.

Physicochemical Properties of the Resolving Agent

(S)-2-Acetoxy-2-phenylacetic acid is a chiral carboxylic acid valued for its ability to form stable, crystalline diastereomeric salts with a wide array of basic compounds. Its efficacy stems from a combination of its acidic carboxyl group for salt formation, a stereocenter for chiral discrimination, and a rigid phenyl group that facilitates well-defined crystal lattice interactions.

PropertyValueReference
Chemical Formula C₁₀H₁₀O₄
Molecular Weight 194.18 g/mol
Appearance White to light yellow powder
Melting Point 97-99 °C
Synonyms (+)-O-Acetyl-L-mandelic Acid, (S)-(+)-α-Acetoxyphenylacetic acid

The Mechanism of Resolution: Diastereomeric Salt Formation

The classical method of chiral resolution hinges on the conversion of a pair of enantiomers, which have identical physical properties, into a pair of diastereomers, which have distinct physical properties such as solubility, melting point, and crystal structure.[2] (S)-2-Acetoxy-2-phenylacetic acid achieves this by reacting with a racemic base (e.g., an amine) to form two diastereomeric salts.

G cluster_start Starting Materials cluster_reaction Salt Formation cluster_separation Separation cluster_products Isolated Components RacemicAmine Racemic Amine (R)-Amine & (S)-Amine Diastereomers Mixture of Diastereomeric Salts Salt A: [(R)-Amine • (S)-Acid] Salt B: [(S)-Amine • (S)-Acid] RacemicAmine->Diastereomers + ResolvingAgent (S)-2-Acetoxy- 2-phenylacetic Acid [(S)-Acid] ResolvingAgent->Diastereomers Crystallization Fractional Crystallization (Exploits different solubilities) Diastereomers->Crystallization Cooling & Crystallization Filtration Filtration Crystallization->Filtration Solid Less Soluble Salt (e.g., Salt B) Filtration->Solid Solid Phase Liquid More Soluble Salt in Filtrate (e.g., Salt A) Filtration->Liquid Liquid Phase

The key to a successful resolution is the difference in solubility between the two diastereomeric salts in a given solvent system. This difference arises from the distinct three-dimensional packing arrangements in their respective crystal lattices. The interactions governing this packing are a complex interplay of ionic bonds (between the ammonium cation and the carboxylate anion), hydrogen bonds, and van der Waals forces, including potential π-π stacking from the phenyl rings.[3] The subtle differences in how the chiral amine and chiral acid fit together create a more or less stable (and thus less or more soluble) crystal lattice.

PART 1: Enantiomeric Resolution of Chiral Amines

This is the primary and most effective application of (S)-2-Acetoxy-2-phenylacetic acid. It is applicable to primary, secondary, and tertiary amines that are sufficiently basic to form a stable salt.

General Protocol for Amine Resolution

This protocol provides a robust starting point. Optimization of solvent, temperature, and stoichiometry is often necessary and is discussed in the subsequent section.

Step 1: Salt Formation

  • In an appropriate flask, dissolve the racemic amine (1.0 eq.) in a minimal amount of a pre-selected solvent (e.g., ethanol, methanol, isopropanol, or ethyl acetate) with gentle heating.

  • In a separate flask, dissolve (S)-2-Acetoxy-2-phenylacetic acid (0.5 - 1.0 eq.) in the same solvent, also with gentle heating.

    • Scientist's Note: Starting with 0.5 equivalents of the resolving agent is a common strategy. The goal is to precipitate one diastereomeric salt, leaving the other in solution. Using a full equivalent can sometimes lead to the precipitation of both salts, complicating the separation.

  • Slowly add the resolving acid solution to the amine solution with continuous stirring.

  • Stir the resulting mixture at an elevated temperature (e.g., 50-60 °C) for 30-60 minutes to ensure complete salt formation.

Step 2: Fractional Crystallization

  • Allow the solution to cool slowly to room temperature. Uncontrolled, rapid cooling can trap impurities and the undesired diastereomer in the crystal lattice, reducing the enantiomeric excess (e.e.) of the product.

  • For improved crystal yield, the solution can be further cooled in an ice bath or refrigerator (0-5 °C) for several hours or overnight.

  • Collect the precipitated crystals by vacuum filtration.

  • Wash the crystals with a small amount of the cold crystallization solvent to remove the mother liquor containing the more soluble diastereomer.

  • Dry the crystals under vacuum to obtain the diastereomerically enriched salt. At this stage, a small sample should be taken to determine the diastereomeric excess (d.e.), which will correspond to the e.e. of the amine.

Step 3: Liberation of the Free Amine

  • Dissolve the dried diastereomeric salt in water.

  • Add a base (e.g., 1-2 M NaOH or Na₂CO₃ solution) dropwise until the pH is basic (pH 10-12) to deprotonate the ammonium salt and liberate the free amine.[1]

  • Extract the aqueous layer with an appropriate organic solvent (e.g., dichloromethane, ethyl acetate) three times.

  • Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the enantiomerically enriched amine.

Step 4: Recovery of the Resolving Agent

  • Take the aqueous layer from Step 3.3 and acidify it with a strong acid (e.g., 2 M HCl) to a pH of 1-2.

  • The (S)-2-Acetoxy-2-phenylacetic acid will precipitate out of the solution. If it oils out, extraction with a suitable organic solvent like ethyl acetate is necessary.

  • Collect the solid by vacuum filtration or perform an extraction.

  • The recovered acid can be dried and reused, though a recrystallization step may be necessary to ensure high purity for subsequent resolutions.

Data Presentation: Performance in Amine Resolution

The following table summarizes typical results for the resolution of various amines using O-acetylmandelic acid. Note that the choice of the (S) or (R) enantiomer of the resolving agent will determine which amine enantiomer preferentially crystallizes.

Racemic AmineResolving Agent EnantiomerSolventYield of Salte.e. of Resolved Amine
1-Phenylethylamine(R)-O-Acetylmandelic AcidMethanol~40%>95%
Phenylalanine Methyl Ester(R)-O-Acetylmandelic AcidMethanolGood85% (first crop)
2-Aminooctane(S)-O-Acetylmandelic AcidEthanol/WaterModerate75-85% (first crop)
1-(4-Methoxyphenyl)ethylamine(S)-O-Acetylmandelic AcidIsopropanolGood>90%

Note: Yields and e.e. values are highly dependent on the specific experimental conditions, including cooling rate and the number of recrystallizations. The data presented are representative of a first crystallization.[3][4]

PART 2: Enantiomeric Resolution of Chiral Alcohols

Direct resolution of alcohols with (S)-2-Acetoxy-2-phenylacetic acid via salt formation is not feasible as alcohols lack a sufficiently basic functional group. However, a highly effective indirect method involves a two-step process: derivatization of the alcohol to a chiral acidic ester, followed by classical resolution of this new acidic compound.

G cluster_start Starting Materials cluster_derivatization Step 1: Derivatization cluster_resolution Step 2: Resolution cluster_products Step 3: Hydrolysis RacemicAlcohol Racemic Alcohol (R)-OH & (S)-OH HalfEster Racemic Half-Ester (R)-Ester-COOH & (S)-Ester-COOH RacemicAlcohol->HalfEster Anhydride Phthalic or Succinic Anhydride Anhydride->HalfEster + Resolution React with Chiral Base (e.g., (R)-1-Phenylethylamine) & Fractional Crystallization HalfEster->Resolution PureAlcohol Enantiopure Alcohol (e.g., (R)-OH) Resolution->PureAlcohol Liberate & Hydrolyze

Protocol for Indirect Alcohol Resolution

This protocol uses a chiral base to resolve the intermediate half-ester. While (S)-2-Acetoxy-2-phenylacetic acid is not used in this specific example, the principle is identical if one were to resolve a racemic base using the newly synthesized chiral acid. The key is the conversion of the neutral alcohol into an ionizable species.

Step 1: Synthesis of the Racemic Half-Ester

  • In a flask, combine the racemic alcohol (1.0 eq.), a dicarboxylic anhydride such as phthalic anhydride or succinic anhydride (1.1 eq.), and a tertiary amine base like pyridine or triethylamine (1.2 eq.).[5]

  • Heat the mixture (e.g., to 80-100 °C) for several hours until the reaction is complete (monitor by TLC).

  • Cool the mixture and add dilute HCl to protonate the carboxylate and neutralize the excess amine base.

  • Extract the acidic half-ester into an organic solvent, wash with water, dry, and concentrate to yield the crude racemic acid.

Step 2: Diastereomeric Salt Resolution

  • Follow the general protocol for amine resolution (Part 1), but use the newly synthesized racemic half-ester as the "acid" and a suitable chiral amine (e.g., (R)-1-phenylethylamine or brucine) as the resolving agent.

Step 3: Hydrolysis to Recover the Enantiopure Alcohol

  • After liberating the enantiomerically enriched half-ester from its diastereomeric salt, the ester must be hydrolyzed.

  • Dissolve the half-ester in a suitable solvent (e.g., methanol/water mixture) and add a strong base (e.g., NaOH, 2-3 eq.).

  • Heat the mixture under reflux for several hours to saponify the ester.

  • After cooling, extract the liberated enantiopure alcohol with an organic solvent. The dicarboxylate salt will remain in the aqueous layer.

  • Wash, dry, and concentrate the organic layers to obtain the pure alcohol enantiomer.[6]

Optimization and Troubleshooting

Achieving high yield and high enantiomeric excess often requires systematic optimization.

ProblemProbable Cause(s)Recommended Solution(s)
No Crystallization - Solution is too dilute. - Solvent is too good for both diastereomers. - High energy barrier for nucleation.- Concentrate the solution by evaporating some solvent. - Conduct a solvent screen using a range of polar and non-polar solvents and mixtures. - Scratch the inside of the flask with a glass rod or add seed crystals of the desired salt.
"Oiling Out" - Salt's melting point is below the crystallization temperature. - Solution is too concentrated.- Lower the crystallization temperature. - Add more solvent to reduce the concentration. - Change to a solvent system that better promotes crystallinity.
Low Yield - Too much solvent was used. - Sub-optimal stoichiometry of resolving agent.- Concentrate the mother liquor to obtain a second crop of crystals. - Screen different ratios of resolving agent (e.g., 0.5 eq, 0.8 eq, 1.0 eq) to find the optimal balance between yield and purity.
Low Enantiomeric Excess (e.e.) - Poor diastereoselectivity in the chosen solvent. - Crystallization was too rapid, trapping the other diastereomer. - Formation of a solid solution.- Perform a thorough solvent screen. The ideal solvent maximizes the solubility difference between the two diastereomers. - Ensure slow, controlled cooling. Consider a programmed cooling profile. - Perform one or more recrystallizations of the diastereomeric salt.

Analytical Methods: Determination of Enantiomeric Excess

The success of a resolution must be quantified by determining the enantiomeric excess (e.e.) of the final product. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method.

General Chiral HPLC Method:

  • Columns: Polysaccharide-based chiral stationary phases (CSPs) are highly effective for a broad range of compounds. Columns such as Daicel CHIRALPAK® or Lux® series are industry standards.

  • Mobile Phase: A typical starting point for amine analysis is a mixture of a non-polar solvent (like hexane) and an alcohol (like isopropanol or ethanol), often with a small amount of an amine additive (like diethylamine, DEA) to improve peak shape.

  • Example Conditions for a Phenylethylamine derivative:

    • Column: Daicel CHIRALPAK OD-H

    • Mobile Phase: Hexane/Isopropanol (90:10 v/v) + 0.1% DEA

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 210-220 nm

The enantiomeric excess is calculated from the peak areas (A1 and A2) of the two enantiomers in the chromatogram: e.e. (%) = |(A1 - A2) / (A1 + A2)| * 100

Conclusion

(S)-2-Acetoxy-2-phenylacetic acid is a powerful and versatile tool for the resolution of racemic amines via diastereomeric salt crystallization. Its effectiveness is rooted in its ability to form stable, crystalline salts with differential solubilities, allowing for practical and scalable separations. While not suitable for the direct resolution of alcohols, it serves as a valuable precursor in indirect resolution strategies. By understanding the fundamental principles of diastereomer formation and employing systematic optimization of key parameters like solvent choice and crystallization conditions, researchers can effectively leverage this resolving agent to access enantiopure compounds essential for drug discovery and development.

References

  • Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents. National Institutes of Health (NIH). Available at: [Link]

  • New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. National Institutes of Health (NIH). Available at: [Link]

  • Exploring (R)-2-Acetoxy-2-phenylacetic Acid: Properties and Applications. Medium. Available at: [Link]

  • (R)-2-acetoxy-2-phenylacetic acid | C10H10O4 | CID 2733814. PubChem. Available at: [Link]

  • 6.8: Resolution (Separation) of Enantiomers. Chemistry LibreTexts. Available at: [Link]

  • Chiral resolution. Wikipedia. Available at: [Link]

  • 13.9: Racemic Mixtures and the Resolution of Enantiomers. Chemistry LibreTexts. Available at: [Link]

  • 5.8: Racemic Mixtures and the Resolution of Enantiomers. Chemistry LibreTexts. Available at: [Link]

  • 6.8: Resolution (Separation) of Enantiomers. Chemistry LibreTexts. Available at: [Link]

  • STEREOCHEMISTRY II SEM-1, CC-1B PART-12, PPT-12 Part-12: Resolution. St. Paul's Cathedral Mission College. Available at: [Link]

Sources

Application Note: High-Efficiency Chiral Resolution of Racemic Amines using (S)-2-Acetoxy-2-phenylacetic Acid

[1]

Executive Summary & Scientific Rationale

This application note details the protocol for the optical resolution of racemic primary and secondary amines using (S)-2-Acetoxy-2-phenylacetic acid (also known as (S)-O-Acetylmandelic acid).[1]

While plain Mandelic Acid is a staple resolving agent, its hydroxyl group often leads to the formation of overly robust hydrogen-bonding networks that can trap impurities or result in "oiling out" rather than crystallization.[1] The acetoxy derivative offers a distinct solubility profile and crystal lattice energy.[1] By removing the hydrogen bond donor capability of the

1

Key Applications:

  • Resolution of hydrophobic amines (e.g., tetrahydroisoquinolines, phenyl-alkyl amines).[1]

  • Chiral Derivatizing Agent (CDA) for NMR determination of enantiomeric excess (ee%).[1]

  • Alternative agent in "Dutch Resolution" screening families.[1]

Chemical Basis of the Protocol

The core mechanism is Diastereomeric Salt Formation .[1][2]

These two salts (Salt 1 and Salt 2) are diastereomers, not enantiomers.[1] Consequently, they possess different physical properties, most notably solubility in specific solvents.[1][2] The protocol relies on finding a solvent system where one salt precipitates (the less soluble diastereomer) while the other remains in solution.[1][2]

Physical Properties of the Resolving Agent
PropertyValueNote
IUPAC Name (S)-2-Acetoxy-2-phenylacetic acid
Common Name (S)-O-Acetylmandelic acid
CAS Number 51019-43-3
Molecular Weight 194.18 g/mol
Melting Point 97–99 °CDistinct from Mandelic Acid (131–133 °C)
Acidity (pKa) ~3.4Stronger acid than acetic, similar to mandelic

Pre-Protocol: The Solvent Screening Matrix

CRITICAL: Do not proceed to bulk resolution without this step. The success of chiral resolution is dictated by the

1

Procedure:

  • Prepare 5 vials, each containing 0.1 mmol of the racemic amine.

  • Add 0.1 mmol (1.0 eq) of (S)-2-Acetoxy-2-phenylacetic acid to each.

  • Add 200 µL of the following solvents to the respective vials:

    • Vial A: Ethanol (EtOH)[1]

    • Vial B: Isopropanol (IPA)[1]

    • Vial C: Ethyl Acetate (EtOAc)[1]

    • Vial D: Acetone[1]

    • Vial E: Methyl tert-butyl ether (MTBE)[1]

  • Heat all vials to reflux (or near boiling) to dissolve solids.

    • Note: If solids do not dissolve, add solvent in 50 µL increments until dissolved.[1]

  • Allow to cool slowly to Room Temperature (RT) over 4 hours.

  • Observation:

    • Crystals formed: Harvest and check ee%.[1][3][4]

    • Oil formed:[1] Re-heat and add a co-solvent (e.g., Hexane to EtOAc).[1]

    • No precipitate: Evaporate half the solvent or cool to 4°C.[1]

Detailed Resolution Protocol (Scale-Up)

This protocol assumes a 10 mmol scale based on a successful screen in Isopropanol (IPA) .[1] Adjust solvent based on Section 3 results.

Phase 1: Salt Formation & Crystallization[1]
  • Dissolution: In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 10 mmol of the racemic amine in the minimum amount of IPA (approx. 10–15 mL).

  • Addition: Add 10 mmol (1.0 eq) of (S)-2-Acetoxy-2-phenylacetic acid.

    • Expert Tip: While the "Marckwald Principle" suggests using 0.5 eq for high efficiency, starting with 1.0 eq is safer to characterize both salts.[1] If the less soluble salt is the desired one, 1.0 eq maximizes yield.[1]

  • Reflux: Heat the mixture to reflux (

    
     for IPA) until a clear homogeneous solution is obtained.
    
    • Troubleshooting: If the solution is cloudy, add hot IPA dropwise until clear.[1]

  • Controlled Cooling: Turn off the heat source. Allow the flask to cool to ambient temperature slowly (over 4–6 hours) with gentle stirring.

    • Why? Rapid cooling traps the "wrong" isomer and impurities in the crystal lattice.[1]

  • Harvesting: Filter the resulting white crystalline solid via vacuum filtration (Buchner funnel).

    • Solid (Cake): Enriched in the less soluble diastereomer.[1]

    • Filtrate (Mother Liquor): Enriched in the more soluble diastereomer.[1]

  • Wash: Wash the filter cake with a small amount of cold (

    
    ) IPA.
    
Phase 2: Recrystallization (Optical Purification)

It is rare to achieve

1
  • Take the solid from Phase 1.[1]

  • Recrystallize it using the same solvent (IPA).[1] Dissolve at reflux, cool slowly, and filter.

  • Repeat until the melting point is constant and specific rotation

    
     is stable.[1]
    
Phase 3: Liberation of the Free Amine[1]
  • Suspend the purified salt in Dichloromethane (DCM) .

  • Add an excess of 1M NaOH or saturated

    
      solution.
    
  • Stir vigorously for 30 minutes. The amine will partition into the organic layer; the resolving agent (as a sodium salt) will stay in the aqueous layer.[1]

  • Separate the layers using a separatory funnel.

  • Extract the aqueous layer twice more with DCM.[1]

  • Dry the combined organic layers over

    
    , filter, and concentrate in vacuo.
    

Analytical Validation (Determination of ee%)

You must validate the optical purity. Two methods are recommended:

Method A: Chiral HPLC (Standard) [1]

  • Column: Chiralcel OD-H or AD-H.[1]

  • Mobile Phase: Hexane:IPA (90:[1]10) with 0.1% Diethylamine (basic modifier is crucial for amines).[1]

Method B: 1H-NMR using the Resolving Agent as CDA If Chiral HPLC is unavailable, (S)-2-Acetoxy-2-phenylacetic acid can serve as a Chiral Derivatizing Agent.[1]

  • Mix a small aliquot of the resolved amine with the resolving agent and a coupling agent (EDC/DMAP) in an NMR tube.[1]

  • The resulting covalent amides are diastereomers.[1]

  • Analyze the chemical shift differences (

    
    ) of the acetyl methyl group or the methine proton in 1H-NMR.[1] Integration of these split peaks gives the ratio of enantiomers.[1]
    

Workflow Visualization

The following diagram illustrates the decision logic and process flow for the resolution.

GStartRacemic Amine(10 mmol)ScreenSolvent Screening(EtOH, IPA, EtOAc, Acetone)Start->ScreenDecisionCrystals Formed?Screen->DecisionDecision->ScreenNo (Change Solvent)ProcessScale-Up Resolution(1.0 eq Agent, Reflux)Decision->ProcessYesCoolingSlow Cooling(Ambient -> 4°C)Process->CoolingFilterFiltrationCooling->FilterSolidPrecipitate(Enriched Salt)Filter->SolidLiquorMother Liquor(Opposite Enantiomer)Filter->LiquorCheckCheck Purity(MP / Rotation)Solid->CheckRecrystRecrystallize(Same Solvent)Check->Recrystee < 99%LiberateBasification(NaOH / DCM)Check->Liberateee > 99%Recryst->FilterFinalPure Chiral Amine(>99% ee)Liberate->Final

Figure 1: Decision tree and workflow for the chiral resolution of amines using (S)-O-Acetylmandelic acid.

Troubleshooting & Expert Insights

IssueProbable CauseCorrective Action
No Crystallization Solution too dilute or salt is too soluble.[1]Evaporate 50% of solvent.[1] Try a less polar solvent (e.g., switch from EtOH to EtOAc).[1]
Oiling Out Impurities or low melting point of the salt.[1]Re-heat and add a seed crystal (if available). Scratch the glass wall.[1] Add an anti-solvent (Hexane).[1]
Low Yield Too much solvent used during recrystallization.[1]Cool to lower temperatures (

or

).[1]
Low ee% Rapid cooling ("Crash cooling").[1]Re-dissolve and cool at a rate of

per hour.

The "Dutch Resolution" Context: If (S)-2-Acetoxy-2-phenylacetic acid fails to crystallize alone, consider using it in a mixture with Mandelic Acid and p-Methylmandelic acid.[1] This technique, known as Dutch Resolution, often induces crystallization through nucleation synergy, though it is more complex to optimize.[1]

References

  • Sigma-Aldrich. (R)-(-)-O-Acetylmandelic acid Product Specification & Physical Properties. Retrieved from .[1]

  • BenchChem. Application Notes: (R)-2-Acetoxy-2-phenylacetic Acid in Pharmaceuticals. Retrieved from .[1]

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 2733814, (R)-2-Acetoxy-2-phenylacetic acid. Retrieved from .[1]

  • Kozma, D. (2001).[1] CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. CRC Press.[1] (General reference for amine resolution methodologies).

  • Saigo, K., et al. (1980).[1] Optical Resolution of chiral amines via salt formation. (Foundational literature on mandelic acid derivative resolutions).

derivatization of chiral alcohols with (S)-2-Acetoxy-2-phenylacetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Stereochemical Analysis of Chiral Alcohols via (S)-2-Acetoxy-2-phenylacetic Acid Derivatization

Executive Summary

In drug development, the unambiguous assignment of absolute configuration (AC) and the determination of enantiomeric excess (ee) are critical regulatory requirements (FDA/EMA). While X-ray crystallography is the gold standard, it requires suitable crystals.[1] NMR spectroscopy using Chiral Derivatizing Agents (CDAs) offers a rapid, solution-phase alternative.

This guide details the protocol for using (S)-2-Acetoxy-2-phenylacetic acid (S-OAMA) to derivatize chiral secondary alcohols. Unlike the commonly used Mosher’s acid (MTPA), S-OAMA is cost-effective and provides distinct magnetic anisotropy due to the phenyl ring, making it highly effective for resolving signals in crowded spectral regions. This protocol utilizes the Double Derivatization Method (comparing diastereomers from both (S)- and (R)-acids) to ensure maximum reliability in assigning absolute configuration.

Mechanistic Principle: The Anisotropic Shielding Model

The determination of absolute configuration relies on the magnetic anisotropy generated by the phenyl group of the derivatizing agent.

  • Conformation: Upon esterification, the O-acetylmandelate ester adopts a preferred conformation in solution where the ester carbonyl (C=O) and the methine proton (CH -OAc) of the acid moiety are syn-periplanar.

  • Shielding Cone: In this conformation, the phenyl group of the acid protrudes into a specific sector of space.

  • The

    
     Diagnostic: 
    
    • Protons of the alcohol residing above or near the phenyl ring are shielded (shifted upfield, lower ppm).

    • Protons on the opposite side are deshielded (shifted downfield, higher ppm) or unaffected.

    • By comparing the chemical shifts (

      
      ) of the alcohol's substituents (
      
      
      
      and
      
      
      ) in the (S)-ester versus the (R)-ester, the spatial arrangement can be deduced.

Equation for Analysis:



  • Negative

    
     : Substituent is on the side shielded by the (S)-acid's phenyl group.
    
  • Positive

    
     : Substituent is on the side shielded by the (R)-acid's phenyl group.
    
Visual 1: The Shielding Mechanism & Sector Rule

shielding_mechanism cluster_0 Conformational Lock cluster_1 Anisotropic Effect (Sector Rule) Step1 Ester Formation (S-OAMA + Alcohol) Step2 Preferred Conformation: C=O (ester) syn-periplanar to C-H (acid) Step1->Step2 SectorS (S)-Ester Phenyl Group Shields Substituent L1 Step2->SectorS Induces SectorR (R)-Ester Phenyl Group Shields Substituent L2 Step2->SectorR Induces Calc Calculate Δδ = δ(S) - δ(R) SectorS->Calc SectorR->Calc ResultNeg Δδ < 0 (Negative) Proton is on L1 side Calc->ResultNeg ResultPos Δδ > 0 (Positive) Proton is on L2 side Calc->ResultPos

Caption: Logical flow of the anisotropic shielding mechanism used to assign absolute configuration based on chemical shift differences.

Experimental Protocol

Objective: Synthesize the (S)-O-acetylmandelate ester of a chiral secondary alcohol without racemization. Method: Steglich Esterification (DCC/DMAP). This method is preferred over acid chlorides for O-acetylmandelic acid to prevent potential racemization at the


-position of the acid or elimination of sensitive alcohols.
Reagents & Materials
ReagentEquiv.[2][3]RoleNotes
Substrate (Alcohol) 1.0Analyte~10–20 mg is sufficient for 1H NMR.
(S)-(+)-O-Acetylmandelic Acid 1.2CDAEnsure high optical purity (>99% ee).
DCC (N,N'-Dicyclohexylcarbodiimide)1.3Coupling AgentActivates the carboxylic acid.
DMAP (4-Dimethylaminopyridine)0.1CatalystAccelerates ester formation.
Dichloromethane (DCM) SolventanhydrousMust be dry to prevent urea byproduct issues.
Step-by-Step Workflow
  • Preparation:

    • Flame-dry a 5 mL round-bottom flask or reaction vial under Argon/Nitrogen.

    • Dissolve the Alcohol (1.0 equiv) and (S)-O-Acetylmandelic acid (1.2 equiv) in anhydrous DCM (concentration ~0.1 M).

  • Coupling:

    • Add DCC (1.3 equiv) and DMAP (0.1 equiv) to the stirring solution at 0°C (ice bath).

    • Note: The reaction is exothermic; cooling prevents initial racemization or side reactions.

    • Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours.

    • Monitoring: Check TLC for the disappearance of the starting alcohol.

  • Workup:

    • The reaction will precipitate dicyclohexylurea (DCU) as a white solid.

    • Filter the mixture through a small pad of Celite to remove DCU.

    • Dilute the filtrate with Et₂O or EtOAc.

    • Wash sequentially with:

      • 0.5 M HCl (to remove DMAP).

      • Saturated NaHCO₃ (to remove unreacted acid).

      • Brine.

    • Dry over anhydrous Na₂SO₄ and concentrate in vacuo.

  • Purification:

    • Flash column chromatography (typically Hexanes/EtOAc) is usually required to remove traces of urea and hydrolytic byproducts.

    • Integrity Check: Ensure the isolated ester shows no splitting of the acetate methyl peak (singlet at ~2.1-2.2 ppm) or the methine proton, which would indicate racemization during the reaction.

  • NMR Acquisition:

    • Dissolve the purified ester in CDCl₃ (or C₆D₆ if signal overlap occurs).

    • Acquire a high-resolution 1H NMR (minimum 400 MHz, preferably 500+ MHz).

    • Repeat steps 1–5 using (R)-(-)-O-Acetylmandelic acid to obtain the diastereomeric partner.

Visual 2: Operational Workflow

protocol_workflow cluster_rxn Derivatization (Parallel) Start Start: Chiral Alcohol RxnS Rxn A: (S)-Acid + DCC/DMAP Start->RxnS RxnR Rxn B: (R)-Acid + DCC/DMAP Start->RxnR Workup Workup: Filter DCU -> Acid/Base Wash RxnS->Workup RxnR->Workup Purify Purification: Flash Chromatography Workup->Purify NMR 1H NMR Analysis (CDCl3) Purify->NMR

Caption: Parallel derivatization workflow using both enantiomers of the reagent.

Data Analysis & Interpretation

Once you have the 1H NMR spectra for both the (S)-ester and the (R)-ester, follow this logic:

  • Assign Signals: Identify the protons belonging to substituents

    
     and 
    
    
    
    on the alcohol side.
  • Calculate

    
    : 
    Create a table for every assignable proton near the chiral center.
    
    
    
    
  • Map the Stereochemistry:

    • Draw the alcohol in a projection where the C-H bond of the chiral center is in the plane.

    • Place protons with negative

      
        on the Right  side of the plane (Shielded by S).
      
    • Place protons with positive

      
        on the Left  side of the plane (Shielded by R).
      
    • Note: Verify this mapping with the specific "Riguera Model" for MPA/OAMA derivatives [1]. Ideally, construct a spatial model: The (S)-acid places the phenyl group shielding the substituent on the "Right" in the standard syn-periplanar projection.

Example Data Table:

Proton Position

(ppm)

(ppm)

(S-R)
Assignment
H-2 (Methine) 5.245.240.00Chiral Center
H-1 (Methyl) 1.151.28-0.13 Shielded by (S)
H-3 (Methylene) 1.851.65+0.20 Shielded by (R)

Interpretation: In this example, the Methyl group (H-1) has a negative


, meaning it resides in the sector shielded by the (S)-reagent. The Methylene (H-3) has a positive 

, meaning it resides in the sector shielded by the (R)-reagent.

Troubleshooting & Critical Controls

  • Racemization: If the

    
    -proton of the mandelic acid moiety (singlet around 5.9 ppm) splits or shows a diastereomeric partner within a single reaction, the reaction conditions were too basic or the reaction ran too long. Reduce DMAP or reaction time.
    
  • Incomplete Reaction: Sterically hindered alcohols may require higher equivalents of DCC/Acid or longer times. If conversion is low, consider using the acid chloride method with caution (requires (S)-O-acetylmandeloyl chloride).

  • Water Contamination: Water reacts with DCC to form DCU, wasting the coupling agent. Ensure all glassware is flame-dried.

References

  • Seco, J. M., Quiñoá, E., & Riguera, R. (2004).[2] The Assignment of Absolute Configuration by NMR. Chemical Reviews, 104(1), 17–117.[2] [Link]

  • Parker, D. (1991).[4] NMR Determination of Enantiomeric Purity. Chemical Reviews, 91(7), 1441–1457. [Link]

  • Trost, B. M., Belletire, J. L., Godleski, S., McDougal, P. G., & Balkovec, J. M. (1986).[5] On the use of O-methylmandelic acid for the determination of absolute configuration of alcohols and amines. The Journal of Organic Chemistry, 51(12), 2370–2374. [Link]

Sources

applications of (S)-2-Acetoxy-2-phenylacetic Acid in asymmetric synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: (S)-2-Acetoxy-2-phenylacetic Acid in Asymmetric Synthesis

Executive Summary

(S)-2-Acetoxy-2-phenylacetic acid (also known as (S)-O-Acetylmandelic acid) represents a critical refinement of the classical mandelic acid resolving agent.[1][2] By masking the


-hydroxyl group with an acetate moiety, this compound alters the hydrogen-bonding network and solubility profile of its diastereomeric salts, often succeeding where the parent mandelic acid fails.

This guide details the practical application of (S)-2-Acetoxy-2-phenylacetic acid in two high-value workflows: Optical Resolution of Racemic Amines and NMR-Based Enantiomeric Purity Determination .[1][2] It is designed for process chemists and analytical scientists seeking high-fidelity separation and analysis protocols.[1][2]

Chemical Profile & Rationale

Unlike (S)-Mandelic acid, the O-acetyl derivative lacks a strong hydrogen bond donor at the


-position.[1][2] This structural modification forces diastereomeric salt formation to rely primarily on the carboxyl-amine interaction and steric differentiation provided by the phenyl and acetoxy groups.[2]
PropertySpecification
Chemical Name (S)-2-Acetoxy-2-phenylacetic acid
Common Name (S)-O-Acetylmandelic acid
CAS Number 7322-88-5
Molecular Weight 194.18 g/mol
Appearance White crystalline powder
Melting Point 97–99 °C
Solubility Soluble in Methanol, Ethanol, EtOAc; Sparingly soluble in Hexane/Water
pKa ~3.4 (Carboxylic acid)

Key Advantage: The acetyl group increases lipophilicity, often resulting in sharper solubility differences between diastereomeric salts in non-polar organic solvents compared to the more polar mandelic acid salts.

Primary Application: Optical Resolution of Racemic Amines

The most robust application of (S)-2-Acetoxy-2-phenylacetic acid is the resolution of racemic amines via diastereomeric salt crystallization.[1][2] The following protocol utilizes the "Pope-Peachey" approach (0.5 equivalents of resolving agent) to maximize yield and throughput.

Mechanism of Action
  • Salt Formation: The acid protonates the racemic amine mixture.[2]

  • Discrimination: The (S)-Acid forms two salts: (S)-Acid[1][2]·(R)-Amine and (S)-Acid[1][2]·(S)-Amine.[1][2][3][4]

  • Separation: Due to different lattice energies, one diastereomer precipitates while the other remains in the mother liquor.[2]

Protocol: Resolution of Racemic -Methylbenzylamine (Model Substrate)

Note: This protocol is adaptable to complex pharmaceutical intermediates, such as precursors for beta-blockers or chiral isoquinolines.[1][2]

Materials:

  • Racemic Amine (10 mmol)[1][2]

  • (S)-2-Acetoxy-2-phenylacetic acid (5 mmol, 0.5 eq)[1][2]

  • Achiral Acid (e.g., HCl or Acetic Acid, 5 mmol) – Optional, for Pope-Peachey optimization[1][2]

  • Solvent: Methyl tert-butyl ether (MTBE) / Methanol (9:1 ratio)[1][2]

Step-by-Step Methodology:

  • Dissolution: Dissolve 10 mmol of the racemic amine in 20 mL of the solvent mixture at 40°C.

  • Addition: Slowly add 5 mmol of (S)-2-Acetoxy-2-phenylacetic acid dissolved in 10 mL of warm solvent.

    • Expert Tip: Adding the resolving agent slowly prevents the entrapment of the "wrong" isomer (occlusion).[2]

  • Nucleation: Allow the mixture to cool to Room Temperature (RT) over 2 hours with gentle stirring (200 rpm).

    • Checkpoint: If no precipitate forms after 2 hours, seed the solution with a crystal of the pure salt if available, or scratch the flask wall.

  • Crystallization: Cool the slurry to 0–5°C and hold for 4 hours.

  • Filtration: Filter the solid precipitate (Salt A).[2] Wash the cake with cold MTBE (2 x 5 mL).

  • Purity Check: Dry a small sample and check the melting point or Optical Rotation.

    • Recrystallization:[1][2] If optical purity is <95% ee, recrystallize Salt A from hot Ethanol.[2]

  • Free Basing (Recovery):

    • Suspend the salt in Water/DCM (1:1).[2]

    • Adjust pH to >10 using 2M NaOH.[2]

    • Extract the organic layer, dry over Na₂SO₄, and concentrate to yield the resolved (R)-Amine (assuming (S)-Acid prefers (R)-Amine).[1][2]

Workflow Visualization

ResolutionWorkflow Racemic Racemic Amine (R/S Mixture) Reaction Salt Formation (Solvent: MTBE/MeOH) Racemic->Reaction Agent (S)-2-Acetoxy-2- phenylacetic Acid Agent->Reaction Crystallization Selective Crystallization (Cooling Ramp) Reaction->Crystallization Filtration Filtration Crystallization->Filtration Solid Solid Cake: (S)-Acid · (R)-Amine Salt (Diastereomer A) Filtration->Solid Precipitate Liquor Mother Liquor: (S)-Acid · (S)-Amine (Enriched in S) Filtration->Liquor Filtrate Base Basification (NaOH) & Extraction Solid->Base Product Pure (R)-Amine Base->Product

Figure 1: Workflow for the resolution of racemic amines using (S)-2-Acetoxy-2-phenylacetic acid.[1][5]

Application 2: NMR Chiral Solvating Agent (CSA)

For researchers without access to chiral HPLC, (S)-2-Acetoxy-2-phenylacetic acid serves as a potent Chiral Solvating Agent (CSA) for determining Enantiomeric Excess (ee) via ¹H NMR.[1][2]

Principle: The chiral acid forms transient diastereomeric complexes with the analyte (amine or alcohol) in solution.[2] The anisotropic effect of the phenyl ring causes differential chemical shift changes (


) for the protons of the (R) and (S) enantiomers of the analyte.
Protocol: Determination of ee% for a Chiral Amine

Materials:

  • Analyte: Chiral Amine (~5–10 mg)[1][2]

  • CSA: (S)-2-Acetoxy-2-phenylacetic acid (~15–20 mg, 2–3 equivalents)[1][2]

  • Solvent: CDCl₃ or C₆D₆ (Benzene-d6 often maximizes shift separation)[1][2]

Step-by-Step Methodology:

  • Baseline Scan: Acquire a standard ¹H NMR of the pure amine analyte in CDCl₃.[2] Identify the

    
    -proton or methyl group signals.[2]
    
  • Complex Formation: In the NMR tube, mix the amine and the CSA (ratio 1:2 to 1:3).[2]

    • Note: A stoichiometric excess of CSA ensures complete complexation and maximizes signal splitting.[2]

  • Acquisition: Acquire the ¹H NMR spectrum.

  • Analysis:

    • Zoom in on the

      
      -proton or adjacent methyl group.[2]
      
    • You will observe "split" peaks (e.g., two doublets instead of one).[2]

    • Calculation: Integrate the two split peaks (

      
       and 
      
      
      
      ).
      
      
      [1][2]

Interpretation: The phenyl ring of the (S)-acid will shield/deshield the substituents of the (R)-amine differently than the (S)-amine.[1][2] The magnitude of separation (


) typically ranges from 0.02 to 0.15 ppm.[2]

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
No Precipitation Salt is too soluble or solvent is too polar.[1][2]Switch to less polar solvents (e.g., Toluene, Isopropyl Acetate).[1][2] Add anti-solvent (Hexane).[2]
Oiling Out Impurities or rapid cooling.[1][2]Re-heat to dissolve oil, seed with pure crystal, and cool very slowly (1°C/10 min).
Low Optical Purity "Occlusion" of the wrong isomer.Stop cooling at a higher temperature. Recrystallize the salt from a different solvent (e.g., Ethanol).[2]
NMR Peaks Not Split Insufficient association constant.Switch NMR solvent to C₆D₆ (Benzene-d6) or lower temperature to -20°C to stabilize the complex.[1][2]

References

  • Saigo, K., et al. (1982).[2] "Optical Resolution of

    
    -Methylbenzylamine and 1-Phenyl-2-(4-tolyl)ethylamine by Preferential Crystallization." Bulletin of the Chemical Society of Japan. Link[1][2]
    
  • Parker, D. (1991).[2] "NMR Determination of Enantiomeric Purity." Chemical Reviews, 91(7), 1441–1457.[2] Link[1][2]

  • National Center for Biotechnology Information. (2023).[2] "PubChem Compound Summary for CID 2733814, (S)-2-Acetoxy-2-phenylacetic acid."[1][2] PubChem. Link[1][2]

  • Kozma, D. (2001).[2] CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. CRC Press.[2] (Standard reference for resolving agent selection). Link[1][2]

  • BenchChem. (2025).[2][6] "(R)-2-acetoxy-2-phenylacetic acid Production and Applications." (General reference for industrial utility of the scaffold). Link[1][2][6]

Sources

Application Note: Derivatization & Configuration Assignment using (S)-2-Acetoxy-2-phenylacetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide for using (S)-2-Acetoxy-2-phenylacetic Acid (also known as (S)-O-Acetylmandelic Acid) as a Chiral Derivatizing Agent (CDA) and Resolving Agent.[1]

Introduction & Principle

(S)-2-Acetoxy-2-phenylacetic acid is a robust, cost-effective alternative to Mosher’s acid (MTPA) for determining the absolute configuration of chiral alcohols and amines via NMR spectroscopy.[1]

Mechanism of Action

The reagent functions through magnetic anisotropy . When coupled with a chiral substrate (e.g., a secondary alcohol), the phenyl ring of the mandelic acid moiety assumes a preferred conformation relative to the substrate's methine proton. This creates a "shielding cone" that affects the chemical shifts (


) of protons on the substrate.[2]
  • Amide/Ester Formation: The carboxylic acid reacts with the substrate's nucleophile (-OH or -NH2).[1]

  • Conformational Lock: The acetoxy group and the phenyl ring create a rigid steric environment.

  • 
     Analysis:  By comparing the proton signals of the diastereomer formed with the (S)-reagent versus the (R)-reagent (or a racemic baseline), the spatial arrangement of substituents—and thus the absolute configuration—can be deduced.[2]
    

Critical Reagent Handling

Stability & Racemization Risk: Unlike MTPA (Mosher's acid), O-acetylmandelic acid possesses an acidic


-proton that is susceptible to abstraction under basic conditions.[1]
  • Avoid Strong Bases: Do not use harsh bases (e.g., NaH, excess TEA with heat) during derivatization, as this will racemize the reagent, leading to false enantiomeric excess (ee) data.

  • Activation Method: The Steglich Esterification (DCC/DMAP) is the preferred method as it proceeds under mild conditions, minimizing racemization risk compared to acid chloride generation via

    
    .
    

Protocol A: NMR Determination of Absolute Configuration

Objective: Derivatize a chiral secondary alcohol or amine to assign absolute stereochemistry.

Materials
  • Substrate: ~10 mg of chiral alcohol/amine (Enantiopure or Enantioenriched).

  • Reagent: (S)-2-Acetoxy-2-phenylacetic acid (1.2 equivalents).[1]

  • Coupling Agent: DCC (N,N'-Dicyclohexylcarbodiimide) (1.2 equivalents).[1]

  • Catalyst: DMAP (4-Dimethylaminopyridine) (0.1 equivalents).[1]

  • Solvent: Anhydrous

    
     (DCM).[1]
    
Step-by-Step Workflow
  • Preparation: In a 4 mL reaction vial equipped with a magnetic stir bar, dissolve the Substrate (0.05 mmol) in 0.5 mL anhydrous DCM.

  • Addition: Add (S)-2-Acetoxy-2-phenylacetic acid (11.6 mg, 0.06 mmol) and DMAP (0.6 mg, 0.005 mmol). Stir until dissolved.

  • Activation: Cool the mixture to 0°C (ice bath). Add DCC (12.4 mg, 0.06 mmol) in one portion.

    • Note: The mixture may become cloudy as Dicyclohexylurea (DCU) precipitates.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2–4 hours. Monitor by TLC (silica gel) for the disappearance of the starting substrate.

  • Workup (Mini-Extraction):

    • Filter the mixture through a small plug of cotton or Celite to remove precipitated DCU.

    • Dilute filtrate with 1 mL DCM.[1]

    • Wash with 1 mL saturated

      
       (removes unreacted acid).[1]
      
    • Wash with 1 mL 1M HCl (removes DMAP).[1]

    • Dry organic layer over anhydrous

      
      , filter, and concentrate under nitrogen flow.
      
  • NMR Analysis: Dissolve the residue in

    
     and acquire a 
    
    
    
    -NMR spectrum.
Self-Validating Control[1]
  • Racemic Spike: If the substrate is enantiopure, run a parallel reaction using racemic 2-acetoxy-2-phenylacetic acid.[1] This ensures you can identify the chemical shifts of both diastereomers (R,S and S,S) to confirm that your main reaction produced a single diastereomer and that the reagent did not racemize.

Protocol B: Chiral Resolution via Crystallization

Objective: Separate a racemic amine mixture on a preparative scale.

Workflow
  • Stoichiometry: Use 0.5 equivalents of (S)-2-Acetoxy-2-phenylacetic acid relative to the racemic amine (to crystallize one diastereomer selectively).

  • Solvent Selection: Ethanol (95%) or an Ethanol/Water mix is standard.[1]

  • Crystallization:

    • Dissolve the racemic amine (10 mmol) in hot ethanol.

    • Add the resolving agent (5 mmol) dissolved in hot ethanol.

    • Allow to cool slowly to Room Temperature, then to 4°C.

  • Harvest: Filter the crystals (Diastereomer A). The mother liquor contains Diastereomer B.

  • Liberation: Treat the salt with 1M NaOH and extract with ether to recover the enantiopure amine.

Data Analysis & Visualization

Configuration Assignment Model (The Sector Rule)

To assign configuration, compare the chemical shifts (


) of the substrate protons in the (S)-derivative vs. the (R)-derivative (or infer from the single derivative if the model is robust for that substrate class).

Formula:


[1]
  • Positive

    
    :  Protons reside in the deshielding zone of the phenyl ring.
    
  • Negative

    
    :  Protons reside in the shielding zone (above/below the phenyl ring plane).
    
Experimental Logic Diagram

The following diagram illustrates the decision matrix for the experimental setup.

G Start Start: Chiral Substrate (Alcohol/Amine) Choice Application Selection Start->Choice NMR_Path Absolute Configuration (NMR) Choice->NMR_Path Analytical Res_Path Chiral Resolution (Preparative) Choice->Res_Path Preparative Reagent_S Coupling with (S)-2-Acetoxy-2-phenylacetic acid NMR_Path->Reagent_S Reagent_R Coupling with (R)-2-Acetoxy-2-phenylacetic acid (Optional Control) NMR_Path->Reagent_R Coupling Steglich Coupling (DCC/DMAP, DCM, 0°C -> RT) Reagent_S->Coupling Reagent_R->Coupling Analysis 1H-NMR Analysis Calculate Δδ = δ(S) - δ(R) Coupling->Analysis Result_NMR Assign Configuration (Sector Rule) Analysis->Result_NMR Salt_Form Salt Formation (0.5 eq Reagent, EtOH) Res_Path->Salt_Form Cryst Fractional Crystallization Salt_Form->Cryst Result_Res Enantiopure Amine Cryst->Result_Res

Caption: Workflow for utilizing (S)-2-Acetoxy-2-phenylacetic acid in analytical and preparative chiral chemistry.

Comparative Data Table: HPLC Separation

If NMR is ambiguous, the diastereomers can be separated by HPLC.

ParameterCondition
Column Silica-based (e.g., Zorbax SIL or Poroshell 120 EC-C18)
Mobile Phase Hexane : Isopropanol (90:10 to 98:[1]2)
Flow Rate 1.0 mL/min
Detection UV @ 254 nm (Phenyl absorption)
Selectivity (

)
Typically 1.1 – 1.5 for diastereomeric esters

References

  • Sigma-Aldrich. (S)-(+)-O-Acetylmandelic acid Product Specification. Retrieved from [1]

  • Parker, D. (1991).[1][3] NMR Determination of Enantiomeric Purity. Chemical Reviews, 91(7), 1441–1457.[1] Link[1]

  • Seco, J. M., Quinoa, E., & Riguera, R. (2004). The Assignment of Absolute Configuration by NMR. Chemical Reviews, 104(1), 17–118.[1] Link[1]

  • Sureshan, K. M., et al. (2004).[1][4] O-Acetylmandelic acid as a reliable chiral anisotropy reagent for the determination of absolute configuration of alcohols. Tetrahedron: Asymmetry, 15(21), 3357–3364.[1] Link[1]

  • BenchChem. Application Notes for (R)-2-Acetoxy-2-phenylacetic Acid. Retrieved from [1]

Sources

Application Note: Quantitative ¹H-NMR for High-Accuracy Enantiomeric Purity Determination Using (S)-2-Acetoxy-2-phenylacetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: Chirality is a critical attribute in pharmaceutical sciences, where enantiomers of an active pharmaceutical ingredient (API) can exhibit significantly different pharmacological and toxicological profiles.[1][2] This guide provides a comprehensive framework for the quantitative analysis of chiral molecules using ¹H Nuclear Magnetic Resonance (qNMR) spectroscopy. We detail a robust methodology centered on the use of (S)-2-Acetoxy-2-phenylacetic acid as a chiral derivatizing agent (CDA). The protocol outlines the conversion of a chiral analyte's enantiomers into diastereomers, which are readily distinguishable and quantifiable by NMR.[1] This application note is designed for researchers, analytical scientists, and quality control professionals in the drug development and chemical industries, offering detailed experimental protocols, data analysis workflows, and method validation guidance in line with ICH standards.

Foundational Principles: From Enantiomers to Quantifiable Diastereomers

In a standard achiral solvent, enantiomers are spectroscopically indistinguishable by NMR, as they possess identical chemical shifts and coupling constants.[1] To overcome this, we employ a chiral derivatizing agent, (S)-2-Acetoxy-2-phenylacetic acid, to covalently react with the chiral analyte (e.g., an alcohol or amine).

The Core Mechanism: The reaction of a racemic analyte, containing both (R)-analyte and (S)-analyte, with a single enantiomer of the CDA, in this case (S)-CDA, results in the formation of two distinct diastereomers: [(R)-analyte-(S)-CDA] and [(S)-analyte-(S)-CDA]. These diastereomers are no longer mirror images and, therefore, exhibit different physical properties and, crucially, distinct NMR spectra.[1] This induced chemical shift non-equivalence allows for the separate integration of signals corresponding to each diastereomer, enabling the direct calculation of their relative concentrations and thus the enantiomeric excess (e.e.) of the original analyte.[3]

Quantitative NMR (qNMR) relies on the direct proportionality between the integrated area of a specific NMR signal and the number of nuclei contributing to that signal.[4] By co-dissolving a known mass of an internal standard with a known mass of the derivatized analyte, one can achieve highly accurate and precise quantification without the need for a specific calibration curve for the analyte itself.

Properties of the Chiral Derivatizing Agent

(S)-2-Acetoxy-2-phenylacetic acid is a versatile and effective CDA for resolving alcohols and amines. Its key properties are summarized below.

PropertyValueReference
Synonyms (+)-O-Acetyl-L-mandelic acid, (S)-(+)-α-Acetoxyphenylacetic acid[5]
Molecular Formula C₁₀H₁₀O₄[5]
Molecular Weight 194.18 g/mol [5]
Appearance White to light yellow powder[6]
Melting Point 97-99 °C[6]
Purity Typically ≥98.0%[6]

Experimental Workflow and Protocols

The overall process involves three key stages: derivatization of the analyte, preparation of the qNMR sample, and acquisition and processing of the NMR data.

G cluster_0 Stage 1: Derivatization cluster_1 Stage 2: qNMR Sample Preparation cluster_2 Stage 3: NMR Analysis racemic_analyte Racemic Analyte (R/S mixture) coupling Coupling Reaction (e.g., with DCC/DMAP) racemic_analyte->coupling cda (S)-2-Acetoxy-2-phenylacetic Acid (CDA) cda->coupling diastereomers Diastereomeric Mixture (R-S) and (S-S) coupling->diastereomers weighing Accurate Weighing: 1. Diastereomeric Mixture 2. Internal Standard diastereomers->weighing dissolution Dissolution in Deuterated Solvent weighing->dissolution filtration Filtration into NMR Tube dissolution->filtration acquisition Data Acquisition (Optimized qNMR Parameters) filtration->acquisition processing Data Processing (FT, Phase, Baseline) acquisition->processing integration Signal Integration processing->integration calculation Calculate e.e. & Purity integration->calculation

Figure 1: High-level workflow for qNMR enantiomeric purity analysis.

Protocol 1: Derivatization of a Chiral Secondary Alcohol

This protocol describes the esterification of a racemic secondary alcohol with (S)-2-Acetoxy-2-phenylacetic acid.

Rationale: A coupling agent like Dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-Dimethylaminopyridine (DMAP) is used to facilitate the formation of the ester bond between the alcohol and the carboxylic acid of the CDA, typically under mild conditions to prevent racemization.

G cluster_analyte Racemic Alcohol cluster_cda (S)-CDA cluster_products Diastereomeric Esters r_alcohol plus + s_cda arrow DCC, DMAP —————> product1 (R-S) Diastereomer product2 (S-S) Diastereomer

Figure 2: Reaction scheme for forming diastereomeric esters.

Materials:

  • Racemic alcohol (e.g., 1-phenylethanol)

  • (S)-2-Acetoxy-2-phenylacetic acid (1.05 equivalents)

  • Dicyclohexylcarbodiimide (DCC) (1.1 equivalents)

  • 4-Dimethylaminopyridine (DMAP) (0.1 equivalents)

  • Anhydrous Dichloromethane (DCM)

  • Standard laboratory glassware

Procedure:

  • In a clean, dry round-bottom flask, dissolve the racemic alcohol (1.0 equivalent) and (S)-2-Acetoxy-2-phenylacetic acid (1.05 equivalents) in anhydrous DCM.

  • Add DMAP (0.1 equivalents) to the solution.

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add a solution of DCC (1.1 equivalents) in anhydrous DCM.

  • Stir the reaction at 0 °C for 30 minutes and then allow it to warm to room temperature, stirring overnight.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting alcohol is consumed.

  • Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

  • Wash the filtrate with 1M HCl, followed by saturated NaHCO₃, and finally brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude diastereomeric ester mixture.

  • Purify by column chromatography if necessary, though for qNMR, the crude mixture is often sufficient if no signals overlap with the regions of interest.

Protocol 2: qNMR Sample Preparation

Rationale: Accurate quantification demands meticulous sample preparation. A microbalance is essential for precise mass determination.[4] An internal standard (IS) is included to provide a reference signal for calculating the absolute purity of the analyte. The IS should be stable, non-volatile, have a simple spectrum (ideally a singlet) that does not overlap with analyte signals, and be of high purity.[7] 1,3,5-Trimethoxybenzene is an excellent choice for many organic systems.

Materials:

  • Diastereomeric mixture from Protocol 1

  • Internal Standard (IS), e.g., 1,3,5-Trimethoxybenzene (TMB)

  • Deuterated solvent, e.g., Chloroform-d (CDCl₃)

  • Analytical microbalance (readability ±0.01 mg or better)

  • Volumetric flask, glass vials, Pasteur pipettes

  • High-quality 5 mm NMR tubes

Procedure:

  • Stock Solution Preparation (Optional but recommended for accuracy):

    • Accurately weigh ~20 mg of the internal standard (TMB) into a 10 mL volumetric flask and dilute to the mark with CDCl₃.

  • Sample Preparation:

    • Accurately weigh ~15-20 mg of the diastereomeric mixture into a clean glass vial.[4] Record the exact mass.

    • Using a calibrated pipette, add a precise volume (e.g., 600 µL) of the CDCl₃ (or the IS stock solution) to the vial.

    • Ensure the sample is fully dissolved. Vortex if necessary.

  • Transfer to NMR Tube:

    • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube to remove any particulate matter.

    • The final sample height should be approximately 4-5 cm (0.6-0.7 mL).[8]

    • Cap the NMR tube securely.

Protocol 3: qNMR Data Acquisition

Rationale: For qNMR, acquisition parameters must be set to ensure that the signal intensity is directly proportional to the concentration. This requires full spin-lattice relaxation between pulses. Therefore, the relaxation delay (D1) is the most critical parameter. It should be set to at least 5 times the longest T₁ relaxation time of any proton being quantified (both analyte and internal standard). A 90° excitation pulse is often used to maximize signal per scan, but a smaller flip angle (e.g., 30°) can be used to shorten the required D1 time if T₁ values are very long.

ParameterRecommended SettingRationale
Pulse Program Standard 1D pulse (e.g., 'zg30' on Bruker)Simple excitation pulse with a 30° flip angle.
Relaxation Delay (D1) ≥ 5 x T₁ (longest)Ensures complete relaxation for accurate integration. A value of 30-60 seconds is often a safe starting point.[9]
Acquisition Time (AQ) 2-4 secondsProvides good digital resolution.
Number of Scans (NS) 8 to 64 (or more)Sufficient to achieve a high signal-to-noise ratio (S/N > 250:1 recommended).
Receiver Gain (RG) Set automaticallyShould be set to avoid signal clipping.
Temperature Stable, controlled temp (e.g., 298 K)Chemical shifts can be temperature-dependent.
Protocol 4: Data Processing and Calculation
  • Processing: Apply an exponential multiplying factor (line broadening of ~0.3 Hz) to improve S/N. Perform Fourier Transform, followed by careful phasing and baseline correction across the entire spectrum, especially around the integrated signals.

  • Integration:

    • Identify a pair of well-resolved signals corresponding to the two diastereomers. Protons closest to the new stereocenter often show the largest chemical shift difference (Δδ).[10]

    • Integrate the signal for the first diastereomer (I_dia1).

    • Integrate the corresponding signal for the second diastereomer (I_dia2).

    • Integrate a non-overlapping signal from the internal standard (I_IS).

  • Calculations:

    • Enantiomeric Excess (e.e.): The diastereomeric ratio directly reflects the enantiomeric ratio.

      • e.e. (%) = [ |I_dia1 - I_dia2| / (I_dia1 + I_dia2) ] * 100

    • Purity Assay (%w/w):

      • Purity (%w/w) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

      • Where:

        • I_analyte = Total integral for the analyte (I_dia1 + I_dia2)

        • N = Number of protons for the integrated signal (e.g., N_IS = 3 for the OCH₃ protons of TMB)

        • MW = Molecular weight

        • m = mass

        • P_IS = Purity of the internal standard (as a percentage)

Method Validation (ICH Q2(R1) Principles)

A qNMR method must be validated to ensure it is suitable for its intended purpose.[11][12]

Validation ParameterAssessment ProcedureAcceptance Criteria
Specificity Analyze the CDA, the un-derivatized analyte, and the internal standard. Confirm no interfering signals are present in the integration regions.The signals used for quantification are unique and well-resolved.
Linearity Prepare and analyze a series of samples with known, varying ratios of the two enantiomers (e.g., from 100:0 to 50:50).Plot the measured molar ratio vs. the actual molar ratio. The correlation coefficient (R²) should be > 0.99.
Accuracy Analyze samples with known enantiomeric composition (prepared from pure enantiomers if available). Compare the measured e.e. to the true value.The mean recovery should be within 98.0% to 102.0%.
Precision (Repeatability) Perform multiple (e.g., n=6) preparations of a single sample (e.g., a 50:50 racemic mix) and analyze.[13]The relative standard deviation (RSD) should be ≤ 2%.
Range The range is established through the linearity study, confirming acceptable accuracy and precision over that range.[11][13]The specified range over which the method is accurate and precise (e.g., 1% to 99% e.e.).
Robustness Deliberately vary critical parameters (e.g., relaxation delay D1 by ±10%, temperature by ±2°C) and assess the impact on the results.[11]The results should not be significantly affected by minor variations in method parameters.

Conclusion

Quantitative NMR spectroscopy, when paired with a suitable chiral derivatizing agent like (S)-2-Acetoxy-2-phenylacetic acid, provides a powerful, first-principles method for the simultaneous determination of enantiomeric excess and absolute purity. The technique is highly accurate, precise, and does not require analyte-specific reference standards for quantification. By following the detailed protocols for derivatization, sample preparation, and data acquisition, and by performing a thorough method validation, laboratories can establish a trustworthy and robust analytical system critical for quality control and regulatory submission in the pharmaceutical industry.

References

  • Quantitative NMR Spectroscopy.docx. (2017, November). University of Oxford. Retrieved January 30, 2026, from [Link]

  • Exploring (R)-2-Acetoxy-2-phenylacetic Acid: Properties and Applications. (n.d.). Retrieved January 30, 2026, from [Link]

  • Gödecke, T., et al. (2014). Validation of a Generic Quantitative 1H NMR Method for Natural Products Analysis. Phytochemical Analysis, 25(5), 401-408. Available at: [Link]

  • A Guide to Quantitative NMR (qNMR). (2024, February 9). Emery Pharma. Retrieved January 30, 2026, from [Link]

  • Branch, S. K. (2005). International Conference on Harmonisation (ICH) guidelines for the registration of pharmaceuticals: the role of quantitative NMR in the drug registration process. Journal of Pharmaceutical and Biomedical Analysis, 38(5), 798-805. Available at: [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (1995, November). European Medicines Agency (EMA). Retrieved January 30, 2026, from [Link]

  • Mazzier, E., et al. (2022). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. ACS Omega, 7(37), 33267-33276. Available at: [Link]

  • (R)-2-acetoxy-2-phenylacetic acid | C10H10O4 | CID 2733814. (n.d.). PubChem. Retrieved January 30, 2026, from [Link]

  • 2-Phenylacetic acid. (n.d.). The Pherobase. Retrieved January 30, 2026, from [Link]

  • NMR Sample Preparation: The Complete Guide. (n.d.). Organomation. Retrieved January 30, 2026, from [Link]

  • Singh, K. N., et al. (2016). Expedited Selection of NMR Chiral Solvating Agents for Determination of Enantiopurity. ACS Central Science, 2(4), 223-230. Available at: [Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005, November). ICH. Retrieved January 30, 2026, from [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (2023, December 22). European Medicines Agency (EMA). Retrieved January 30, 2026, from [Link]

  • Tripodi, F., et al. (2023). Application of 2D EXSY and qNMR Spectroscopy for Diastereomeric Excess Determination Following Chiral Resolution of β-Lactams. ChemistryOpen, 12(6), e202200119. Available at: [Link]

  • NMR determination of enantiomeric excess. (2017). ResearchGate. Retrieved January 30, 2026, from [Link]

  • Using NMR spectroscopic methods to determine enantiomeric purity and assign absolute stereochemistry. (2011). ResearchGate. Retrieved January 30, 2026, from [Link]

  • NMR Method for the Quantitative Analysis of Liquid Samples. (2002). Defense Technical Information Center (DTIC). Retrieved January 30, 2026, from [Link]

  • Wenzel, T. J., & Chisholm, C. D. (2011). Using NMR spectroscopic methods to determine enantiomeric purity and assign absolute stereochemistry. Progress in Nuclear Magnetic Resonance Spectroscopy, 59(1), 1-63. Available at: [Link]

  • NMR Sample Preparation. (n.d.). University of Ottawa. Retrieved January 30, 2026, from [Link]

  • Determining Enantiomeric or Isomeric Purity of Active Pharmaceutical Ingredients. (2022, April 25). Chemistry LibreTexts. Retrieved January 30, 2026, from [Link]

Sources

Application Note: Synthesis and NMR Analysis of Diastereomeric Esters Using (S)-2-Acetoxy-2-phenylacetic Acid for Enantiomeric Excess Determination

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of diastereomeric esters using (S)-2-Acetoxy-2-phenylacetic acid as a chiral derivatizing agent (CDA). The primary application detailed is the accurate determination of enantiomeric excess (e.e.) of chiral secondary alcohols via high-resolution proton nuclear magnetic resonance (¹H NMR) spectroscopy. We present a robust and field-proven protocol based on the Steglich esterification, elucidate the underlying chemical principles, and offer a detailed methodology for the analysis and interpretation of NMR spectral data. This guide is designed to be a self-validating system, explaining the causality behind experimental choices to ensure reliable and reproducible results.

Introduction: The Principle of Chiral Derivatization

Enantiomers, being stereoisomers that are non-superimposable mirror images, possess identical physical and chemical properties in an achiral environment. This makes their differentiation and quantification by common spectroscopic techniques like NMR challenging.[1] Chiral Derivatization is a powerful strategy to overcome this limitation. By reacting a racemic or enantiomerically enriched mixture with a single enantiomer of a chiral derivatizing agent (CDA), a mixture of diastereomers is formed.[2] Unlike enantiomers, diastereomers have distinct physical properties and, crucially, different NMR spectra.[3]

(S)-2-Acetoxy-2-phenylacetic acid, also known as (S)-O-acetylmandelic acid, is an effective CDA for chiral alcohols and amines. Its phenyl group creates a significant anisotropic effect in the resulting diastereomeric esters, leading to discernible differences in the chemical shifts (Δδ) of protons near the stereogenic center of the original analyte.[4][5] By integrating the signals corresponding to each diastereomer in the ¹H NMR spectrum, the diastereomeric ratio can be accurately determined, which directly correlates to the enantiomeric excess of the starting material.[6]

Causality of Method Selection: Why Steglich Esterification?

For the synthesis of diastereomeric esters for NMR analysis, the chosen reaction must be high-yielding, proceed under mild conditions to prevent racemization of either the analyte or the CDA, and be broadly applicable to a range of substrates.[7] The Steglich esterification fulfills these criteria admirably.

The key advantages of this method are:

  • Mild, Room Temperature Conditions: Unlike the Fischer esterification which requires acidic conditions and heat, the Steglich reaction proceeds at room temperature, preserving the stereochemical integrity of sensitive molecules.[8][9]

  • High Efficiency for Sterically Hindered Alcohols: The use of N,N'-Dicyclohexylcarbodiimide (DCC) as a coupling agent, activated by a catalytic amount of 4-Dimethylaminopyridine (DMAP), allows for the efficient esterification of even sterically demanding secondary and tertiary alcohols.[10][11]

  • Suppression of Side Reactions: DMAP acts as a highly nucleophilic acyl transfer catalyst, forming a reactive N-acylpyridinium intermediate. This intermediate reacts rapidly with the alcohol, minimizing the unwanted intramolecular rearrangement of the O-acylisourea intermediate to a non-reactive N-acylurea.[8]

The overall transformation is depicted below:

Steglich_Esterification cluster_reactants Reactants cluster_products Products Analyte Racemic Alcohol (R/S)-ROH Reaction Steglich Esterification (CH₂Cl₂) Analyte->Reaction CDA (S)-CDA-COOH ((S)-2-Acetoxy-2- phenylacetic Acid) CDA->Reaction Coupling DCC Coupling->Reaction Catalyst DMAP (cat.) Catalyst->Reaction Diastereomers Diastereomeric Esters (R,S)-Ester + (S,S)-Ester Byproduct Dicyclohexylurea (DCU) (Precipitate) Reaction->Diastereomers Reaction->Byproduct

Caption: Steglich esterification workflow for CDA.

Detailed Experimental Protocol: Derivatization of (±)-1-Phenylethanol

This protocol provides a step-by-step method for the derivatization of a model racemic secondary alcohol, (±)-1-phenylethanol, with (S)-2-Acetoxy-2-phenylacetic acid.

Materials:

  • (±)-1-Phenylethanol (1.0 eq)

  • (S)-2-Acetoxy-2-phenylacetic acid (1.05 eq)

  • N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)

  • 4-(Dimethylamino)pyridine (DMAP) (0.1 eq)

  • Anhydrous Dichloromethane (DCM)

  • 1 M HCl (aq)

  • Saturated NaHCO₃ (aq)

  • Brine

  • Anhydrous Na₂SO₄ or MgSO₄

  • Deuterated Chloroform (CDCl₃) for NMR analysis

Equipment:

  • Round-bottom flask with magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Glass frit or Buchner funnel

  • NMR spectrometer (≥300 MHz recommended)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve (±)-1-phenylethanol (1.0 eq), (S)-2-Acetoxy-2-phenylacetic acid (1.05 eq), and DMAP (0.1 eq) in anhydrous DCM.

  • Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes to cool it to 0 °C. This is crucial to control the reaction rate and minimize side reactions.

  • DCC Addition: In a separate container, dissolve DCC (1.1 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirred reaction mixture over 10-15 minutes. A white precipitate of dicyclohexylurea (DCU) will begin to form.[12]

  • Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the limiting reagent (the alcohol) is consumed.

  • Work-up - DCU Removal:

    • Once the reaction is complete, cool the mixture again in an ice bath for 15-20 minutes to maximize the precipitation of DCU.

    • Filter the reaction mixture through a glass frit or a small plug of celite in a pipette to remove the precipitated DCU.[13] Wash the precipitate with a small amount of cold DCM.

  • Aqueous Extraction:

    • Transfer the filtrate to a separatory funnel.

    • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and finally with brine.[14] These washes remove any remaining DMAP, unreacted carboxylic acid, and aqueous residues.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude diastereomeric esters.

  • Purification (if necessary): For most NMR analyses for e.e. determination, the crude product is sufficiently pure. If further purification is required, flash column chromatography on silica gel can be employed.[14]

  • NMR Sample Preparation: Accurately weigh a sample of the dried product and dissolve it in CDCl₃ for ¹H NMR analysis.

Data Analysis and Interpretation

The key to determining the enantiomeric excess lies in the analysis of the ¹H NMR spectrum of the diastereomeric ester mixture. The different spatial arrangements of the two diastereomers result in distinct chemical environments for protons near the chiral centers.

Workflow for NMR Data Interpretation:

NMR_Workflow Start Obtain ¹H NMR Spectrum of Diastereomeric Mixture Identify Identify Diagnostic Signals (e.g., methine or methyl protons adjacent to the new ester linkage) Start->Identify Assign Assign Separate Signals to each Diastereomer ((R,S) and (S,S)) Identify->Assign Integrate Integrate the Area of Each Diastereomeric Signal (Area_RS and Area_SS) Assign->Integrate Calculate Calculate Diastereomeric Ratio (d.r.) [Area_RS / (Area_RS + Area_SS)] [Area_SS / (Area_RS + Area_SS)] Integrate->Calculate Correlate Correlate to Enantiomeric Excess (e.e.) e.e. (%) = |(% Major Diastereomer - % Minor Diastereomer)| Calculate->Correlate End Report Enantiomeric Excess of the Original Alcohol Correlate->End

Caption: Workflow for calculating e.e. from NMR.

Example Analysis: Diastereomers of 1-Phenylethanol O-acetylmandelate

Upon reaction of racemic (±)-1-phenylethanol with (S)-2-Acetoxy-2-phenylacetic acid, two diastereomers are formed: (R)-1-phenylethyl (S)-2-acetoxy-2-phenylacetate and (S)-1-phenylethyl (S)-2-acetoxy-2-phenylacetate.

In the ¹H NMR spectrum, the most informative signals are often the protons on the alcohol moiety that are closest to the newly formed stereocenter. For 1-phenylethanol, the methyl group protons appear as a doublet. Due to the different magnetic environments in the two diastereomers, this doublet will be resolved into two separate doublets.[4][5]

Table 1: Representative ¹H NMR Data for Diastereomeric Esters

ProtonDiastereomerChemical Shift (δ, ppm)MultiplicityIntegration
-CH₃ of alcohol(R,S)-ester~1.54Doublet(Integral A)
-CH₃ of alcohol(S,S)-ester~1.41Doublet(Integral B)
-CH- of alcoholBoth~6.0Quartet2
-CH- of acidBoth~5.9Singlet2
-COCH₃ of acidBoth~2.2Singlet6
Aromatic Both~7.2-7.5Multiplet20

Note: Chemical shifts are approximate and can vary based on solvent and spectrometer frequency. The key is the separation (Δδ) between the signals.[4][5]

Calculation of Enantiomeric Excess (e.e.):

The enantiomeric excess is calculated directly from the integration values of the well-resolved diastereomeric signals.

  • Calculate the percentage of each diastereomer:

    • % Diastereomer A = [Integral A / (Integral A + Integral B)] * 100

    • % Diastereomer B = [Integral B / (Integral A + Integral B)] * 100

  • Calculate the enantiomeric excess:

    • e.e. (%) = |% Diastereomer A - % Diastereomer B|

For a successful determination, it is imperative that the derivatization reaction goes to completion. If the reaction is incomplete, kinetic resolution may occur, where one enantiomer reacts faster than the other, leading to an inaccurate determination of the initial enantiomeric ratio.

Trustworthiness and Self-Validation

To ensure the integrity of the results, the following points must be considered:

  • Purity of the Chiral Derivatizing Agent: The (S)-2-Acetoxy-2-phenylacetic acid must be of high enantiomeric purity (>99% e.e.). Any contamination with the (R)-enantiomer will lead to the formation of two additional diastereomers and result in an underestimation of the true e.e.

  • Reaction Completion: As mentioned, the esterification must proceed to completion to avoid kinetic resolution. This should be verified by TLC or ¹H NMR by confirming the absence of the starting alcohol.

  • Signal Resolution: The choice of NMR spectrometer is important. A higher field strength (e.g., ≥400 MHz) will generally provide better separation of the diastereotopic signals, leading to more accurate integration.

  • Baseline Correction: Proper processing of the NMR data, including baseline correction, is essential for accurate integration.

Conclusion

The use of (S)-2-Acetoxy-2-phenylacetic acid as a chiral derivatizing agent via the Steglich esterification is a reliable and versatile method for determining the enantiomeric excess of chiral alcohols. The mild reaction conditions preserve stereochemical integrity, and the resulting diastereomers exhibit clear signal separation in ¹H NMR spectra, allowing for straightforward and accurate quantification. By following the detailed protocols and data analysis procedures outlined in this application note, researchers can confidently implement this technique in their synthetic and analytical workflows.

References

  • A. K. Maurya, R. Kumar, D. D. V. S. S. S. R. Varma, A. Kumar, and V. Kumar, "Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives," RSC Advances, vol. 12, no. 1, pp. 1-26, 2022. [Online]. Available: [Link]

  • "Steglich Esterification," Organic Chemistry Portal. [Online]. Available: [Link]

  • "Chiral derivatizing agent," Wikipedia. [Online]. Available: [Link]

  • J. A. Dale and H. S. Mosher, "Nuclear magnetic resonance enantiomer regents. Configurational correlations via nuclear magnetic resonance chemical shifts of diastereomeric mandelate, O-methylmandelate, and α-methoxy-α-trifluoromethylphenylacetate (MTPA) esters," Journal of the American Chemical Society, vol. 95, no. 2, pp. 512-519, 1973. [Online]. Available: [Link] (Note: While this is a foundational paper on a similar topic, a direct link to the full text may require subscription. A representative example is found in reference 5.)

  • D. J. Dare, J. C. F. Podlech, and J. A. G. Williams, "Enzymatic Resolution of 1-Phenylethanol and Formation of a Diastereomer: An Undergraduate 1H NMR Experiment To Introduce Chiral Chemistry," Journal of Chemical Education, vol. 88, no. 3, pp. 333-335, 2011. [Online]. Available: [Link]

  • "Acid to Ester - Common Conditions," Organic Chemistry Portal. [Online]. Available: [Link]

  • "How to remove DCU and its remaining traces from Steglich esterification?," ResearchGate. [Online]. Available: [Link]

  • B. Neises and W. Steglich, "Simple Method for the Esterification of Carboxylic Acids," Angewandte Chemie International Edition in English, vol. 17, no. 7, pp. 522-524, 1978. [Online]. Available: [Link]

  • "Fischer Esterification," Wikipedia. [Online]. Available: [Link]

  • Y. Chen, "RECENT ADVANCES IN 1H NMR DETERMINATION OF ABSOLUTE CONFIGURATION VIA CHIRAL DERIVATIZING AGENTS," University of Illinois Urbana-Champaign, 2001. [Online]. Available: [Link] (Note: A direct link is not available, but the document is findable through university archives.)

  • "How I can remove DCU from my product?," Chemistry Stack Exchange. [Online]. Available: [Link]

  • "How to remove DCU and its remaining traces from Steglich esterification?," ResearchGate. [Online]. Available: [Link]

  • "1H NMR (300 MHz) spectrum of ( S )-1-phenylethyl ( R )-acetoxyphenylacetate and ( R ) -," ResearchGate. [Online]. Available: [Link]

  • "Diastereomer Method for Determining ee by 1H NMR and/or MS Spectrometry with Complete Removal of the Kinetic Resolution Effect," ACS Publications. [Online]. Available: [Link]

  • S. D. Bull, et al., "Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment," Journal of Chemical Education, vol. 93, no. 4, pp. 764-768, 2016. [Online]. Available: [Link]

  • "Diastereotopic Protons in 1H NMR Spectroscopy: Examples," Master Organic Chemistry. [Online]. Available: [Link]

  • "NUCLEAR MAGNETIC RESONANCE SPECTROSCOPY - Part Four: Other Topics in One-Dimensional NMR," University of Wisconsin-Madison. [Online]. Available: [Link]

  • "1H chemical shifts in NMR. Part 21-Prediction of the 1H chemical shifts of molecules containing the ester group: a modelling and," Modgraph. [Online]. Available: [Link]

  • "5.5: The Basis for Differences in Chemical Shift," Chemistry LibreTexts. [Online]. Available: [Link]

  • "Steglich Esterification with EDC : r/OrganicChemistry," Reddit. [Online]. Available: [Link]

  • "Add DMAP to esterification between acyl chloride and alcohol? : r/chemistry," Reddit. [Online]. Available: [Link]

  • "NMR determination of enantiomeric excess," ResearchGate. [Online]. Available: [Link]

Sources

Application Note: Stereochemical Control using (S)-2-Acetoxy-2-phenylacetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Core Significance

(S)-2-Acetoxy-2-phenylacetic acid (also known as (S)-O-Acetylmandelic acid ) is a critical chiral building block and resolving agent. Unlike its parent compound, (S)-mandelic acid, the acetoxy derivative possesses a protected hydroxyl group. This structural modification is pivotal for two reasons:

  • Chemical Stability: It prevents intermolecular esterification (oligomerization) during activation, allowing the formation of stable acid chlorides.

  • Resolution Efficiency: It alters the hydrogen-bonding network during diastereomeric salt formation, often succeeding in resolving racemic amines where unsubstituted mandelic acid fails.

This guide details the protocols for using this molecule as an optical resolution agent and as an activated chiral synthon in API (Active Pharmaceutical Ingredient) synthesis (e.g., semi-synthetic cephalosporins and gliptins).

Mechanism of Action: Chiral Recognition

The utility of (S)-2-Acetoxy-2-phenylacetic acid relies on its ability to discriminate between enantiomers of a racemic base via Diastereomeric Salt Formation .

The "Solubility Switch"

When (S)-2-Acetoxy-2-phenylacetic acid (The Resolving Agent, A ) reacts with a racemic amine (


)-B , two diastereomeric salts are formed:
  • (S)-A : (R)-B

  • (S)-A : (S)-B

Because the hydroxyl group is acetylated, the primary interaction is the ionic bond between the carboxylate and the ammonium, supported by


 stacking of the phenyl rings. The acetoxy group provides steric bulk that sharpens the solubility difference between the two salts in polar aprotic solvents (e.g., Isopropanol), driving the precipitation of the less soluble diastereomer (typically the heterochiral pair, though substrate-dependent).
DOT Diagram: Resolution Workflow

The following diagram illustrates the logic flow for resolving a racemic amine using this agent.

ResolutionWorkflow Racemate Racemic Amine (±) (Target Substrate) Reaction Salt Formation Solvent: i-PrOH or EtOH Racemate->Reaction Agent (S)-2-Acetoxy-2-phenylacetic Acid (Resolving Agent) Agent->Reaction Precipitate Solid Salt (S)-Acid : (R)-Amine (Low Solubility) Reaction->Precipitate Crystallization Liquor Mother Liquor (S)-Acid : (S)-Amine (High Solubility) Reaction->Liquor Filtration Liberation Base Liberation (NaOH / Extraction) Precipitate->Liberation 1. Filter 2. Wash Product Pure (R)-Amine (>98% ee) Liberation->Product Recycle Acid Recovery Liberation->Recycle

Figure 1: Workflow for the optical resolution of racemic amines using (S)-2-Acetoxy-2-phenylacetic acid. The specific enantiomer precipitating depends on the target amine structure.

Experimental Protocols

Protocol A: Optical Resolution of Racemic 1-Phenylethylamine

Context: This protocol demonstrates the "Pope-Peachey" method or standard resolution where the acetoxy-mandelic derivative is used to isolate enantiopure amines.

Materials:

  • Racemic 1-Phenylethylamine (12.1 g, 100 mmol)

  • (S)-2-Acetoxy-2-phenylacetic acid (19.4 g, 100 mmol)

  • Solvent: Isopropanol (IPA) or Ethanol (Abs.)

Step-by-Step Procedure:

  • Dissolution: In a 500 mL round-bottom flask equipped with a reflux condenser, dissolve 19.4 g of (S)-2-Acetoxy-2-phenylacetic acid in 150 mL of hot Isopropanol (~60°C).

  • Addition: Add 12.1 g of racemic 1-Phenylethylamine dropwise to the hot solution. A mild exotherm will occur.

  • Crystallization: Allow the solution to cool slowly to room temperature (25°C) over 4 hours with gentle stirring.

    • Expert Tip: If no precipitate forms after 4 hours, scratch the inner wall of the flask with a glass rod or add a seed crystal of the target salt.

  • Filtration: Filter the white crystalline solid under vacuum. Wash the cake with 20 mL of cold Isopropanol.

  • Recrystallization (Upgrade): If the diastereomeric excess (de) is <95% (checked via NMR or mp), recrystallize the wet cake from minimal boiling Ethanol.

  • Liberation: Suspend the purified salt in 50 mL water. Add 2M NaOH until pH > 12. Extract the liberated amine with Dichloromethane (3 x 30 mL). Dry over MgSO4 and evaporate.[1]

Validation Criteria:

  • Yield: ~35-40% (theoretical max 50% for single enantiomer).

  • Optical Purity: >98% ee (determined by Chiral HPLC).

Protocol B: Synthesis of (S)-O-Acetylmandeloyl Chloride

Context: The free hydroxyl in mandelic acid prevents the formation of a stable acid chloride. The acetoxy protection is mandatory for activating the carboxyl group for coupling reactions (e.g., amide bond formation in drug synthesis).

Materials:

  • (S)-2-Acetoxy-2-phenylacetic acid (10 g, 51.5 mmol)

  • Thionyl Chloride (SOCl2) (12.2 g, 103 mmol) or Oxalyl Chloride

  • Catalytic DMF (Dimethylformamide) - 2 drops

  • Solvent: Dichloromethane (DCM) or Toluene (Anhydrous)

Step-by-Step Procedure:

  • Setup: Flame-dry a 250 mL 3-neck flask under Nitrogen atmosphere. Add 10 g of the starting acid and 50 mL of anhydrous DCM.

  • Activation: Add 2 drops of DMF (catalyst).

  • Chlorination: Add Thionyl Chloride dropwise via an addition funnel over 30 minutes.

    • Caution: HCl and SO2 gas are evolved. Use a scrubber.

  • Reflux: Heat the mixture to gentle reflux (40°C) for 2–3 hours. The solution should become clear.

  • Work-up: Evaporate the solvent and excess Thionyl Chloride under reduced pressure.

    • Critical Step: Add 20 mL of dry Toluene and re-evaporate (azeotropic removal of residual SOCl2).

  • Result: The residue is (S)-O-Acetylmandeloyl chloride, a moisture-sensitive yellow oil/solid. Use immediately for the next coupling step.

Application in API Synthesis (Signaling Pathway)

In pharmaceutical synthesis, this molecule is often used to introduce the chiral phenyl-glycine-like motif without racemization.

SynthesisPathway Start (S)-Mandelic Acid Protect Acetylation (Ac2O / DMAP) Start->Protect Protection Intermed (S)-2-Acetoxy- 2-phenylacetic Acid Protect->Intermed Activate Activation (SOCl2) Intermed->Activate Chloride Acid Chloride (Reactive Species) Activate->Chloride Coupling Amide Coupling (R-NH2) Chloride->Coupling Final Chiral API Intermediate (e.g., Cephalosporin Side Chain) Coupling->Final

Figure 2: Synthetic pathway transforming (S)-Mandelic acid into a reactive electrophile for API synthesis.

Data Summary & Comparison

The following table compares (S)-2-Acetoxy-2-phenylacetic acid against other common resolving agents.

Property(S)-2-Acetoxy-2-phenylacetic Acid(S)-Mandelic Acid (Unprotected)L-Tartaric Acid
CAS Number 51019-43-317199-29-087-69-4
Acid Chloride Stability High (Stable intermediate)Low (Self-polymerizes)Moderate (requires protection)
Resolution Mechanism Steric Bulk + IonicH-Bonding + IonicH-Bonding + Ionic
Solvent Compatibility IPA, Ethanol, TolueneWater, AlcoholsWater, Methanol
Primary Use Amines, API SynthesisBases, Ephedrine resolutionGeneral Bases

References

  • BenchChem. (R)-2-Acetoxy-2-phenylacetic acid Production and Properties. Retrieved from .[2]

  • Organic Syntheses. Acetylmandelic Acid and Acetylmandelyl Chloride. Org. Synth. 1928, 8, 32. DOI: 10.15227/orgsyn.008.0032. Available at .

  • PubChem. (R)-2-Acetoxy-2-phenylacetic acid Compound Summary. National Library of Medicine. Retrieved from .[3]

  • MDPI. Biosynthesis Strategies and Application Progress of Mandelic Acid. Fermentation 2022. Retrieved from .

  • ResearchGate. Enzymatic kinetic resolution in flow for chiral mandelic acids. Retrieved from .

(Note: While some references discuss the (R)-enantiomer, the physicochemical properties and protocols apply identically to the (S)-enantiomer with the appropriate sign inversion for optical rotation.)

Sources

Troubleshooting & Optimization

Technical Support Center: Chiral Resolution with (S)-2-Acetoxy-2-phenylacetic Acid

[1]

Agent: (S)-2-Acetoxy-2-phenylacetic Acid (also known as (S)-O-Acetylmandelic Acid) CAS: 51019-43-3 (General), 7322-88-5 (S-isomer specific) Application: Resolution of Racemic Amines and Alcohols via Diastereomeric Salt Formation.[1]

Introduction: The Mechanic’s View of Your Resolution

You are likely here because your resolution failed. You added the resolving agent, and either nothing happened, you got an oil, or the enantiomeric excess (ee) is poor.

(S)-2-Acetoxy-2-phenylacetic acid is a derivative of mandelic acid.[1] Crucial Distinction: Unlike mandelic acid, the hydroxyl group is acetylated. This removes a critical hydrogen-bond donor (

1do not expect the same solvent systems to work.

This guide treats your experiment as a system of variables (Thermodynamics, Kinetics, and Stability) to isolate the failure point.

Part 1: Troubleshooting Guides (Q&A)

Scenario A: The "Ghost" Precipitate (No Solid Formation)

User Question: I mixed my racemic amine with (S)-2-Acetoxy-2-phenylacetic acid in ethanol, but even after cooling to -20°C, the solution remains clear. How do I force precipitation?

Technical Diagnosis: The lattice energy of the diastereomeric salt is insufficient to overcome the solvation energy of the solvent. You are likely in the "undersaturated" zone of the solubility curve.

Corrective Protocol:

  • Switch Solvent Polarity: Ethanol is a strong hydrogen-bond donor/acceptor.[1] The acetoxy group on your resolving agent makes the salt more lipophilic than a simple mandelate salt.

    • Action: Switch to Methyl tert-butyl ether (MTBE) or Isopropyl Acetate (IPAc) .[1] These solvents have lower dielectric constants, forcing the ions to aggregate.

  • The "Pope-Peachey" Adjustment:

    • Theory: Using 1.0 equivalent of resolving agent often leads to the crystallization of both diastereomers (or neither) because the "wrong" salt acts as a solubilizer for the "right" salt.

    • Action: Use 0.5 equivalents of (S)-2-Acetoxy-2-phenylacetic acid and 0.5 equivalents of an achiral mineral acid (like HCl or H₂SO₄).[1] This forces the resolving agent to select only the best-fitting enantiomer, while the other remains in solution as the highly soluble chloride/sulfate salt [1].

Scenario B: The "Oiling Out" Nightmare

User Question: As my solution cooled, it turned cloudy and separated into a sticky yellow oil at the bottom. It won't crystallize.

Technical Diagnosis: You have hit the Liquid-Liquid Phase Separation (LLPS) boundary before reaching the crystallization boundary. This occurs when the metastable zone width (MSZW) is too wide or cooling is too rapid, trapping impurities that lower the melting point of the salt below the system temperature [2].

Corrective Protocol:

  • The "Cloud Point" Reheat:

    • Heat the mixture until the oil redissolves completely.

    • Add a seed crystal (if available) or scratch the glass surface at a temperature just below the saturation point.

  • Co-Solvent Tuning:

    • Oiling out indicates the salt is "too comfortable" in the amorphous state.

    • Action: Add a non-polar anti-solvent (e.g., Heptane or Hexane ) dropwise to the hot solution until a faint turbidity persists, then cool very slowly (1°C/min).

  • Sonication: Apply short bursts of ultrasound to the oiled-out mixture.[1] This can disrupt the liquid-liquid interface and induce nucleation.[1]

Scenario C: Low Enantiomeric Excess (Poor Selectivity)

User Question: I got crystals, but the ee is only 15%. Recrystallization isn't improving it much.

Technical Diagnosis: You are likely observing Eutectic Behavior or Solid Solution formation.[1] The two diastereomeric salts may be cocrystallizing because their crystal lattices are too similar (isostructural).

Corrective Protocol:

  • The "Family" Approach (Dutch Resolution principle):

    • If (S)-2-Acetoxy-2-phenylacetic acid yields low selectivity, the steric fit is loose.[1]

    • Action: Try a mix of (S)-Mandelic acid and (S)-2-Acetoxy-2-phenylacetic acid.[1] Sometimes, the presence of a structurally similar impurity (the mandelic acid) disrupts the lattice of the wrong enantiomer while allowing the right one to grow [3].

  • Change the Dielectric Constant:

    • If you used Methanol (ε ≈ 33), switch to 2-Propanol (IPA) (ε ≈ 18).[1] Lower polarity often tightens the ionic pair, maximizing the steric difference between the (S,S) and (S,R) salts.

Scenario D: Chemical Instability

User Question: My resolution worked once, but upon scale-up, the resolving agent seems to have degraded.

Technical Diagnosis: Ester Hydrolysis. The acetoxy group is an ester. If you heat this agent in water, methanol, or ethanol—especially in the presence of strong amines (which act as bases)—you will hydrolyze it back to (S)-Mandelic Acid and Acetic Acid.

Corrective Protocol:

  • Avoid Strong Heating in Protic Solvents: Do not reflux in water or lower alcohols for extended periods.[1]

  • Switch to Aprotic Solvents: Use Acetonitrile (MeCN) , Ethyl Acetate , or Toluene for scale-up heating steps.[1]

  • Check NMR: Run a proton NMR. If you see a loss of the singlet at ~2.1 ppm (acetyl methyl group), your agent has destroyed itself.

Part 2: Experimental Protocols

Protocol 1: The "Double-Bowl" Solvent Screening

Use this to find the optimal solvent system before wasting bulk material.

Materials:

  • 96-well plate or small HPLC vials.

  • Racemic Amine (10 mg per well).[1]

  • (S)-2-Acetoxy-2-phenylacetic Acid (1 eq).[1]

  • Solvent Set: Methanol, Ethanol, IPA, Acetone, Acetonitrile, Toluene, MTBE, EtOAc.

Workflow:

  • Dispense: Add amine and acid to vials.

  • Dissolve: Add 100 µL of solvent to each vial. Heat to 50°C to ensure dissolution.

  • Evaporation/Cooling: Allow to cool slowly to RT. If no crystals, allow slow evaporation.

  • Analysis:

    • Clear Solution: Too soluble.[1] (Add anti-solvent).[1]

    • Oil:[2][3] Phase separation.[1][4] (Reheat, add seed).

    • Solid:Harvest. Filter and check ee via Chiral HPLC.

  • Data Output: Create a matrix of Solubility vs. Selectivity.

Protocol 2: The Pope-Peachey Optimization

Use this to increase yield and reduce resolving agent cost.

  • Calculate: Determine moles of Racemic Amine (

    
    ).
    
  • Charge:

    • Add

      
       to the reactor.[5]
      
    • Add

      
       of (S)-2-Acetoxy-2-phenylacetic Acid .[1]
      
    • Add

      
       of HCl (aq) or Acetic Acid .[1]
      
  • Solvent: Add solvent (e.g., IPA/Water 9:1) to reflux.[1][6][7]

  • Crystallize: Cool to RT over 4 hours.

  • Filter: The precipitate is theoretically the pure (S)-Amine-(S)-Acid salt.[1] The mother liquor contains the (R)-Amine-Chloride salt.[1]

Part 3: Visualization (Logic & Workflow)[1]

Diagram 1: Troubleshooting Logic Tree

Caption: Decision matrix for diagnosing failure modes in chiral resolution with (S)-2-Acetoxy-2-phenylacetic acid.

TroubleshootingLogicStartResolution Outcome?NoSolidNo Precipitate (Clear)Start->NoSolidOilOiling OutStart->OilSolidSolid FormedStart->SolidSolubilityCheckCheck SolubilityNoSolid->SolubilityCheckReheatReheat to DissolveOil->ReheatCheckEECheck Enantiomeric Excess (ee)Solid->CheckEEAction1Switch to Non-Polar(MTBE, Toluene)SolubilityCheck->Action1Too SolubleAction2Pope-Peachey Method(0.5 eq Agent + 0.5 eq HCl)SolubilityCheck->Action2Standard FailAction3Add Seed Crystalat Saturation PointReheat->Action3Action4Slow Cooling(< 0.5°C/min)Reheat->Action4HighEESuccess (>90% ee)CheckEE->HighEELowEELow Selectivity (<50% ee)CheckEE->LowEEAction5Recrystallize inDifferent SolventLowEE->Action5Action6Check for Hydrolysis(NMR for Acetyl group)LowEE->Action6

Diagram 2: The "Double-Bowl" Screening Workflow

Caption: Systematic solvent screening process to identify the optimal crystallization medium.

SolventScreeningcluster_solventsSolvent Matrix (96-Well)InputRacemic Amine+ (S)-AgentS1Polar Protic(MeOH, EtOH)Input->S1S2Polar Aprotic(MeCN, Acetone)Input->S2S3Non-Polar(Toluene, MTBE)Input->S3ProcessHeat (50°C) -> Cool (RT)S1->ProcessS2->ProcessS3->ProcessResult1Clear?(Too Soluble)Process->Result1Result2Oil?(Impure/Fast Cool)Process->Result2Result3CrystalsProcess->Result3AnalyzeAnalyze Supernatant(Chiral HPLC)Result3->Analyze

References

  • Pope, W. J., & Peachey, S. J. (1899).[7] The application of powerful optically active acids to the resolution of feebly basic racemic bases. Journal of the Chemical Society, Transactions, 75, 1066-1093. Link

  • Beckmann, W. (2000).[1] Seeding the Crystallization of Active Pharmaceutical Ingredients. Organic Process Research & Development, 4(5), 372–383. Link[1]

  • Vries, T. D., et al. (1998).[1] The Family Approach to the Resolution of Racemates. Angewandte Chemie International Edition, 37(17), 2349-2354.[1] Link

  • Saigo, K., et al. (1982).[1] Optical Resolution of 2-Amino-1,2-diphenylethanol by Preferential Crystallization and Separation of the Diastereomeric Salts. Bulletin of the Chemical Society of Japan, 55(5), 1568. Link[1]

Technical Support Center: NMR Analysis of (S)-2-Acetoxy-2-phenylacetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support hub for the NMR analysis of (S)-2-Acetoxy-2-phenylacetic acid (also known as (S)-(+)-O-Acetylmandelic acid). This guide is designed for researchers, chemists, and quality control professionals who utilize NMR spectroscopy for the structural verification, purity assessment, and chiral integrity analysis of this important synthetic building block. Here, we address common issues encountered during analysis, providing not just solutions, but the underlying scientific principles to empower your experimental success.

Section 1: The Standard Spectrum - What to Expect

Before troubleshooting, it is essential to have a clear reference for what a clean, standard spectrum of (S)-2-Acetoxy-2-phenylacetic acid looks like. The molecule's structure dictates a specific set of signals in both ¹H and ¹³C NMR spectra.

Molecular Structure and Key Nuclei

The diagram below illustrates the chemical structure with key protons (Hₐ, Hₑ, Hբ) and carbons (C₁-C₁₀) labeled for reference in the subsequent data tables.

Caption: Troubleshooting workflow for broad NMR peaks.

Q2: I see unexpected peaks in my spectrum. What are they?

Answer: Extraneous peaks are almost always due to impurities. Identifying them is a process of elimination based on their chemical shift and multiplicity.

  • Residual Solvents: Solvents used during reaction workup or glassware cleaning are common culprits.

    • Ethyl Acetate: Often appears as a quartet around 4.1 ppm and a triplet around 1.2 ppm. It can be difficult to remove under high vacuum. [1] * Acetone: A sharp singlet around 2.17 ppm in CDCl₃. Often from cleaning NMR tubes. [2] * Water: A broad singlet, typically around 1.56 ppm in CDCl₃, but its position is highly variable. [2]* Reaction-Specific Impurities: These originate from the synthesis of the compound itself.

    • (S)-Mandelic Acid: The precursor. Its key signal is the methine proton (-CH(OH)-), which appears around 5.0-5.2 ppm in polar solvents and can be distinguished from the product's methine at ~5.9 ppm. [3] * Acetic Acid / Acetic Anhydride: Reagents from the acetylation step. Acetic acid appears as a singlet around 2.1 ppm in CDCl₃. [2][4] Table 3: Common Impurity Chemical Shifts in CDCl₃

      Impurity Key ¹H Signal (δ, ppm) Multiplicity
      Water ~1.56 br s
      Acetone ~2.17 s
      Acetic Acid ~2.10 s
      (S)-Mandelic Acid ~5.1 (in DMSO-d6) s

      | Ethyl Acetate | ~4.12 & ~1.25 | q & t |

Reference for impurity shifts:[1][2][3][5]

Q3: The carboxylic acid proton (-COOH) is either missing or not where I expect it.

Answer: The carboxylic acid proton is notoriously difficult to observe for two main reasons:

  • Chemical Exchange: This proton is acidic and can exchange with other acidic protons, including trace amounts of water in the solvent. This exchange process can significantly broaden the signal, sometimes to the point where it disappears into the baseline.

  • Variable Chemical Shift: Its chemical shift is highly dependent on concentration, solvent, and temperature due to its involvement in hydrogen bonding. It can appear anywhere from 9 to 12 ppm or even further downfield.

  • How to Confirm its Presence: The definitive method is a D₂O shake . Adding a drop of deuterium oxide (D₂O) to the NMR tube and shaking will cause the -COOH proton to exchange with deuterium. Since deuterium is not observed in a ¹H NMR spectrum, the -COOH signal will disappear. See Protocol 2 for the detailed procedure. [1]

Q4: How can I use NMR to check the enantiomeric purity of my sample?

Answer: In a standard NMR experiment using an achiral solvent like CDCl₃, the (S) and (R) enantiomers are indistinguishable; they will produce identical spectra. To resolve them, you must introduce a chiral environment.

  • Using a Chiral Solvating Agent (CSA): This is the most straightforward method. A CSA is a chiral molecule that is added directly to your NMR sample. It forms transient, non-covalent diastereomeric complexes with each enantiomer of your analyte. These complexes have slightly different magnetic environments, causing some signals of the (R) and (S) enantiomers to split into two separate peaks.

    • Procedure: Acquire a standard spectrum of your sample. Then, add a molar equivalent of a suitable CSA (e.g., (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol or a chiral prolinol derivative) and re-acquire the spectrum. [6] * Observation: Look for the splitting of a sharp singlet, such as the methine proton (Hₐ) at ~5.9 ppm or the acetyl methyl (Hբ) at ~2.2 ppm. The integration of the two new peaks will directly correspond to the ratio of the (S) and (R) enantiomers.

Section 3: Frequently Asked Questions (FAQs)
  • What is the best solvent for NMR analysis of (S)-2-Acetoxy-2-phenylacetic Acid?

    • CDCl₃ is the standard choice as it is a relatively non-polar solvent that dissolves the compound well and has minimal overlapping signals. For solubility issues or to resolve overlapping peaks, acetone-d₆ is a good alternative. [1]

  • How much sample should I use?

    • For a modern high-field (≥400 MHz) spectrometer, 5-10 mg of the compound in ~0.6 mL of deuterated solvent is typically sufficient for a high-quality ¹H NMR spectrum. A ¹³C NMR spectrum may require a slightly more concentrated sample (15-25 mg) and a longer acquisition time.

  • My integrations for the aromatic region are not exactly 5H. Why?

    • This can be due to poor phasing of the spectrum or an uneven baseline. Ensure the spectrum is properly phased and a baseline correction has been applied before integrating. If an impurity peak is overlapping with the aromatic signals, this will also affect the integration.

  • Can I use NMR to distinguish between (S)- and (R)-enantiomers directly?

    • No, not without a chiral auxiliary. Enantiomers have identical physical properties in an achiral environment, including their NMR spectra. You must use a chiral solvating agent or a chiral derivatizing agent to induce a diastereomeric interaction that can be differentiated by NMR. [7]

Section 4: Standard Operating Protocols
Protocol 1: Standard Sample Preparation for ¹H and ¹³C NMR
  • Weigh Sample: Accurately weigh 5-10 mg of (S)-2-Acetoxy-2-phenylacetic acid directly into a clean, dry vial.

  • Add Solvent: Using a clean pipette, add approximately 0.7 mL of deuterated solvent (e.g., CDCl₃) to the vial.

  • Dissolve: Gently swirl or vortex the vial until the sample is fully dissolved. The solution should be completely clear.

  • Filter: Take a clean Pasteur pipette and push a small, loose plug of cotton wool about halfway down the neck.

  • Transfer: Use the filter pipette to transfer the sample solution from the vial into a clean, dry 5 mm NMR tube. This removes any dust or particulate matter. [8]6. Cap and Label: Cap the NMR tube and label it clearly. Your sample is now ready for analysis.

Protocol 2: Confirming the Carboxylic Acid Proton via D₂O Exchange
  • Acquire Initial Spectrum: Prepare your sample as described in Protocol 1 and acquire a standard ¹H NMR spectrum. Identify the suspected -COOH peak.

  • Add D₂O: Remove the NMR tube from the spectrometer. Add one drop (~20-30 µL) of D₂O to the sample.

  • Mix Thoroughly: Cap the tube securely and shake it vigorously for 30-60 seconds to ensure thorough mixing and facilitate the proton-deuterium exchange. You may see an emulsion form, which should settle.

  • Re-acquire Spectrum: Place the tube back in the spectrometer, lock, and shim as before. Re-acquire the ¹H NMR spectrum.

  • Analyze: Compare the new spectrum to the original. The signal corresponding to the carboxylic acid proton should have disappeared or significantly diminished in intensity. [1]

References
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Available from [Link]

  • Parker, D., & Taylor, R. J. (1987). Direct 1H NMR assay of the enantiomeric composition of amines and β-amino alcohols using o-acetyl mandelic acid as a chiral solvating agent. Tetrahedron, 43(22), 5451-5456. Available from [Link]

  • University of Alberta. (n.d.). Sample Preparation - NMR. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting 1H NMR Spectroscopy. Retrieved from [Link]

  • Varghese, S., et al. (2017). Enantiodiscrimination of carboxylic acids using the diphenylprolinol NMR chiral solvating agents. Organic Chemistry Frontiers, 4, 1133-1138. Available from [Link]

  • PubChem. (n.d.). (+)-O-Acetyl-L-mandelic Acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Ianni, F., et al. (2022). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. ACS Sustainable Chemistry & Engineering, 10(37), 12285–12295. Available from [Link]

Sources

optimizing reaction conditions for derivatization with (S)-2-Acetoxy-2-phenylacetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist: Dr. Aris Thorne Subject: Optimization of Reaction Conditions & Troubleshooting for NMR Enantiodiscrimination Reagent Code: (S)-O-Acetylmandelic Acid [(S)-OAMA]

Executive Summary

You are likely using (S)-2-Acetoxy-2-phenylacetic acid [(S)-OAMA] to determine the absolute configuration or enantiomeric excess (ee) of chiral alcohols or amines via NMR. Unlike Mosher’s acid (MTPA), OAMA offers distinct anisotropic shielding effects due to the phenyl ring directly attached to the chiral center.

The Critical Challenge: The


-proton in OAMA is benzylic and adjacent to a carbonyl, making it significantly more acidic (

in DMSO) than the

-position of MTPA. This creates a high risk of racemization during the coupling step. If your derivatizing agent racemizes, your ee calculations will be mathematically impossible to validate.

This guide prioritizes kinetic control to preserve the chiral integrity of the reagent while maximizing yield.

Module 1: The Optimized Protocol (Steglich Modification)

Do not use standard "room temperature, overnight" Steglich conditions. The following protocol is engineered to suppress the formation of the racemization-prone ketene intermediate.

Reagents & Stoichiometry
ComponentEquiv.RoleNotes
Substrate 1.0AnalyteMust be dry (azeotrope with toluene if needed).
(S)-OAMA 1.2 - 1.5CDAExcess ensures complete consumption of substrate.
EDC·HCl 1.5ActivatorPreferred over DCC. Urea byproduct is water-soluble.
DMAP 0.1 - 0.2CatalystCRITICAL: Keep low. High loading induces racemization.
DCM [0.1 M]SolventAnhydrous (

ppm

). Amylene-stabilized preferred.
Step-by-Step Workflow
  • Cryogenic Setup: Dissolve (S)-OAMA, Substrate, and DMAP in anhydrous Dichloromethane (DCM) under Nitrogen/Argon. Cool the reaction vessel to -10°C to 0°C (ice/salt bath).

    • Why? Lower temperature suppresses the deprotonation of the

      
      -proton.
      
  • Activation: Add EDC·HCl (solid) in one portion.

  • Kinetic Phase: Stir at 0°C for 2 hours . Do not warm to room temperature immediately.

  • Monitoring: Check TLC. If conversion is

    
    , add 0.5 equiv more EDC and wait 1 more hour at 0°C. Only warm to Room Temp (RT) if absolutely necessary (sterically hindered substrates).
    
  • Quench: Add dilute HCl (0.5 M) to quench the reaction and protonate the DMAP.

  • Workup: Extract with DCM. Wash with saturated

    
     (removes unreacted acid) 
    
    
    
    Brine
    
    
    Dry over
    
    
    .
Module 2: Visualization of Reaction Logic

The following diagram illustrates the competition between the productive pathway (Esterification) and the destructive pathway (Racemization via Ketene/Azlactone).

ReactionPathways Start Start: (S)-OAMA + Substrate Activated Activated O-Acylisourea Start->Activated EDC, 0°C Product Target Ester/Amide (Chiral Integrity Maintained) Activated->Product DMAP (Catalytic) Fast Path Ketene Ketene / Azlactone Intermediate Activated->Ketene Excess Base / Heat alpha-Deprotonation Racemic Racemized Product (Invalid NMR Data) Ketene->Racemic Non-stereoselective Attack

Caption: Figure 1. Kinetic competition in Steglich coupling. The green path represents the desired nucleophilic acyl substitution. The red path indicates the base-catalyzed elimination leading to loss of chirality.

Module 3: Troubleshooting Matrix (FAQs)
Q1: My NMR shows a split in the signals for the OAMA methyl group, but I started with pure (S)-acid. Did I buy bad reagent?

Diagnosis: You likely racemized the reagent during the reaction. Mechanism: The


-proton of OAMA is acidic. If you used >0.5 equiv of DMAP or allowed the reaction to run too long at room temperature, DMAP acts as a base rather than a nucleophile, removing the 

-proton to form a planar ketene or enolate intermediate. When this re-protonates or reacts, it does so without facial selectivity. Solution:
  • Switch to the Cold EDC Protocol (Module 1).

  • Reduce DMAP to 0.1 equivalents.

  • Avoid DMF as a solvent (it promotes basicity).

Q2: I see "extra" peaks in the aliphatic region that don't belong to my product or the reagent.

Diagnosis: DCU (Dicyclohexylurea) contamination. Context: If you used DCC, the urea byproduct is notoriously difficult to remove.[1] It is partially soluble in DCM and often co-elutes with esters on silica gel. Solution:

  • Immediate Fix: Suspend the crude residue in cold acetone or diethyl ether; DCU will precipitate. Filter it off.

  • Systemic Fix: Switch to EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide). The resulting urea is water-soluble and is completely removed during the acidic aqueous wash (Step 5 of Protocol).

Q3: The reaction yield is low (<30%) for my secondary alcohol.

Diagnosis: Steric hindrance preventing attack on the activated ester. Analysis: OAMA is bulkier than acetic acid. If your substrate has a tertiary center or bulky protecting groups near the hydroxyl, the reaction slows down, allowing the "activated ester" to hydrolyze or rearrange (N-acyl urea formation) before the alcohol can attack. Solution:

  • Method A (Ultrasonication): Sonicate the reaction mixture (0°C) to improve mass transfer.

  • Method B (Acid Chloride): Convert (S)-OAMA to its acid chloride using oxalyl chloride/DMF(cat) first, then react with the alcohol + pyridine.

    • Warning: Acid chloride formation can also induce racemization if heated. Perform the conversion at 0°C and use immediately.

Q4: How do I interpret the NMR? The shifts aren't matching the Mosher models.

Expert Insight: OAMA does not follow the exact same conformational lock as Mosher's (MTPA) esters.

  • MTPA: Relies on

    
     vs OMe dipole minimization.
    
  • OAMA: Relies on minimizing steric clash between the Acetoxy group and the Carbonyl. Protocol for Assignment: You must synthesize both the (S)-OAMA and (R)-OAMA derivatives. Calculate

    
    .
    
  • Positive

    
    :  Substituents residing in the shielding cone of the phenyl ring in the (R)-derivative (but not the S).
    
  • Negative

    
    :  Substituents residing in the shielding cone of the phenyl ring in the (S)-derivative.
    
  • Reference: See Parker et al. (Ref 1) for the specific sector rules for O-acetylmandelates.

Module 4: Comparative Optimization Data

Use this table to select the correct activation strategy for your substrate.

Coupling AgentRisk of RacemizationRemoval of ByproductRecommended For
DCC / DMAP HighDifficult (Filtration)Primary alcohols, robust substrates.
EDC / DMAP ModerateEasy (Aq. Wash)Standard choice for most chiral applications.
DIC / Oxyma LowModeratePeptide-like amines; highly sensitive stereocenters.
Acid Chloride High (during formation)Easy (Evaporation)Extremely hindered secondary alcohols (Tertiary alcohols usually fail).
References
  • Parker, D. (1991).[2] NMR determination of enantiomeric purity. Chemical Reviews, 91(7), 1441–1457.

  • Seco, J. M., Quinoa, E., & Riguera, R. (2004). The assignment of absolute configuration by NMR.[3][4][5] Chemical Reviews, 104(1), 17–118.

  • Hassner, A., & Alexanian, V. (1978). Direct room temperature esterification of carboxylic acids.[6] Tetrahedron Letters, 19(46), 4475-4478. (Foundational text on Steglich conditions).

Sources

Technical Support Center: Stability & Storage of (S)-2-Acetoxy-2-phenylacetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

CAS No: 51019-43-3 | Synonyms: (S)-O-Acetylmandelic acid; (S)-


-Acetoxyphenylacetic acid
Molecular Formula: 

| Molecular Weight: 194.18 g/mol [1][2]

Executive Summary & Quick Reference

(S)-2-Acetoxy-2-phenylacetic acid is a critical chiral building block and resolving agent. Its stability is compromised by two primary factors: moisture-induced hydrolysis (cleaving the acetyl group) and base-catalyzed racemization (loss of optical purity).

Storage Dashboard
ParameterStandard Protocol (Active Use)Long-Term Archival (>6 Months)
Temperature 2°C to 8°C (Refrigerated)-20°C (Freezer)
Atmosphere Tightly sealed, desiccatedInert gas backfill (Argon/Nitrogen)
Container Amber glass (UV protection)Amber glass with Parafilm/Teflon tape
Shipping Ambient (Short duration <72h)Cold packs recommended
Solvent Compatibility Guide
Solvent ClassStatusTechnical Note
Alcohols (MeOH, EtOH) ⚠️ AVOID High risk of transesterification (solvolysis) over time.
Chlorinated (DCM, CHCl3) SAFE Good solubility; ideal for immediate processing.
Ethers (THF, Et2O) SAFE Ensure solvents are peroxide-free and dry.
Water/Aqueous Buffers CRITICAL FAILURE Rapid hydrolysis of the ester bond.

Critical Degradation Pathways (The "Why")

Understanding the mechanism of degradation is the only way to prevent it. This molecule possesses an ester linkage and an acidic


-proton, creating two distinct failure modes.
Mechanism 1: Hydrolysis (Chemical Purity Loss)

The acetoxy group is an ester. In the presence of moisture (even atmospheric humidity), it hydrolyzes to form (S)-Mandelic acid and Acetic acid . The release of acetic acid creates an autocatalytic cycle, accelerating further degradation.

Mechanism 2: Racemization (Optical Purity Loss)

The proton at the chiral center (


-position) is electron-deficient due to the flanking phenyl and carbonyl groups. Exposure to weak bases or elevated temperatures allows this proton to detach, forming a planar enolate intermediate. When the proton re-attaches, it can attack from either side, resulting in a racemic mixture (loss of ee).
Pathway Visualization

DegradationPathways Compound (S)-2-Acetoxy-2-phenylacetic Acid (Active Chiral Reagent) Intermediate Planar Enolate Intermediate Compound->Intermediate Deprotonation HydrolysisProd Hydrolysis Products: (S)-Mandelic Acid + Acetic Acid (Sticky Solid / Purity Loss) Compound->HydrolysisProd Hydrolysis (Irreversible) Moisture Moisture / H2O (Catalyst: Acid/Base) Moisture->HydrolysisProd Base Base / Heat (>40°C) Base->Intermediate Racemate Racemic Mixture: (R/S)-2-Acetoxy-2-phenylacetic Acid (Optical Purity Failure) Intermediate->Racemate Reprotonation

Figure 1: Degradation pathways showing Hydrolysis (Red path) leading to chemical breakdown and Racemization (Yellow/Green path) leading to loss of enantiomeric excess.

Handling Protocols

Protocol A: Handling & Weighing
  • Environment: Weigh in a low-humidity environment (<40% RH). If possible, use a glovebox or a nitrogen-flushed weighing bag for large quantities.

  • Tools: Use anti-static spatulas.

  • Resealing: Immediately purge the headspace of the stock container with Nitrogen or Argon before resealing.

Protocol B: Re-purification (Salvage)

If the compound has partially hydrolyzed (smells of vinegar, sticky texture), you may attempt recrystallization, though yield will decrease.

  • Dissolve: Dissolve the crude solid in a minimal amount of dry Chloroform (

    
    ) or Benzene (if safety permits).
    
  • Filter: Remove any insoluble mandelic acid by-products.

  • Precipitate: Add non-polar anti-solvent (Hexane or Heptane) slowly until turbidity appears.

  • Cool: Store at 4°C overnight.

  • Dry: Vacuum dry at room temperature (

    
    ) for 4 hours. Do not heat. 
    

Troubleshooting & FAQs

Q1: The white powder has turned into a sticky, off-white clump. Is it usable?

Diagnosis: Hydrolysis. The "stickiness" is likely due to the formation of acetic acid (a liquid at room temperature) and Mandelic acid (hygroscopic).

  • Action: Check the odor. A strong vinegar smell confirms hydrolysis.

  • Resolution: Do not use for critical enantioselective reactions. Attempt Protocol B (Re-purification) or discard.

Q2: My NMR shows a new set of peaks, but the mass spec is correct.

Diagnosis: Racemization or Transesterification.

  • Scenario A (Solvent = Methanol/Ethanol): If you dissolved the sample in an alcohol for NMR, transesterification may have occurred, swapping the acetyl group or forming the ethyl ester of the carboxylic acid.

  • Scenario B (Shifted CH peak): In

    
     NMR, the chiral methine proton (
    
    
    
    ) typically appears around
    
    
    5.8-6.0 ppm. If this peak splits or shifts significantly, check for the presence of the free alcohol (Mandelic acid derivative) which appears upfield.
Q3: Can I dry this compound in a vacuum oven at 60°C?

Answer: NO.

  • Reasoning: 60°C approaches the melting point (~97°C) and significantly increases the rate of thermal racemization.

  • Correct Method: Dry in a vacuum desiccator at Room Temperature (20-25°C) over

    
     or silica gel.
    
Q4: The Enantiomeric Excess (ee%) dropped from 99% to 92% after storage. Why?

Diagnosis: Base Contamination or Thermal Stress.

  • Root Cause: The container may have been stored near volatile amines (e.g., Triethylamine bottles) or subjected to temperature fluctuations.

  • Fix: There is no easy "fix" for racemization in the solid state other than recrystallization with a chiral resolving agent (which is inefficient for the starting material itself). Purchase fresh stock for sensitive applications.

Quality Control & Validation

To ensure the integrity of your (S)-2-Acetoxy-2-phenylacetic acid, perform these checks before critical experiments:

  • Visual Inspection:

    • Pass: Free-flowing white crystalline powder.

    • Fail: Clumped aggregates, wet appearance, or yellow discoloration.

  • Odor Test:

    • Pass: Faint, characteristic ester odor.

    • Fail: Sharp, pungent vinegar (acetic acid) smell.

  • Analytical Verification (Chiral HPLC):

    • Column: Chiralcel OD-H or AD-H.

    • Mobile Phase: Hexane : Isopropanol (90:10) with 0.1% TFA (Trifluoroacetic acid is crucial to suppress ionization of the carboxylic acid).

    • Standard: Compare against a racemic standard to confirm peak separation.

References

  • Sigma-Aldrich. (R)-(-)-O-Acetylmandelic acid Product Specification & Safety Data Sheet. Retrieved from .[2]

  • ChemicalBook. Properties and Stability of O-Acetylmandelic Acid (CAS 51019-43-3). Retrieved from .

  • National Institutes of Health (NIH). Crystallographic and spectroscopic characterization of (R)-O-acetylmandelic acid. PubChem & PMC. Retrieved from .

  • Organic Syntheses. Acetylmandelic Acid Synthesis and Properties. Org. Synth. 1925, 4, 1. Retrieved from .

  • Thermo Fisher Scientific. Safety Data Sheet: (R)-(-)-O-Acetylmandelic acid. Retrieved from .

Sources

Technical Support Center: High-Resolution NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Enhancing the Resolution of Diastereomeric Signals

Status: Operational Lead Scientist: Dr. H. Chen, Senior Application Specialist

Mission Statement

Welcome to the Advanced NMR Resolution Support Center. You are likely here because your diastereomers—compounds that should be magnetically distinct—are overlapping in your 1H or 13C spectra, preventing accurate integration, purity assessment, or de determination.

Diastereomers possess inherent anisochrony (different chemical shifts). When they overlap, it is rarely a fundamental limit of physics, but rather a limit of the current experimental conditions. This guide provides a tiered troubleshooting protocol to break that overlap, moving from simple chemical environment manipulation to advanced pulse sequence engineering.

Module 1: Solvent Engineering (The ASIS Effect)

The Problem: Your diastereomers have similar polarity and conformational preference in standard solvents (e.g., CDCl3), leading to isochronous signals.

The Solution: Exploit the Aromatic Solvent-Induced Shift (ASIS) . Aromatic solvents like Benzene-d6 or Pyridine-d5 do not solvate molecules randomly. They form transient, geometry-dependent solvation shells driven by local dipoles. Because diastereomers have different 3D geometries, the aromatic ring current shields/deshields protons differently in each isomer.

Standard Operating Procedure: Solvent Titration

Do not immediately switch solvents entirely. Perform a titration to track signal migration.

  • Prepare Sample A: 10 mg compound in 600 µL CDCl3.

  • Prepare Sample B: 10 mg compound in 600 µL C6D6 (Benzene-d6).

  • Acquire Spectra: Run standard 1H NMR for both.

  • Analysis:

    • If separation occurs in C6D6, great.

    • If not, create a mixed solvent system. Add C6D6 to the CDCl3 tube in 50 µL increments.

    • Why? The "crossing point" of signals often happens at specific solvent ratios.

Solvent SystemMechanism of ActionTarget Diastereomers
CDCl3 (Control) Weak interaction, good solubility.Baseline measurement.
Benzene-d6

-cloud interaction with solute dipoles.
Esters, ketones, amides.
Pyridine-d5 H-bond acceptor + strong anisotropy.Alcohols, acids, amines.
Acetone-d6 Dipole-dipole interaction.Polar compounds.

Module 2: Advanced Acquisition (Pure Shift NMR)

The Problem: The chemical shifts differ, but the signals are split into complex multiplets (J-coupling) that overlap, creating a "spectral blob."

The Solution: Pure Shift NMR (Broadband Homonuclear Decoupling). This technique collapses multiplets into singlets (removing J-coupling) while retaining chemical shift information.[1] This effectively increases your resolution by a factor of 10–50x without increasing the magnetic field strength.

Recommended Protocol: PSYCHE (Pure Shift Yielded by Chirp Excitation)

We recommend the PSYCHE method over Zangger-Sterk (ZS) due to its superior sensitivity and spectral purity.

Experimental Setup:

  • Pulse Sequence: Select psyche (Bruker) or pure_shift_psyche (Agilent).

  • Parameters:

    • Flip Angle (

      
      ):  Set small (10–20°) to minimize sensitivity loss.
      
    • Gradient Selection: Ensure high-quality gradients are enabled to suppress artifacts.

    • Reconstruction: The FID is constructed from "chunks" of data.[1] Ensure your processing software (TopSpin/MestReNova) is set to "reconstruct pure shift."

  • Validation: Always acquire a standard 1H spectrum alongside the PSYCHE spectrum to confirm that no peaks have been suppressed due to relaxation effects.

Visualizing the PSYCHE Mechanism

PSYCHE_Workflow Start Standard 1H NMR (Overlapping Multiplets) Step1 Saltire Chirp Pulse (Spatial Encoding) Start->Step1 Step2 Refocusing 180 Pulse Step1->Step2 Select Active Spins Step3 Data Chunking (J-refocusing) Step2->Step3 Evolution t1 Result Pure Shift Spectrum (Singlets Only) Step3->Result FID Reconstruction

Caption: Logical flow of the PSYCHE pulse sequence converting multiplets to singlets.

Module 3: Lanthanide Shift Reagents (LSRs)

The Problem: Solvents and Pure Shift failed. The diastereomers are magnetically identical due to coincidental overlap.

The Solution: Paramagnetic Dispersion. Lanthanide Shift Reagents (LSRs) coordinate to Lewis basic sites (OH, NH2, C=O). The paramagnetic lanthanide (Eu, Pr, Yb) induces a "pseudocontact shift," spreading signals over a massive ppm range (up to 30-40 ppm).

Reagent Selection:

  • Eu(fod)3: The "Gold Standard" for spreading signals. It is a mild Lewis acid.

  • Eu(hfc)3: Chiral reagent.[2][3][4] Use this if your "diastereomers" are actually enantiomers you are trying to resolve, OR if you need to induce a chiral environment to separate diastereomeric salt pairs.

Troubleshooting the LSR Experiment

Critical Warning: LSRs cause line broadening (paramagnetic relaxation). You must balance shift (resolution) vs. broadening (loss of signal).

Step-by-Step Titration:

  • Stock Solution: Dissolve Eu(fod)3 in the same solvent as your sample (dry CDCl3 is best).

  • Baseline: Acquire spectrum of pure compound.

  • Addition: Add 0.1 equivalents of LSR. Shake well.

  • Equilibration: Wait 5 minutes. The complexation kinetics must reach fast exchange.

  • Acquire: Run scan.

  • Repeat: Continue until signals separate or broadening destroys the triplet structure.

Module 4: Dynamic Processes (VT-NMR)

The Problem: Your diastereomers appear as broad, undefined humps, or you see "extra" peaks that don't integrate correctly.

The Diagnosis: You likely have Rotamers . The diastereomers are interconverting on the NMR timescale (e.g., amide bond rotation or ring flips).

The Protocol:

  • Heat it up: Run the experiment at 50°C or 80°C (check solvent boiling point!).

    • Result: If peaks sharpen and coalesce into one average set, it is a dynamic process.

  • Cool it down: Run at -40°C or -78°C.

    • Result: The exchange slows down ("freezes"), and you will see distinct, sharp signals for each conformer/diastereomer.

Decision Matrix & Troubleshooting (FAQ)

Q: Which method should I try first?

Follow this logic gate to minimize sample loss and instrument time.

Decision_Tree Start Start: Overlapping Signals Q1 Are signals multiplets? Start->Q1 PureShift Run PSYCHE / Pure Shift Q1->PureShift Yes Q2 Are they Rotamers? (Broad/Humps) Q1->Q2 No (Singlets overlap) VT Variable Temp (VT-NMR) Q2->VT Yes Q3 Do you have Lewis Basic sites? (OH, NH, C=O) Q2->Q3 No (Sharp but overlapping) Solvent Solvent Switch (C6D6 / Pyridine) Q3->Solvent No / Mild overlap LSR Titrate Eu(fod)3 Q3->LSR Yes / Severe overlap

Caption: Strategic workflow for selecting the correct resolution enhancement technique.

Q: My Pure Shift spectrum has low sensitivity. Why?

A: Pure Shift sequences discard a significant portion of the magnetization (often >90%) during the chunking and selective pulse process.

  • Fix: Increase d1 (relaxation delay) to 5x T1.

  • Fix: Increase number of scans (ns) by factor of 4.

  • Fix: Use PSYCHE over Zangger-Sterk (PSYCHE retains more signal).

Q: The Eu(fod)3 made my spectrum impossible to read.

A: You likely added too much reagent or have water in your sample.

  • Fix: Water competes for the lanthanide. Dry your sample and solvent over molecular sieves.

  • Fix: Back-calculate to 0.05 equivalents. The shift is linear with concentration; you don't need a 1:1 ratio.

References

  • Pure Shift NMR (PSYCHE): Foroozandeh, M., Adams, R. W., Meharry, N. J., Jeannerat, D., Nilsson, M., & Morris, G. A. (2014).[5] Ultrahigh-Resolution NMR Spectroscopy. Angewandte Chemie International Edition, 53(27), 6990–6992.

  • Solvent Effects (ASIS): Laszlo, P. (1967). Solvent Effects and Nuclear Magnetic Resonance.[1][6][7][8][9][10][11] Progress in Nuclear Magnetic Resonance Spectroscopy, 3, 231-402.

  • Lanthanide Shift Reagents: Wenzel, T. J. (2018). Discrimination of Chiral Compounds Using NMR Spectroscopy. Wiley.

  • Variable Temperature NMR: Bain, A. D. (2003). Chemical exchange in NMR. Progress in Nuclear Magnetic Resonance Spectroscopy, 43(3-4), 63-103.

Sources

Technical Support Center: Purification of (S)-2-Acetoxy-2-phenylacetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for handling and purification of (S)-2-Acetoxy-2-phenylacetic Acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the purification of this valuable chiral building block.

Troubleshooting Guide: Removing Excess (S)-2-Acetoxy-2-phenylacetic Acid

This section addresses common issues encountered when trying to remove unreacted (S)-2-Acetoxy-2-phenylacetic acid from a reaction mixture. The advice provided is structured in a question-and-answer format to directly tackle specific experimental challenges.

Initial Diagnosis & Characterization

Question: How can I confirm that the impurity in my crude product is indeed (S)-2-Acetoxy-2-phenylacetic Acid?

Answer: Before attempting any purification, it's crucial to confirm the identity of the impurity.

  • Thin Layer Chromatography (TLC): Co-spot your crude reaction mixture with a standard sample of (S)-2-Acetoxy-2-phenylacetic Acid on a TLC plate. If a spot in your crude mixture has the same retention factor (Rf) as the standard, it strongly suggests the presence of the starting material.

  • Proton NMR (¹H NMR): Obtain a ¹H NMR spectrum of your crude product. Compare the spectrum to a reference spectrum of pure (S)-2-Acetoxy-2-phenylacetic Acid. The characteristic singlet of the acetyl group (CH₃) around 2.2 ppm and the singlet of the benzylic proton (CH) around 5.9 ppm are good diagnostic signals.

  • High-Performance Liquid Chromatography (HPLC): An analytical HPLC run, comparing the retention time of a peak in your crude mixture to that of a standard, provides quantitative evidence of the presence and amount of the excess starting material.

Aqueous Work-up & Extraction Issues

Question: I performed a basic wash with sodium bicarbonate to remove the acidic starting material, but I still see it in my organic layer. What went wrong?

Answer: This is a common issue that can arise from several factors. The underlying principle of an acid-base extraction is to deprotonate the carboxylic acid, forming a water-soluble carboxylate salt that partitions into the aqueous phase.[1][2]

Potential Causes & Solutions:

  • Insufficient Base: You may not have used enough sodium bicarbonate to neutralize all the (S)-2-Acetoxy-2-phenylacetic Acid.

    • Solution: Use a saturated solution of sodium bicarbonate. After the initial wash, check the pH of the aqueous layer with pH paper. It should be basic (pH > 8). If not, add more bicarbonate solution and repeat the wash. Perform multiple washes (e.g., 3 x 50 mL) rather than a single large one for better efficiency.[1]

  • Emulsion Formation: Vigorous shaking can lead to the formation of an emulsion, a stable mixture of the organic and aqueous layers, which traps your product and the impurity.

    • Solution: Instead of vigorous shaking, gently invert the separatory funnel multiple times. If an emulsion does form, try adding a small amount of brine (saturated NaCl solution) to break it. Allowing the funnel to stand for a longer period can also help the layers to separate.

  • Hydrolysis of the Acetoxy Group: While sodium bicarbonate is a weak base, prolonged exposure or the use of a stronger base (like NaOH or KOH) can hydrolyze the ester linkage of the acetoxy group, forming mandelic acid.[1] This can complicate the purification.

    • Solution: Stick to a weak base like sodium bicarbonate or potassium carbonate.[3] Perform the extraction quickly and at room temperature or below to minimize the risk of hydrolysis. Avoid strong bases unless you are intentionally trying to hydrolyze an ester byproduct.

  • Organic Solvent Choice: The choice of organic solvent can influence the partitioning of the salt.

    • Solution: Solvents like ethyl acetate and dichloromethane are standard choices. Ensure you are using a sufficient volume of the aqueous phase to dissolve the carboxylate salt effectively.

Visualizing the Acid-Base Extraction Workflow

start Crude Reaction Mixture in Organic Solvent add_base Add Saturated NaHCO3 (aq) start->add_base mix Gently Mix & Separate Layers add_base->mix aq_layer Aqueous Layer (contains deprotonated acid) mix->aq_layer Separate org_layer Organic Layer (contains desired product) mix->org_layer Separate check_org Analyze Organic Layer (TLC, NMR) org_layer->check_org acid_present Acid Still Present check_org->acid_present Yes acid_removed Acid Removed check_org->acid_removed No repeat_wash Repeat NaHCO3 Wash acid_present->repeat_wash dry_concentrate Dry & Concentrate Organic Layer acid_removed->dry_concentrate repeat_wash->mix pure_product Purified Product dry_concentrate->pure_product start Is the desired product an acid? product_is_acid Yes start->product_is_acid Yes product_not_acid No start->product_not_acid No chromatography Use Column Chromatography product_is_acid->chromatography extraction Use Acid-Base Extraction with NaHCO3 product_not_acid->extraction purified Product Purified chromatography->purified extraction_successful Was extraction successful? extraction->extraction_successful yes_extraction Yes extraction_successful->yes_extraction Yes no_extraction No extraction_successful->no_extraction No yes_extraction->purified consider_alternatives Consider Alternatives no_extraction->consider_alternatives is_solid Is the product solid? consider_alternatives->is_solid product_is_solid Yes is_solid->product_is_solid Yes product_is_liquid No is_solid->product_is_liquid No recrystallization Try Recrystallization product_is_solid->recrystallization scavenger Use Scavenger Resin product_is_liquid->scavenger recrystallization->purified scavenger->purified

Sources

troubleshooting guide for incomplete reactions with (S)-2-Acetoxy-2-phenylacetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Incomplete Reactions & Process Optimization Ticket ID: #APA-TS-992 Responder: Dr. Aris Thorne, Senior Application Scientist

Executive Summary & Diagnostic Triage

(S)-2-Acetoxy-2-phenylacetic acid (also known as (S)-O-Acetylmandelic acid ; CAS: 51019-43-3) is a bifunctional chiral building block.[1] Unlike simple carboxylic acids, it possesses two reactive centers susceptible to interference: the activated ngcontent-ng-c3932382896="" _nghost-ng-c706637299="" class="inline ng-star-inserted">


-proton  (risk of racemization) and the acetoxy ester  (risk of hydrolysis).

When users report "incomplete reactions," it rarely means the reagents are inert.[1] It usually indicates one of three specific failure modes:

  • Kinetic Stalling: Steric bulk of the phenyl/acetoxy groups hindering nucleophilic attack.[1]

  • Competitive Hydrolysis: The acetoxy group cleaves, generating Mandelic acid, which poisons the intended reaction.[1]

  • Silent Racemization: The reaction proceeds, but the stereocenter inverts, leading to a product that appears "incomplete" during chiral HPLC analysis or diastereomeric salt resolution.[1]

Diagnostic Workflow

Use this decision tree to identify your specific failure mode before proceeding to the protocols.

TroubleshootingFlow Start Issue: Incomplete Reaction Type What is the Reaction Type? Start->Type Coupling Covalent Coupling (Amide/Ester Bond) Type->Coupling Resolution Chiral Resolution (Salt Formation) Type->Resolution CheckLCMS Check LC-MS/TLC Coupling->CheckLCMS NoPpt No Precipitate Resolution->NoPpt LowEE Low ee% / Purity Resolution->LowEE Mandelic Mandelic Acid Present (Des-acetyl byproduct) CheckLCMS->Mandelic Mass -42 Da Racemate Wrong Diastereomer (Racemization) CheckLCMS->Racemate Mass Correct, Wrong RT Stalled Starting Material Remains (Steric Hindrance) CheckLCMS->Stalled SM Intact Sol_Hydro Fix: Anhydrous Conditions Check Base Strength Mandelic->Sol_Hydro Sol_Race Fix: Switch to Collidine/NMM Use Oxyma Pure Racemate->Sol_Race Sol_Steric Fix: Switch to HATU Increase Temp to 40°C Stalled->Sol_Steric Sol_Solvent Fix: Solvent Screening (EtOAc vs EtOH) NoPpt->Sol_Solvent

Figure 1: Diagnostic decision tree for isolating the root cause of reaction failure.

Scenario A: Covalent Coupling (Amide/Ester Synthesis)

The Issue: You are attempting to couple (S)-2-Acetoxy-2-phenylacetic acid with an amine or alcohol, but conversion is low (<50%) or the product is racemic.

Root Cause Analysis
  • Steric Shielding: The combination of the phenyl ring and the acetoxy group creates significant steric bulk around the carbonyl carbon.[1] Standard carbodiimides (EDC/DCC) often fail to activate the acid sufficiently for attack by hindered amines.[1]

  • Base-Induced Racemization: This is the most critical failure point.[1] The proton at the chiral center (ngcontent-ng-c3932382896="" _nghost-ng-c706637299="" class="inline ng-star-inserted">

    
    -proton) is benzylic  and adjacent to two carbonyls (the acid and the ester). It is highly acidic (ngcontent-ng-c3932382896="" _nghost-ng-c706637299="" class="inline ng-star-inserted">
    
    
    
    ). Strong tertiary amines (TEA, DIPEA) used in standard coupling protocols will deprotonate this center, forming an enolate that destroys chirality.[1]
Mechanism of Failure: Oxazolone Formation

During activation, the acetoxy oxygen can attack the activated carbonyl, forming an oxazolone (azlactone) intermediate.[1] This intermediate is highly prone to racemization before the amine can attack.[1]

Racemization SM (S)-Starting Material Enolate Planar Enolate (Chirality Lost) SM->Enolate Deprotonation Base Base (TEA/DIPEA) Base->Enolate Product Racemic Product (50:50 R/S) Enolate->Product Reprotonation

Figure 2: Pathway of base-catalyzed racemization.

Corrective Protocol: The "Low-Base" Activation Method

To fix incomplete coupling and prevent racemization, you must switch to a protocol that minimizes base strength and maximizes activation speed.

Reagents Required:

  • Coupling Agent: HATU or COMU (Faster kinetics than EDC).[1]

  • Base: 2,4,6-Collidine (TMP) or N-Methylmorpholine (NMM).[1] Avoid TEA/DIPEA.

  • Additive: Oxyma Pure (Superior to HOBt for suppressing racemization).[1]

Step-by-Step Protocol:

  • Dissolution: Dissolve (S)-2-Acetoxy-2-phenylacetic acid (1.0 equiv) and Oxyma Pure (1.1 equiv) in anhydrous DMF or DCM.

  • Cooling: Cool the mixture to 0°C. Temperature control is vital to suppress enolization.

  • Activation: Add HATU (1.05 equiv) followed by Collidine (2.0 equiv).[1] Stir for 5 minutes.

  • Coupling: Add the amine (1.0 equiv).

  • Monitoring: Allow to warm to Room Temperature (RT). Monitor via HPLC/UPLC.[1]

    • Validation Check: If the reaction stalls at 50%, do not add more base.[1] Add 0.1 equiv of DMAP only if the amine is unreactive, but be warned: DMAP increases racemization risk.[1]

Scenario B: Chiral Resolution (Salt Formation)

The Issue: You are using (S)-2-Acetoxy-2-phenylacetic acid to resolve a racemic amine, but no precipitate forms (incomplete resolution) or the yield is negligible.

Root Cause Analysis

Incomplete resolution is often a thermodynamic issue, not a chemical one.[1]

  • Solubility Mismatch: The diastereomeric salt is too soluble in the chosen solvent (often Ethanol or Methanol).[1]

  • Hydrolysis: If water is present and the solution is heated (common in recrystallization), the acetoxy group hydrolyzes.[1] The resulting Mandelic acid salt has completely different solubility properties, ruining the resolution.[1]

Optimization Data: Solubility & Solvent Selection

The following table provides solubility guidelines for optimizing salt precipitation.

Solvent SystemSolubility of (S)-APA SaltRisk FactorRecommendation
Methanol Very HighEster TransesterificationAvoid for crystallization. Good for initial dissolution only.
Ethanol (Abs) HighEster TransesterificationGood for initial reflux, but requires cooling to -20°C.
Isopropanol (IPA) ModerateLowIdeal starting solvent.[1]
Ethyl Acetate LowLowUse as an anti-solvent to force precipitation.[1]
Water ModerateHydrolysis (High) Strictly Avoid heating in aqueous media.[1]
Corrective Protocol: The "Double-Solvent" Drop
  • Dissolution: Dissolve the racemic amine (1.0 equiv) in a minimal amount of warm IPA (40°C).

  • Addition: Dissolve (S)-2-Acetoxy-2-phenylacetic acid (0.55 equiv —crucial stoichiometry) in minimal IPA.

  • Mixing: Add the acid solution to the amine solution slowly.

  • Nucleation: If no precipitate forms after 1 hour at RT, add Ethyl Acetate (EtOAc) dropwise until slight turbidity persists.

  • Crystallization: Cool slowly to 4°C, then to -10°C.

    • Troubleshooting: If an oil forms instead of crystals, reheat to dissolve the oil and seed with a crystal of the pure salt (if available) or scratch the glass surface.[1]

Scenario C: Stability & Hydrolysis

The Issue: The reaction mixture shows a byproduct with Mass [M-42].

Root Cause

The acetyl group (-COCH3) is labile.[1] Under basic conditions (pH > 9) or strong acidic conditions, it hydrolyzes to form Mandelic acid.[1]

  • Reaction: (S)-APA + H2O ngcontent-ng-c3932382896="" _nghost-ng-c706637299="" class="inline ng-star-inserted">

    
     Mandelic Acid + Acetic Acid.
    

Validation Test: Run a TLC (Thin Layer Chromatography) using Hexane:Ethyl Acetate (1:1) with a drop of Acetic Acid.

  • (S)-2-Acetoxy-2-phenylacetic acid

    
    [2]
    
  • Mandelic Acid ngcontent-ng-c3932382896="" _nghost-ng-c706637299="" class="inline ng-star-inserted">

    
     (More polar due to free -OH).
    

Fix:

  • Ensure all solvents are "Anhydrous" grade.[1]

  • If using aqueous workups, keep the pH between 3 and 7.[1] Avoid strong caustic washes (NaOH/KOH).[1] Use saturated

    
     for short durations only.
    

References & Authority

  • Physical Properties & Solubility: Gracin, S., & Rasmuson, Å. C. (2002).[1][3] Solubility of phenylacetic acid... and ibuprofen in pure solvents.[1][3][4] Journal of Chemical and Engineering Data.[1][3][4] Link[1]

  • Coupling Reagents & Racemization: El-Faham, A., & Albericio, F. (2011).[1] Peptide Coupling Reagents, More than a Letter Soup.[1] Chemical Reviews.[1] Link[1]

  • Racemization Mechanisms: B. H. Kim et al. (2015).[1] Ynamides as Racemization-Free Coupling Reagents.[1]Link[1]

  • Product Specifications: Sigma-Aldrich Technical Data Sheet for (R)-(-)-O-Acetylmandelic acid (Enantiomer analog).[1] Link

  • Synthesis & Stability: Organic Syntheses, Coll. Vol. 1, p.12 (1941).[1] Acetylmandelic Acid.[1][2][5][6][7]Link[1]

Sources

Validation & Comparative

Publish Comparison Guide: Efficacy of (S)-2-Acetoxy-2-phenylacetic Acid in Chiral Resolution

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Strategic Niche of O-Acetylmandelic Acid

(S)-2-Acetoxy-2-phenylacetic Acid (also known as (S)-O-Acetylmandelic Acid ) represents a specialized tier of chiral resolving agents derived from the parent mandelic acid. While classical agents like tartaric acid or camphorsulfonic acid are often the first line of defense due to cost, (S)-2-Acetoxy-2-phenylacetic Acid addresses specific failure modes in resolution campaigns.

Its primary efficacy lies in the resolution of racemic amines and chiral alcohols (via derivatization). The acetylation of the


-hydroxyl group eliminates a hydrogen bond donor, significantly altering the crystal lattice energy and solubility profile compared to mandelic acid. This modification is critical when the parent mandelic acid yields non-crystalline oils or diastereomeric salts with insufficient solubility differentials.

Mechanism of Action: Diastereomeric Salt Formation[1][2]

The core mechanism relies on the acid-base reaction between the chiral acid and a racemic amine base. The efficacy of (S)-2-Acetoxy-2-phenylacetic Acid is driven by the formation of Diastereomeric Salts .[1] Unlike enantiomers, which possess identical physical properties (solubility, melting point), diastereomers exhibit distinct scalar properties.[2][3]

Molecular Interaction Pathway

The following diagram illustrates the resolution workflow, highlighting the critical "fork" where solubility differences drive separation.

ResolutionWorkflow Racemate Racemic Amine (±) (R-Amine + S-Amine) SaltMix Diastereomeric Salt Mixture (S-Acid·R-Amine) + (S-Acid·S-Amine) Racemate->SaltMix Mix Agent (S)-2-Acetoxy-2-phenylacetic Acid (Resolving Agent) Agent->SaltMix Crystallization Fractional Crystallization (Solvent Selection: MeOH/EtOH/Toluene) SaltMix->Crystallization Heat & Cool SolidPhase Solid Phase (Precipitate) Less Soluble Diastereomer (e.g., S-Acid·R-Amine) Crystallization->SolidPhase Filtration LiquidPhase Mother Liquor More Soluble Diastereomer (e.g., S-Acid·S-Amine) Crystallization->LiquidPhase Liberation Base Treatment (NaOH) Extraction SolidPhase->Liberation Purification FinalProduct Pure Enantiomer (R-Amine) Liberation->FinalProduct Yields Resolved Amine

Figure 1: Logical workflow for chiral resolution via diastereomeric salt formation using (S)-2-Acetoxy-2-phenylacetic Acid.

Comparative Performance Analysis

To select the correct agent, one must compare (S)-2-Acetoxy-2-phenylacetic Acid against its parent and common alternatives.

Head-to-Head Comparison
Feature(S)-2-Acetoxy-2-phenylacetic AcidMandelic Acid (Parent)Tartaric AcidCamphorsulfonic Acid (CSA)
Primary Target Racemic Amines (esp.[4] sterically hindered)General AminesGeneral AminesStrong Bases / Amines
H-Bond Capacity Acceptor Only (Acetyl group)Donor & AcceptorStrong Donor/AcceptorStrong Acid, Bulky
Lipophilicity High (Organic soluble)ModerateLow (Water soluble)High
Risk of Oils Low (Promotes crystallization)High (H-bonding can trap solvent)ModerateLow
Cost High (Specialty)Low (Commodity)Very LowModerate
Resolution Efficiency High for specific substrates (e.g., Linagliptin intermediates)VariableVariableHigh
Why Choose the Acetoxy Derivative?

The acetylation serves a specific chemical purpose:

  • Disruption of H-Bond Networks: Mandelic acid often forms "oils" or solvates because its hydroxyl group interacts strongly with solvents. The acetoxy group prevents this, facilitating the formation of well-defined crystal lattices [1].

  • Steric Bulk: The acetoxy group adds steric volume, which can enhance the chiral recognition "pocket" in the crystal lattice, improving the differentiation between diastereomers.

Experimental Protocol: Resolution of a Racemic Amine

Objective: Isolate one enantiomer of a target racemic amine (e.g., 1-phenylethylamine or a drug intermediate) using (S)-2-Acetoxy-2-phenylacetic Acid.

Prerequisites:

  • Racemic Amine (10 mmol)

  • (S)-2-Acetoxy-2-phenylacetic Acid (5 mmol - 0.5 eq method) or (10 mmol - 1.0 eq method)

  • Solvent: Ethanol (95%) or Isopropanol.

Step-by-Step Methodology
  • Solvent Screening (Micro-scale):

    • Dissolve 100 mg of racemate and 1 eq of resolving agent in 1 mL of solvent.

    • Heat to reflux. If solid remains, add solvent dropwise until clear.

    • Cool slowly to room temperature (RT).

    • Success Metric: Formation of distinct crystals (needles/prisms) vs. amorphous powder or oil.

  • Salt Formation (Preparative Scale):

    • Dissolve 1.94 g (10 mmol) of (S)-2-Acetoxy-2-phenylacetic Acid in 20 mL of hot Ethanol.

    • Separately, dissolve 10 mmol of Racemic Amine in 10 mL of Ethanol.

    • Add the amine solution to the hot acid solution slowly with stirring.

  • Crystallization:

    • Maintain the mixture at reflux for 15 minutes to ensure homogeneity.

    • Controlled Cooling: Wrap the flask in a towel or place in a Dewar to cool to RT over 4–6 hours. Rapid cooling traps impurities.

    • Optional: If no crystals form after 24h, scratch the glass or add a seed crystal.

  • Harvest & Purification:

    • Filter the crystals via vacuum filtration.[4] Wash with cold Ethanol.

    • Recrystallization: Dissolve the wet cake in the minimum amount of boiling Ethanol and recrystallize. Repeat until constant melting point or optical rotation is achieved [2].

  • Liberation of the Free Amine:

    • Suspend the purified salt in water/DCM biphasic mixture.

    • Add 1M NaOH until pH > 10.

    • Extract the organic layer, dry over MgSO₄, and concentrate.

Applications in Drug Development[7][8]

(S)-2-Acetoxy-2-phenylacetic Acid is not just a commodity chemical; it is a precision tool used in later-stage pharmaceutical intermediates.

Case Study: Linagliptin Intermediate

In the synthesis of DPP-4 inhibitors like Linagliptin, chiral purity is non-negotiable. (S)-2-Acetoxy-2-phenylacetic Acid serves as a critical intermediate and resolving agent to ensure the correct stereochemistry of the piperidine/pyrrolidine motifs [3].

Analytical Derivatization (NMR)

Beyond bulk resolution, this agent acts as a Chiral Solvating Agent (CSA) for NMR spectroscopy. When mixed with a chiral amine in an NMR tube, the acetoxy group provides a strong anisotropic effect, splitting the signals of the enantiomers (e.g., methyl doublets) to allow calculation of enantiomeric excess (ee) without chiral HPLC [4].

NMR_Derivatization Racemate Racemic Sample (Unknown ee) NMR_Tube NMR Tube (CDCl3) Racemate->NMR_Tube Agent (S)-2-Acetoxy-2-phenylacetic Acid (Chiral Shift Reagent) Agent->NMR_Tube Spectrum 1H NMR Spectrum Split Signals (Δδ) NMR_Tube->Spectrum Anisotropic Effect Result Calculate ee% Integration Ratio Spectrum->Result

Figure 2: Workflow for using (S)-2-Acetoxy-2-phenylacetic Acid as an NMR shift reagent.

Decision Matrix: When to Use This Agent

Use the following logic gate to determine if (S)-2-Acetoxy-2-phenylacetic Acid is the correct choice for your campaign.

  • Condition A: Is your target a Racemic Amine?

    • No

      
       Consider esterification first or use a different class of agent.
      
    • Yes

      
       Proceed.
      
  • Condition B: Did Tartaric Acid fail (yielded oil or low ee)?

    • No

      
       Stick with Tartaric (cheaper).
      
    • Yes

      
       Proceed.
      
  • Condition C: Is the amine lipophilic (e.g., contains benzyl/phenyl groups)?

    • Yes

      
      Strong Candidate.  The phenyl ring of the agent interacts favorably via 
      
      
      
      -
      
      
      stacking.
  • Condition D: Does the amine have competing Hydrogen Bond donors?

    • Yes

      
      Strong Candidate.  The Acetoxy group limits excessive H-bonding network complexity.
      

References

  • BenchChem. (2025).[1][4][5] (R)-2-Acetoxy-2-phenylacetic Acid in Pharmaceuticals: Application Notes. Retrieved from [5]

  • Siedlecka, R. (2013).[6] Recent Developments in Optical Resolution.[6] ResearchGate. Retrieved from

  • InnoSPK. (2024). Exploring (R)-2-Acetoxy-2-phenylacetic Acid: Properties and Applications in Pharmaceutical Industry. Retrieved from

  • University of Trieste. (2011). Enzymatic Resolution of 1-Phenylethanol and Formation of a Diastereomer: An Undergraduate 1H NMR Experiment. Journal of Chemical Education. Retrieved from

  • Chemistry LibreTexts. (2023). Racemic Mixtures and the Resolution of Enantiomers.[7][1][2][3][4][8][5][9][10][11][12] Retrieved from

Sources

A Comparative Guide to Chiral Derivatizing Agents: (S)-2-Acetoxy-2-phenylacetic Acid vs. Mosher's Acid

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of stereochemical analysis, the precise determination of enantiomeric purity and absolute configuration is paramount for researchers in drug development, natural products chemistry, and asymmetric synthesis. Nuclear Magnetic Resonance (NMR) spectroscopy, when coupled with chiral derivatizing agents (CDAs), offers a powerful and accessible method for this purpose. Among the arsenal of available CDAs, Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA) has long been the gold standard. However, alternative reagents, such as (S)-2-Acetoxy-2-phenylacetic Acid, also known as (S)-O-acetylmandelic acid, present a compelling option.

This guide provides an in-depth technical comparison of the performance of (S)-2-Acetoxy-2-phenylacetic Acid and Mosher's acid as chiral derivatizing agents for the NMR-based determination of enantiomeric excess and absolute configuration of chiral alcohols and amines.

The Fundamental Principle: From Enantiomers to Distinguishable Diastereomers

Enantiomers, being non-superimposable mirror images, are indistinguishable by NMR spectroscopy in an achiral environment, as they possess identical physical and chemical properties. The core principle of using a CDA is to convert a mixture of enantiomers into a mixture of diastereomers by reacting them with a single, enantiomerically pure form of the agent.[1] These resulting diastereomers have distinct physical properties and, crucially, different NMR spectra, allowing for their differentiation and quantification.[1]

Both (S)-2-Acetoxy-2-phenylacetic Acid and Mosher's acid are carboxylic acids that can be converted to their more reactive acid chlorides for efficient derivatization of chiral alcohols and amines, forming diastereomeric esters and amides, respectively.[2]

Mechanism of Chiral Recognition and NMR Analysis

The differentiation of the diastereomers in an NMR spectrum arises from the distinct magnetic environments experienced by the protons (or other NMR-active nuclei like ¹⁹F) of the substrate moiety in each diastereomer. This is a consequence of the spatial arrangement of the aromatic ring of the chiral derivatizing agent relative to the substituents of the chiral center in the substrate.

Mosher's Acid (MTPA): A Well-Established Model

The utility of Mosher's acid is underpinned by a widely accepted conformational model of the resulting diastereomeric esters and amides.[3] In the preferred conformation, the trifluoromethyl (CF₃) group, the methoxy (OCH₃) group, and the phenyl (Ph) group of the MTPA moiety arrange themselves in a specific orientation relative to the chiral substrate. The bulky phenyl group creates a shielding cone due to its diamagnetic anisotropy. Protons of the substrate that lie within this shielding cone will experience an upfield shift in the ¹H NMR spectrum, while those outside of it will be comparatively deshielded.[4][5]

By preparing both the (R)- and (S)-MTPA derivatives of the chiral substrate, a comparative analysis of the chemical shifts (Δδ = δS - δR) for protons on either side of the stereocenter allows for the determination of the absolute configuration.[6]

Graphviz Diagram: Mosher's Method Workflow

Mosher_Method_Workflow cluster_preparation Diastereomer Preparation cluster_analysis NMR Analysis & Configuration Assignment racemic_substrate Racemic Substrate (e.g., Alcohol/Amine) r_diastereomer (R,R/S)-Diastereomer racemic_substrate->r_diastereomer Derivatization s_diastereomer (S,R/S)-Diastereomer racemic_substrate->s_diastereomer Derivatization r_mosher (R)-Mosher's Acid Chloride r_mosher->r_diastereomer s_mosher (S)-Mosher's Acid Chloride s_mosher->s_diastereomer nmr_r ¹H NMR of (R)-Diastereomer r_diastereomer->nmr_r nmr_s ¹H NMR of (S)-Diastereomer s_diastereomer->nmr_s delta_delta Calculate Δδ = δs - δR nmr_r->delta_delta nmr_s->delta_delta config_assignment Assign Absolute Configuration delta_delta->config_assignment

Caption: Workflow for determining absolute configuration using Mosher's method.

(S)-2-Acetoxy-2-phenylacetic Acid: An Alternative Anisotropic Environment

Similar to Mosher's acid, (S)-2-Acetoxy-2-phenylacetic Acid provides a chiral scaffold with a phenyl group that induces anisotropic effects in the NMR spectrum of its diastereomeric derivatives. While a universally applied predictive model as detailed as Mosher's is less commonly cited, the underlying principle of differential shielding of the substrate's substituents by the phenyl ring remains the same. The acetoxy group in place of the methoxy and trifluoromethyl groups of MTPA alters the electronic environment and steric bulk around the chiral center of the derivatizing agent, which can influence the conformational preferences of the resulting diastereomers and the magnitude of the chemical shift differences (Δδ).

Performance Comparison: A Head-to-Head Analysis

While both reagents are effective, their performance can vary depending on the specific substrate. A direct comparison reveals several key considerations for researchers.

Feature(S)-2-Acetoxy-2-phenylacetic AcidMosher's Acid (MTPA)
Structure Contains an acetoxy group and a hydrogen at the chiral centerContains a methoxy and a trifluoromethyl group at the chiral center
¹⁹F NMR Analysis Not applicableThe CF₃ group provides a singlet in the ¹⁹F NMR spectrum for each diastereomer, often in an uncongested region, simplifying quantification of enantiomeric excess.[2]
Magnitude of Δδ (¹H NMR) Can provide significant Δδ values, and in some cases, may be more reliable than MTPA for sterically crowded alcohols.[1]Generally provides reliable and predictable Δδ values based on the established conformational model.[7] The magnitude of Δδ can be influenced by the substrate.
Potential for Racemization The presence of an α-proton raises a theoretical possibility of racemization under harsh conditions, although this is not commonly reported under standard derivatization protocols.The absence of an α-proton makes it highly resistant to racemization, ensuring the stereochemical integrity of the agent during derivatization.[1]
Availability Commercially available.Both enantiomers are widely commercially available, often as the more reactive acid chloride.
Cost Generally more cost-effective than Mosher's acid.Can be more expensive, particularly for large-scale applications.

Experimental Protocols

The following are generalized, step-by-step methodologies for the derivatization of a chiral secondary alcohol with both (S)-2-Acetoxy-2-phenylacetyl chloride and Mosher's acid chloride for NMR analysis.

Protocol 1: Derivatization with (S)-2-Acetoxy-2-phenylacetyl Chloride

  • Preparation of the Acid Chloride: (S)-2-Acetoxy-2-phenylacetic acid can be converted to its acid chloride by reacting with a chlorinating agent such as oxalyl chloride or thionyl chloride in an inert solvent.

  • Derivatization:

    • In a clean, dry NMR tube, dissolve approximately 5 mg of the chiral alcohol in 0.5 mL of anhydrous deuterated chloroform (CDCl₃) or deuterated benzene (C₆D₆).

    • Add a small amount of a non-nucleophilic base, such as pyridine or 4-(dimethylamino)pyridine (DMAP) (approximately 1.2 equivalents).

    • Add a slight molar excess (approximately 1.2 equivalents) of freshly prepared (S)-2-Acetoxy-2-phenylacetyl chloride.

    • Cap the NMR tube and gently agitate to ensure thorough mixing.

    • Monitor the reaction by TLC or ¹H NMR until completion (typically 1-4 hours at room temperature).

  • NMR Analysis:

    • Acquire a ¹H NMR spectrum of the reaction mixture.

    • Identify and assign the signals corresponding to the diastereomeric esters. For complex spectra, 2D NMR techniques like COSY may be necessary.

    • To determine the enantiomeric excess (ee), integrate a pair of well-resolved, non-overlapping signals corresponding to the two diastereomers.

    • For absolute configuration determination, a separate reaction with the (R)-enantiomer of the derivatizing agent is required to calculate Δδ values.

Protocol 2: Derivatization with Mosher's Acid Chloride

  • Derivatization:

    • In a clean, dry NMR tube, dissolve approximately 5 mg of the chiral alcohol in 0.5 mL of anhydrous CDCl₃ or C₆D₆ containing a small amount of pyridine (approximately 1.2 equivalents).

    • Add a slight molar excess (approximately 1.2 equivalents) of (S)-(-)-Mosher's acid chloride.

    • Cap the NMR tube, mix the contents, and allow the reaction to proceed to completion at room temperature (usually complete within 30 minutes to a few hours).[8]

  • Repeat with the other enantiomer:

    • In a separate NMR tube, repeat the derivatization procedure using (R)-(+)-Mosher's acid chloride.

  • NMR Analysis:

    • Acquire ¹H NMR spectra for both the (S)- and (R)-MTPA ester samples.

    • Assign the proton signals for both diastereomers.

    • Calculate the enantiomeric excess by integrating a pair of well-resolved signals from one of the spectra.

    • For absolute configuration determination, create a table of the chemical shifts for assigned protons in both spectra and calculate the Δδ (δS - δR) values for each proton.[6] Apply the Mosher's model to assign the absolute configuration based on the sign of the Δδ values.

Graphviz Diagram: Derivatization Reaction

Derivatization_Reaction cluster_reactants Reactants cluster_products Products chiral_alcohol Chiral Alcohol (R-OH) diastereomeric_ester Diastereomeric Ester chiral_alcohol->diastereomeric_ester + cda_chloride Chiral Acid Chloride ((S)-2-Acetoxy-2-phenylacetyl Chloride or Mosher's Acid Chloride) cda_chloride->diastereomeric_ester base Base (Pyridine) base_hcl Pyridinium Hydrochloride base->base_hcl

Caption: General reaction scheme for the derivatization of a chiral alcohol.

Conclusion: Choosing the Right Tool for the Job

Both (S)-2-Acetoxy-2-phenylacetic Acid and Mosher's acid are valuable tools for the stereochemical analysis of chiral alcohols and amines by NMR spectroscopy.

Mosher's acid remains the more established and widely documented reagent, with a robust predictive model for absolute configuration determination and the added advantage of ¹⁹F NMR analysis for straightforward enantiomeric excess determination. Its resistance to racemization provides a high degree of reliability.[1][2]

(S)-2-Acetoxy-2-phenylacetic Acid emerges as a cost-effective and potentially more reliable alternative for certain substrates, particularly sterically hindered alcohols.[1] While the predictive model for absolute configuration is less universally codified than Mosher's, the fundamental principles of anisotropic effects still apply.

The choice between these two reagents will ultimately depend on the specific requirements of the research, including the nature of the substrate, the need for ¹⁹F NMR analysis, budgetary constraints, and the desired level of established precedent for the methodology. For routine and well-precedented analyses, Mosher's acid is a dependable choice. However, for challenging substrates or when seeking a more economical option, (S)-2-Acetoxy-2-phenylacetic Acid is a worthy and effective alternative that should be considered by researchers and drug development professionals.

References

  • Sureshan, K. M., Miyasou, T., Miyamori, S., & Watanabe, Y. (2004). O-Acetylmandelic acid as a reliable chiral anisotropy reagent for the determination of absolute configuration of alcohols. Tetrahedron: Asymmetry, 15(21), 3357–3364.
  • Dale, J. A., & Mosher, H. S. (1973). Nuclear magnetic resonance enantiomer regents. Configurational correlations via nuclear magnetic resonance chemical shifts of diastereomeric mandelate, O-methylmandelate, and α-methoxy-α-trifluoromethylphenylacetate (MTPA) esters. Journal of the American Chemical Society, 95(2), 512-519.
  • Parker, D. (1991). NMR determination of enantiomeric purity. Chemical Reviews, 91(7), 1441-1457.
  • Ohtani, I., Kusumi, T., Kashman, Y., & Kakisawa, H. (1991). High-field FT NMR application of Mosher's method. The absolute configurations of marine terpenoids. Journal of the American Chemical Society, 113(11), 4092-4096.
  • Wikipedia contributors. (2023). Mosher's acid. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • University of Toronto. (n.d.). Assigning Stereochemistry and Determining Enantiomeric Purity: New Liquid Crystals or Old Derivatives? Retrieved from [Link]

  • Cirbes, C., & Tanski, J. M. (2016). Crystallographic and spectroscopic characterization of (R)-O-acetylmandelic acid. Acta Crystallographica Section E: Crystallographic Communications, 72(Pt 7), 901–903. Available at: [Link]

  • Frontera, A., et al. (2019). Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calculated 19F Nuclear Magnetic Resonance. Frontiers in Chemistry, 7, 347. Available at: [Link]

  • Chen, Y. (2001). RECENT ADVANCES IN 1H NMR DETERMINATION OF ABSOLUTE CONFIGURATION VIA CHIRAL DERIVATIZING AGENTS. University of Illinois Urbana-Champaign. Retrieved from [Link]

  • Hoye, T. R., et al. (2007). Mosher Amides: Determining the Absolute Stereochemistry of Optically-Active Amines. Journal of Chemical Education, 84(4), 675. Available at: [Link]

  • Hoye, T. R., & Renner, M. K. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature Protocols, 2(10), 2465-2469. Available at: [Link]

  • Imai, K., et al. (2019). Characteristic Conformation of Mosher's Amide Elucidated Using the Cambridge Structural Database. Molecules, 24(17), 3097. Available at: [Link]

  • LibreTexts Chemistry. (2023). 13.9: Racemic Mixtures and the Resolution of Enantiomers. Retrieved from [Link]

  • Royal Society of Chemistry. (2017). l-Proline, a resolution agent able to target both enantiomers of mandelic acid: an exciting case of stoichiometry controlled chiral resolution. Chemical Communications, 53(83), 11434-11437. Available at: [Link]

Sources

Technical Guide: Assessing the Reliability of (S)-2-Acetoxy-2-phenylacetic Acid as a Resolving Agent

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(S)-2-Acetoxy-2-phenylacetic acid (CAS: 7322-88-5), also known as (S)-O-Acetylmandelic acid, is a specialized chiral resolving agent derived from L-Mandelic acid. While less ubiquitous than Tartaric acid or its parent Mandelic acid, it offers a critical "solubility switch" mechanism. Its reliability stems from its ability to disrupt the strong hydrogen-bonding networks often responsible for the formation of non-crystalline "oils" in classical resolutions.

Verdict: This agent is highly reliable for resolving lipophilic amines and amino esters that fail to crystallize with Mandelic acid. However, its ester linkage requires specific handling to prevent hydrolysis, making solvent selection (anhydrous organic solvents) critical for process reproducibility.

Chemical Profile & Mechanism of Action

To understand the reliability of this agent, one must understand the structural modification. Mandelic acid possesses both a carboxylic acid and a hydroxyl group, allowing for aggressive hydrogen bonding. Acetylation of the hydroxyl group yields (S)-2-Acetoxy-2-phenylacetic acid.

Structural Logic
  • Parent: (S)-Mandelic Acid (

    
    ) 
    
    
    
    Strong H-bond donor/acceptor.
  • Derivative: (S)-O-Acetylmandelic Acid (

    
    ) 
    
    
    
    H-bond acceptor only (at the ester), removed donor.

Impact on Resolution: By removing the hydroxyl proton, the lattice energy of the resulting diastereomeric salt is altered. This often lowers the solubility of the salt in organic solvents (like isopropyl alcohol or ethyl acetate), promoting rapid crystallization where the parent Mandelic acid might form a solvated oil.

Visualization: The Resolution Pathway

The following diagram illustrates the standard workflow for resolving a racemic amine using this agent.

ResolutionWorkflow Start Racemic Amine (±) Mix Salt Formation (Solvent: iPrOH/EtOAc) Start->Mix Agent (S)-2-Acetoxy-2-phenylacetic Acid Agent->Mix Cryst Crystallization (Cooling Ramp) Mix->Cryst Heat to Reflux -> Cool Filter Filtration Cryst->Filter Solid Diastereomeric Salt (Solid) (Enriched S,S or R,S) Filter->Solid Precipitate Liquor Mother Liquor (Opposite Enantiomer) Filter->Liquor Filtrate FreeBase Biphasic Release (NaOH / CH2Cl2) Solid->FreeBase Liberation Product Resolved Amine (Chiral) FreeBase->Product

Figure 1: Operational workflow for diastereomeric salt resolution.[1] Note the critical crystallization step where the specific solubility profile of the acetylated agent drives separation.

Comparative Analysis: Performance vs. Alternatives

The following table contrasts (S)-2-Acetoxy-2-phenylacetic acid with industry-standard alternatives.

Table 1: Resolving Agent Performance Matrix
Feature(S)-2-Acetoxy-2-phenylacetic Acid(S)-Mandelic Acid(L)-Tartaric AcidDibenzoyl-L-Tartaric Acid
Primary Mechanism Monoprotic Salt FormationMonoprotic Salt FormationDiprotic Salt FormationDiprotic / Pi-Pi Stacking
Lipophilicity High (Acetylated)Low (Hydrophilic)Very Low (Polar)High (Benzoylated)
Crystallization Tendency Excellent for oils Moderate (Risk of oiling)HighVery High
Stability Moderate (Avoid strong base)HighHighModerate (Ester hydrolysis risk)
Cost Moderate/HighLowVery LowModerate
Best Target Class Lipophilic Amines, Amino EstersGeneral Amines, AlcoholsGeneral BasesAromatic Amines
Critical Insight: The "Reciprocal" Application

If a resolution using Mandelic acid yields a gummy precipitate (an "oil") that refuses to crystallize, switching to (S)-2-Acetoxy-2-phenylacetic acid is the standard "rescue" protocol. The acetylation increases the molecular volume and changes the packing efficiency, often forcing the system into an ordered crystalline state.

Experimental Protocol: Resolution of a Racemic Amine

Objective: Isolate the (S)-enantiomer of a target amine using (S)-2-Acetoxy-2-phenylacetic acid. Safety: The agent is an irritant. Standard PPE (gloves, goggles, fume hood) is mandatory.

Phase 1: Screening (The "Dutch" Approach)

Do not commit the entire batch immediately. Perform a solvent screen (100 mg scale) using:

  • Isopropanol (iPrOH)

  • Ethyl Acetate (EtOAc)

  • Acetone[2][3]

  • Ethanol (95%)

Success Criteria: A solid precipitate forms upon cooling to room temperature or 4°C.

Phase 2: Preparative Scale Protocol
  • Stoichiometry Calculation:

    • Use 1.0 molar equivalent of (S)-2-Acetoxy-2-phenylacetic acid relative to the racemic amine.

    • Note: In some cases, the "Pope and Peachey" method (0.5 eq resolving agent + 0.5 eq HCl) can improve yield, but start with 1.0 eq for reliability.

  • Dissolution:

    • Dissolve the racemic amine (10 mmol) in the chosen solvent (e.g., 20 mL iPrOH) at 60°C.

    • Add (S)-2-Acetoxy-2-phenylacetic acid (10 mmol) slowly. Ensure complete dissolution.

  • Crystallization:

    • Allow the solution to cool slowly to room temperature (approx. 1°C/min). Rapid cooling traps impurities.

    • Seeding: If no crystals form at 25°C, scratch the glass or add a seed crystal from the screening phase.

    • Refrigerate at 4°C for 12 hours to maximize yield.

  • Isolation & Purification:

    • Filter the solid.[4] Wash with cold solvent.

    • Recrystallization (Crucial): The initial salt usually has an diastereomeric excess (de) of 60-80%. Recrystallize from hot solvent (e.g., boiling EtOH) to boost de >99%.

  • Liberation (Free Base Recovery):

    • Suspend the purified salt in CH₂Cl₂ (Dichloromethane).

    • Add 1M NaOH (aq) and stir vigorously for 15 mins.

    • Caution: Do not use concentrated base or prolonged heating, as this may hydrolyze the acetyl group of the resolving agent, complicating its recovery.

    • Separate the organic layer, dry over MgSO₄, and evaporate to obtain the chiral amine.

Decision Matrix: When to Use This Agent

Use the following logic flow to determine if (S)-2-Acetoxy-2-phenylacetic acid is the correct tool for your specific molecule.

DecisionTree Q1 Target Molecule Type? Q2 Tried Mandelic Acid? Q1->Q2 Amine / Base Q3 Result with Mandelic? Q2->Q3 Yes Result1 Use Tartaric Acid Q2->Result1 No (Start Cheap) Q3->Result1 Crystalline Salt Result2 Use (S)-2-Acetoxy-2-phenylacetic Acid Q3->Result2 Oiled Out / Gummy Result3 Use Dibenzoyl-Tartaric Acid Q3->Result3 Salt too Soluble caption Figure 2: Selection logic for resolving agents.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2733814, (R)-2-Acetoxy-2-phenylacetic acid. Retrieved from [Link]

  • Szeleczky, Z. et al. (2015). Resolution of O-acetylmandelic acid with free amino acids.[5] (Contextual citation regarding the reciprocal resolution process).

  • Kozma, D. (2001).CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. CRC Press. (Authoritative text on the "Dutch Resolution" and solvent screening methodologies).
  • Saigo, K. et al.Optical Resolution of Amino Acids and Amines by Complex Formation.

Sources

A Researcher's Guide to Quantitative Comparison of Diastereomer Signal Separation in NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the precise quantification of diastereomeric ratios is a cornerstone of stereoselective synthesis and the characterization of chiral molecules. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a primary analytical tool for this purpose, offering a non-destructive and quantitative window into the stereochemical composition of a sample. However, the inherent spectral overlap of diastereomeric signals often presents a significant challenge. This guide provides an in-depth, objective comparison of the primary methods used to enhance the separation of diastereomeric signals in NMR, supported by experimental data and detailed protocols, to empower you in selecting and implementing the optimal strategy for your research.

The Fundamental Challenge: Overcoming Isochronicity

Diastereomers, by nature, possess distinct physical and chemical properties, which should translate to different chemical shifts in an NMR spectrum.[1] However, in many cases, the structural differences between diastereomers are subtle, leading to minimal variations in the magnetic environments of their corresponding nuclei. This results in overlapping signals, making accurate quantification by simple integration difficult, if not impossible. To overcome this limitation, chiral auxiliaries are employed to exaggerate the chemical shift differences (Δδ) between diastereomeric protons or other nuclei, enabling clear separation and reliable quantification. This guide will focus on the three principal classes of chiral auxiliaries: Chiral Derivatizing Agents (CDAs), Chiral Solvating Agents (CSAs), and Chiral Lanthanide Shift Reagents (CLSRs).

A Comparative Overview of Chiral Auxiliaries

The choice of chiral auxiliary is dictated by the nature of the analyte, the desired level of accuracy, and practical considerations such as sample recovery and experimental complexity. Below is a summary of the key characteristics of each class of reagent.

FeatureChiral Derivatizing Agents (CDAs)Chiral Solvating Agents (CSAs)Chiral Lanthanide Shift Reagents (CLSRs)
Mechanism of Action Covalent bond formation to create a new diastereomeric compound.[2]Formation of transient, non-covalent diastereomeric complexes via interactions like H-bonding or π-π stacking.[3]Reversible coordination of the analyte to a paramagnetic lanthanide complex, inducing large chemical shift changes.[4]
Signal Separation (Δδ) Generally provides large and well-resolved signal separation.Can range from small to large, highly dependent on the analyte-reagent pairing and experimental conditions.Typically induces the largest chemical shift differences, but can also cause significant line broadening.[5]
Sample Preparation Involves a chemical reaction, requiring reaction setup, workup, and purification.Simple mixing of the analyte and reagent in an NMR tube.[3]Simple mixing, but requires stringent exclusion of water and other coordinating impurities.[6]
Sample Recovery Analyte is chemically modified, recovery requires cleavage of the covalent bond.Analyte can be recovered by simple chromatographic separation.Analyte can be recovered, but the process may be complicated by the presence of the paramagnetic reagent.
Generality Broadly applicable to analytes with reactive functional groups (e.g., alcohols, amines).[7]Applicability is dependent on the presence of suitable interaction sites on the analyte and reagent.Primarily effective for analytes with Lewis basic functional groups (e.g., alcohols, ketones, amines).[6]
Potential Drawbacks Potential for kinetic resolution and racemization during derivatization.[8]Weaker interactions can lead to smaller Δδ values; requires careful optimization of concentration and temperature.Significant line broadening can reduce resolution and accuracy of integration; sensitivity to impurities.[5]

In-Depth Analysis and Experimental Protocols

To provide a practical understanding of these techniques, we will now delve into the mechanism of action and provide detailed experimental protocols for a representative reagent from each class, using the β-blocker propranolol as a model analyte where applicable.

Chiral Derivatizing Agents (CDAs): The Covalent Approach with Mosher's Acid

Mechanism of Action: CDAs, such as the widely used α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), or Mosher's acid, function by converting a pair of enantiomers into a pair of diastereomers through the formation of a covalent bond.[2] This transformation from a transient chiral environment to a stable diastereomeric molecule often results in significant and reliable chemical shift differences. The analysis of the Δδ values (δS-δR) for the protons in the resulting diastereomers can also be used to determine the absolute configuration of the original analyte.

graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

}

Caption: Covalent bond formation with a CDA.

Experimental Protocol: Mosher's Ester Analysis of a Chiral Alcohol

This protocol describes the formation of Mosher's esters from a chiral secondary alcohol for the determination of enantiomeric excess and absolute configuration.

Materials:

  • Chiral alcohol (e.g., 1-phenylethanol) (~10 mg)

  • (R)-(-)-MTPA chloride (1.2 equivalents)

  • (S)-(+)-MTPA chloride (1.2 equivalents)

  • Dry pyridine (or CH₂Cl₂ with DMAP)

  • Deuterated chloroform (CDCl₃)

  • Anhydrous sodium sulfate

  • Standard laboratory glassware

Procedure:

  • Reaction Setup (prepare two separate reactions):

    • Reaction A: To a solution of the chiral alcohol (1.0 equivalent) in dry pyridine (0.5 mL) in a clean, dry NMR tube, add (R)-(-)-MTPA chloride (1.2 equivalents).

    • Reaction B: In a separate NMR tube, repeat the procedure using (S)-(+)-MTPA chloride.

  • Reaction Monitoring: Seal the NMR tubes and allow the reactions to proceed at room temperature. Monitor the reaction progress by ¹H NMR until the starting alcohol is consumed (typically 1-4 hours).

  • Work-up (if necessary for purification, though direct analysis is often possible):

    • Quench the reaction with a few drops of water.

    • Extract the product with ethyl acetate.

    • Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • NMR Analysis:

    • Acquire high-resolution ¹H NMR spectra for both the (R)-MTPA ester and the (S)-MTPA ester in CDCl₃.

    • Assign the proton signals for both diastereomers.

    • Calculate the chemical shift difference (Δδ = δS - δR) for each assigned proton.

  • Data Interpretation:

    • For enantiomeric excess (ee) determination of a scalemic mixture, integrate the well-resolved signals corresponding to the two diastereomers in a single spectrum.

    • For absolute configuration determination, analyze the sign of the Δδ values according to the Mosher model.

Chiral Solvating Agents (CSAs): The Non-Covalent Interaction

Mechanism of Action: CSAs are enantiomerically pure molecules that form transient, non-covalent diastereomeric complexes with the analyte.[3] These interactions, which include hydrogen bonding, dipole-dipole forces, and π-π stacking, are in rapid equilibrium on the NMR timescale. The result is a weighted average of the chemical shifts of the free and complexed analyte, which is different for each enantiomer, leading to signal separation. The magnitude of the separation is dependent on the strength of the interaction and the geometry of the diastereomeric complexes.

graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853", style=dashed];

}

Caption: Transient complexation with a CSA.

Experimental Protocol: Analysis of Propranolol with (R)-(-)-2,2,2-Trifluoro-1-(9-anthryl)ethanol (Pirkle's Alcohol)

This protocol outlines the use of Pirkle's alcohol as a CSA for the enantiomeric analysis of propranolol.

Materials:

  • Racemic or enantiomerically enriched propranolol (~5 mg)

  • (R)-(-)-Pirkle's alcohol (1-5 equivalents)

  • Deuterated chloroform (CDCl₃)

  • NMR tube

Procedure:

  • Sample Preparation:

    • Dissolve the propranolol sample in approximately 0.6 mL of CDCl₃ in an NMR tube.

  • Initial Spectrum:

    • Acquire a standard ¹H NMR spectrum of the propranolol solution to serve as a reference.

  • Addition of CSA:

    • Prepare a stock solution of Pirkle's alcohol in CDCl₃.

    • Add an initial aliquot of the Pirkle's alcohol stock solution (e.g., 1 equivalent) to the NMR tube containing the propranolol.

  • NMR Analysis and Titration:

    • Acquire a ¹H NMR spectrum after the addition of the CSA.

    • Observe the separation of diastereomeric signals. The signals of the propranolol backbone, particularly the methine proton adjacent to the hydroxyl group, are often good reporters.

    • If separation is not optimal, incrementally add more of the Pirkle's alcohol stock solution and re-acquire the spectrum until the maximum chemical shift difference (Δδ) is achieved without significant line broadening.

  • Data Interpretation:

    • Once optimal separation is achieved, carefully integrate the baseline-resolved signals corresponding to the two enantiomers to determine the enantiomeric ratio.

Chiral Lanthanide Shift Reagents (CLSRs): The Paramagnetic Effect

Mechanism of Action: CLSRs are coordination complexes of paramagnetic lanthanide ions (e.g., Europium, Praseodymium) with chiral organic ligands.[6] The analyte, acting as a Lewis base, reversibly coordinates to the lanthanide ion. The paramagnetic nature of the lanthanide induces large changes in the chemical shifts of the analyte's nuclei through space (pseudocontact shift).[4] When an enantiomerically pure CLSR is used, it forms two diastereomeric complexes with a racemic analyte, each experiencing a different induced shift, thus leading to signal separation.

graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#EA4335", style=dotted];

}

Caption: Paramagnetic interaction with a CLSR.

Experimental Protocol: Enantiomeric Analysis using Eu(hfc)₃

This protocol describes the use of tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III) (Eu(hfc)₃) for the determination of enantiomeric purity.

Materials:

  • Racemic or enantiomerically enriched analyte with a Lewis basic site (e.g., an alcohol or ketone) (~10 mg)

  • Eu(hfc)₃

  • Dry, aprotic deuterated solvent (e.g., CDCl₃, CCl₄) - must be rigorously dried.

  • NMR tube

Procedure:

  • Sample Preparation:

    • Dissolve the analyte in approximately 0.6 mL of the dry deuterated solvent in an NMR tube. It is critical to use a solvent that has been dried over a molecular sieve or other suitable drying agent, as water will compete for coordination to the lanthanide.

  • Initial Spectrum:

    • Acquire a standard ¹H NMR spectrum of the analyte solution.

  • Addition of CLSR:

    • Prepare a stock solution of Eu(hfc)₃ in the same dry deuterated solvent.

    • Add small, incremental amounts of the Eu(hfc)₃ stock solution to the NMR tube.

  • NMR Analysis and Titration:

    • Acquire a ¹H NMR spectrum after each addition of the CLSR.

    • Observe the downfield shift and separation of the analyte's signals.

    • Continue the titration until optimal separation of the enantiomeric signals is achieved. Be mindful of line broadening, which will increase with higher concentrations of the CLSR.

  • Data Interpretation:

    • Identify a pair of well-resolved signals corresponding to the two enantiomers.

    • Perform careful baseline correction and integrate the signals to determine the enantiomeric ratio.

Quantitative Data Comparison: A Case Study

Chiral AuxiliaryAnalyteReporter Proton(s)Observed Δδ or ΔΔδ (ppm)Reference
CDA: (R)-MTPA(S)-Alanine methyl esterN-H~0.15Illustrative
CDA: (S)-MTPA(R)-1-PhenylethanolO-CH₃~0.05Illustrative
CSA: (R)-Pirkle's alcohol(±)-PropranololIsopropyl CH₃~0.02[9]
CSA: (S)-BINOL(±)-1-PhenylethylamineCH₃~0.04Illustrative
CLSR: Eu(hfc)₃(±)-1-PhenylethanolCH₃> 0.1[5]
CLSR: Eu(hfc)₃(±)-CamphorC-9 methyl~0.3Illustrative

Note: The data in this table is compiled from various sources and is intended for illustrative purposes to demonstrate the typical range of signal separation achieved with each class of reagent.

Conclusion and Recommendations

The quantitative analysis of diastereomers by NMR is a powerful technique that can be significantly enhanced by the use of chiral auxiliaries.

  • Chiral Derivatizing Agents (CDAs) are the method of choice when a robust and large signal separation is required, and when the determination of absolute configuration is a primary goal. However, the requirement of a chemical reaction and the potential for systematic errors must be carefully considered.

  • Chiral Solvating Agents (CSAs) offer a rapid and non-destructive alternative, ideal for high-throughput screening and for analytes that are sensitive to chemical modification. The success of this method is highly dependent on finding a suitable CSA-analyte pair and optimizing the experimental conditions.

  • Chiral Lanthanide Shift Reagents (CLSRs) can provide the largest signal separations, which is particularly useful for highly congested spectra. However, the associated line broadening and sensitivity to impurities can compromise the accuracy of quantification and have led to a decline in their use with the advent of high-field NMR instruments.

Ultimately, the selection of the most appropriate method will depend on a careful consideration of the specific research question, the properties of the analyte, and the available instrumentation. By understanding the principles, advantages, and limitations of each technique, researchers can confidently and accurately determine the stereochemical composition of their samples, a critical step in the advancement of chemical and pharmaceutical sciences.

References

  • Hanna, G. M., & Evans, F. E. (2000). Optimization of enantiomeric separation for quantitative determination of the chiral drug propranolol by 1H-NMR spectroscopy utilizing a chiral solvating agent. Journal of Pharmaceutical and Biomedical Analysis, 24(2), 189-196.
  • Libretexts. (2020, May 30). 6.4: Diastereomers - more than one chiral center. Chemistry LibreTexts. Retrieved from [Link]

  • ResearchGate. (2017, April 21). qustion about mosher acid NMR. Retrieved from [Link]

  • PubMed. (1982, May). Determination of the enantiomeric purity of mevalonolactone via NMR using a chiral lanthanide shift reagent. Retrieved from [Link]

  • PubMed. (2003, March). Chiral derivatizing agents, macrocycles, metal complexes, and liquid crystals for enantiomer differentiation in NMR spectroscopy. Retrieved from [Link]

  • SciSpace. (n.d.). 1 H-NMR Spectrometric determination of propranolol and its simultaneous determination in presence of xipamide in pharma ceutical. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. (1999). Use of chiral lanthanide shift reagents in the elucidation of NMR signals from enantiomeric mixtures of polycyclic compounds. Retrieved from [Link]

  • PMC. (2023, January 3). Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol.... Retrieved from [Link]

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